Technical Documentation Center

2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid
  • CAS: 799258-42-7

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric Acid

The following technical guide provides an in-depth analysis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (CAS 799258-42-7), a specialized bifunctional intermediate used in the synthesis of thiazole-containing pharm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (CAS 799258-42-7), a specialized bifunctional intermediate used in the synthesis of thiazole-containing pharmaceuticals and bioactive small molecules.

CAS: 799258-42-7 Role: Advanced Pharmaceutical Intermediate / Bifunctional Building Block

Executive Summary & Chemical Identity

2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid acts as a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and peptidomimetics. Its structure combines a thiazole amide (a privileged pharmacophore for hydrogen bonding in enzyme pockets) with a carboxylic acid handle (enabling further conjugation or solubility modulation).

Structurally, it is a mono-amide derivative of 2-methylglutaric acid (2-methylpentanedioic acid), where the distal carboxyl group has been amidated with 2-aminothiazole.

Chemical Properties Table
PropertyData
CAS Number 799258-42-7
IUPAC Name 2-Methyl-5-oxo-5-(thiazol-2-ylamino)pentanoic acid
Molecular Formula C

H

N

O

S
Molecular Weight 228.27 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Predicted) ~4.5 (Carboxylic acid), ~1.0 (Thiazole nitrogen)
Key Functionality Thiazole (H-bond acceptor/donor), Carboxyl (Electrophile/Linker)

Synthesis & Reaction Mechanism

The synthesis of CAS 799258-42-7 relies on the regioselective ring opening of 2-methylglutaric anhydride by 2-aminothiazole . This reaction is thermodynamically controlled to favor the formation of the specific isomer where the nucleophile (amine) attacks the less sterically hindered carbonyl group.

Mechanistic Pathway[5][6]
  • Activation: 2-Methylglutaric anhydride is dissolved in an aprotic solvent (e.g., THF or Toluene).

  • Nucleophilic Attack: The exocyclic amine of 2-aminothiazole attacks the C5 carbonyl (distal to the methyl group) of the anhydride.

  • Ring Opening: The anhydride ring opens, releasing the free carboxylic acid at the C1 position (proximal to the methyl group).

  • Product Formation: This yields the target 2-methyl-4-carbamoyl derivative.[1]

Synthesis Workflow Diagram

SynthesisPath Anhydride 2-Methylglutaric Anhydride Transition Tetrahedral Intermediate Anhydride->Transition Nucleophilic Attack (Toluene, Reflux) Amine 2-Aminothiazole Amine->Transition Product 2-Methyl-4-(thiazol-2-ylcarbamoyl)- butyric acid (CAS 799258-42-7) Transition->Product Ring Opening (Regioselective)

Caption: Regioselective synthesis of CAS 799258-42-7 via anhydride ring opening.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 5.0 g of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylglutaric anhydride (2.56 g, 20 mmol) in anhydrous Toluene (40 mL).

  • Addition: Add 2-aminothiazole (2.00 g, 20 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting amine spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold toluene.

    • If no precipitate: Evaporate solvent, redissolve in saturated NaHCO

      
       (aq), wash with Ethyl Acetate (to remove unreacted amine), then acidify the aqueous layer with 1N HCl to pH 3. Extract the precipitate with Ethyl Acetate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , gradient 0-10% MeOH in DCM).
    
  • Yield: Expected yield 75–85%.

Applications in Drug Discovery

This compound is not merely an intermediate but a versatile molecular building block used in several high-value contexts:

A. Fragment-Based Drug Discovery (FBDD)

The 2-aminothiazole moiety is a "privileged structure" found in numerous kinase inhibitors (e.g., Dasatinib). CAS 799258-42-7 serves as an ideal fragment because:

  • Binding: The thiazole nitrogen and amide NH form a donor-acceptor motif that binds to the ATP hinge region of kinases.

  • Vector: The butyric acid chain extends into the solvent-exposed region, allowing for the attachment of solubilizing groups or further pharmacophores without disrupting the hinge binding.

B. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical.

  • The 2-methylglutaric backbone provides a defined 5-atom spacer with a methyl substituent that introduces rigidity and chirality, potentially improving the pharmacokinetic profile compared to linear alkyl chains.

  • The carboxylic acid allows facile amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives).

C. Metabolic Probe

The compound can serve as a reference standard for the metabolic hydrolysis of complex thiazole-containing drugs. Amidases in the liver may cleave larger drug molecules down to this stable acid metabolite.

Analytical Characterization & Quality Control

To ensure scientific integrity, the identity of CAS 799258-42-7 must be validated using the following multi-modal approach.

Analytical Workflow Diagram

Analysis Sample Crude Product HPLC HPLC-UV (254 nm) Purity Check Sample->HPLC MS LC-MS (ESI+) Mass Confirmation [M+H]+ = 229.27 Sample->MS NMR 1H NMR (DMSO-d6) Structural Validation Sample->NMR Release Certified Reference Material HPLC->Release >98% MS->Release Match NMR->Release Conforms

Caption: QC workflow for validating CAS 799258-42-7 identity and purity.

Key Spectral Features (Expected)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       12.0 ppm (s, 1H, COOH) - Broad singlet.
      
    • 
       11.5 ppm (s, 1H, NH-Amide) - Downfield due to H-bonding with thiazole.
      
    • 
       7.4 & 7.1 ppm (d, 2H, Thiazole CH) - Characteristic aromatic doublets.
      
    • 
       2.4–2.2 ppm (m, 3H, 
      
      
      
      -CH and CH
      
      
      ) - Glutaric backbone.
    • 
       1.1 ppm (d, 3H, CH
      
      
      
      ) - Methyl doublet.
  • Mass Spectrometry (ESI+):

    • Observe [M+H]

      
       peak at 229.1 m/z .
      
    • Observe [M+Na]

      
       peak at 251.1 m/z .
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the amide bond can hydrolyze under strongly acidic/basic conditions over prolonged periods.

References

  • PubChem Compound Summary. (2025). 2-Methyl-4-(thiazol-2-ylcarbamoyl)butyric acid.[1][2][3] National Center for Biotechnology Information. Link

  • GuideChem. (2025). CAS 799258-42-7 Product Details and Suppliers. Link

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819-6832. (Cited for thiazole pharmacophore context). Link

  • Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Thiazoles and Carboxylic Acids. Link

Sources

Exploratory

An In-Depth Technical Guide to 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid: Structure, Properties, and Synthetic Pathways

Abstract This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a theoretical synthetic pathway for 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid. As a novel compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a theoretical synthetic pathway for 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid. As a novel compound not extensively described in current literature, this document synthesizes information from analogous structures, including 2-methylbutyric acid and various thiazole derivatives, to build a foundational understanding. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its potential as a bioactive molecule. We will delve into its constituent functional groups, propose a logical synthesis route, and outline detailed experimental protocols for its creation and characterization.

Introduction: Deconstructing a Novel Molecule

2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid is a unique organic molecule that combines three key chemical moieties: a 2-methylbutyric acid backbone, a thiazole ring, and an amide (carbamoyl) linker. The strategic combination of these components suggests potential for interesting biological activity.

  • 2-Methylbutyric Acid: A short-chain fatty acid, this component provides a flexible, aliphatic chain with a chiral center at the second carbon. Short-chain fatty acids are known to play roles in various biological processes, including energy metabolism and cellular signaling.[1][2]

  • Thiazole Ring: This sulfur- and nitrogen-containing heterocycle is a common scaffold in many biologically active compounds and pharmaceuticals. Thiazole derivatives have been shown to possess a wide range of activities, including anti-inflammatory and cyclooxygenase (COX) inhibitory effects.[3]

  • Carbamoyl (Amide) Linker: This stable amide bond connects the butyric acid and thiazole components. Amide bonds are fundamental in peptides and proteins and are known for their chemical stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

The overall structure suggests a molecule with potential for specific interactions with biological targets, meriting further investigation.

Predicted Physicochemical Properties and Structure

While experimental data for the target molecule is unavailable, we can predict its properties based on its constituent parts.

Molecular Structure:

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H14N2O3SBased on the chemical structure
Molecular Weight ~242.3 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureBased on similar amide-containing compounds
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.[2]The carboxylic acid group provides some water solubility, while the rest of the molecule is largely nonpolar.
Acidity (pKa) The carboxylic acid proton is expected to have a pKa in the range of 4-5.Typical for carboxylic acids.
Chirality Contains one chiral center at the 2-position of the butyric acid moiety.The synthesis will likely produce a racemic mixture unless a stereospecific route is employed.

Proposed Synthesis Pathway

A logical and efficient method for synthesizing 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid is through the formation of an amide bond between 2-methylglutaric anhydride and 2-aminothiazole. This approach is advantageous as it proceeds in a straightforward manner and utilizes commercially available starting materials.

Reaction Scheme
Rationale for Synthetic Approach

The reaction between an anhydride and an amine is a well-established and high-yielding method for amide bond formation. This approach avoids the need for coupling reagents that are often required when starting from a carboxylic acid, simplifying the reaction and purification process.

Experimental Protocol: Synthesis

Materials:

  • 2-Methylglutaric anhydride

  • 2-Aminothiazole

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methylglutaric anhydride (1 equivalent) in anhydrous DCM.

  • Addition of Amine: To the stirred solution, add 2-aminothiazole (1 equivalent) followed by triethylamine (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid.

Workflow for Synthesis and Purification

Synthesis_Workflow Start Dissolve 2-Methylglutaric Anhydride in DCM Add_Amine Add 2-Aminothiazole and Triethylamine Start->Add_Amine React Stir at Room Temperature Monitor by TLC Add_Amine->React Workup Aqueous Workup (HCl, NaHCO3, Brine) React->Workup Extract Extract with DCM Workup->Extract Dry Dry with MgSO4 and Concentrate Extract->Dry Purify Silica Gel Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis and purification of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) Assess purity and quantify the product.A single major peak with a consistent retention time.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidate the proton environment and confirm the structure.Peaks corresponding to the methyl, methylene, and methine protons of the butyric acid chain, as well as the aromatic protons of the thiazole ring and the amide N-H proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Determine the carbon skeleton of the molecule.Resonances for all unique carbon atoms, including the carbonyl carbons of the carboxylic acid and amide.
Mass Spectrometry (MS) Determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Identify functional groups.Characteristic absorption bands for the O-H of the carboxylic acid, the N-H and C=O of the amide, and the C=O of the carboxylic acid.
Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient:

  • Start with a suitable gradient, for example, 5% B to 95% B over 20 minutes.

Detection:

  • UV detection at a wavelength where the thiazole ring absorbs (e.g., 254 nm).

Sample Preparation:

  • Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Potential Biological Activity and Mechanism of Action

Based on the structural components, 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid may exhibit several biological activities.

  • Anti-inflammatory Activity: The thiazole moiety is present in several known anti-inflammatory agents and cyclooxygenase (COX) inhibitors.[3] It is plausible that the target molecule could interact with enzymes in the inflammatory cascade.

  • Histone Deacetylase (HDAC) Inhibition: Butyric acid and its derivatives are known HDAC inhibitors, which can modulate gene expression and have anti-inflammatory and anti-cancer effects.[4][5] The presence of the butyric acid core suggests this as a potential mechanism of action.

Proposed Signaling Pathway Involvement

Signaling_Pathway Molecule 2-Methyl-4-(thiazol-2-ylcarbamoyl) -butyric acid HDAC Histone Deacetylase (HDAC) Molecule->HDAC Inhibition COX Cyclooxygenase (COX) Molecule->COX Inhibition Acetylation Increased Histone Acetylation Gene_Expression Altered Gene Expression HDAC->Gene_Expression Represses Acetylation->Gene_Expression Promotes Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Prostaglandins Decreased Prostaglandin Synthesis COX->Prostaglandins Catalyzes

Caption: Proposed mechanisms of action for 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid.

Proposed Biological Assays

To investigate the potential biological activities, the following assays are recommended.

Table 3: Recommended Biological Assays

AssayPurposeExperimental Approach
COX Inhibition Assay To determine if the compound inhibits COX-1 and/or COX-2 enzymes.Use a commercially available colorimetric or fluorometric assay kit to measure the peroxidase activity of COX enzymes in the presence of varying concentrations of the test compound.
HDAC Inhibition Assay To assess the compound's ability to inhibit HDAC activity.Employ a fluorometric assay that measures the deacetylation of a fluorogenic substrate by HDAC enzymes.
Anti-inflammatory Cytokine Release Assay To evaluate the effect on the production of pro-inflammatory cytokines in immune cells.Treat lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) with the compound and measure the levels of cytokines like TNF-α and IL-6 in the supernatant using ELISA.
Cell Viability Assay (e.g., MTS/MTT) To determine the cytotoxicity of the compound.Treat various cell lines with a range of concentrations of the compound and measure cell viability after a set incubation period.[6]

Conclusion and Future Directions

This technical guide provides a foundational framework for the synthesis, characterization, and biological evaluation of the novel compound 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid. The proposed synthetic route is robust and relies on well-established chemical principles. The predicted properties and potential biological activities, derived from an analysis of its structural components, suggest that this molecule is a promising candidate for further investigation, particularly in the areas of anti-inflammatory and epigenetic modulation research.

Future work should focus on the successful synthesis and purification of the compound, followed by rigorous analytical characterization to confirm its structure. Subsequent biological screening using the proposed assays will be crucial in elucidating its bioactivity and mechanism of action. Furthermore, the synthesis of enantiomerically pure forms will be important to investigate any stereospecific effects on its biological targets.

References

  • Vertex AI Search. The Biological Significance of 2-Methyl Butyric Acid in Metabolism.
  • PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)
  • Sigma-Aldrich. 2-Methylbutyric acid 98 116-53-0.
  • Methyl butyric acid, 2-.
  • 2-Methylbutyric Acid: An Overview of Its Properties, Composition, Applic
  • Termedia.
  • A Derivative of Butyric Acid, the Fermentation Metabolite of Staphylococcus epidermidis, Inhibits the Growth of a Staphylococcus aureus Strain Isolated from Atopic Dermatitis P

Sources

Foundational

2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid molecular weight and formula

An In-Depth Technical Guide to 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric Acid: Structural Elucidation, Physicochemical Profiling, and Synthetic Utility Executive Summary 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric Acid: Structural Elucidation, Physicochemical Profiling, and Synthetic Utility

Executive Summary

2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (CAS: 799258-42-7) is a highly specialized chemical building block frequently utilized in fragment-based drug discovery and medicinal chemistry. Structurally, it is a derivative of 2-methylglutaric acid, where one of the terminal carboxylic acids has been converted into an amide via coupling with 2-aminothiazole. This whitepaper provides a comprehensive, field-proven analysis of its physicochemical properties, synthetic methodologies, and self-validating analytical protocols required for its characterization.

Physicochemical Profiling & Pharmacophore Mapping

Understanding the exact molecular metrics of this compound is critical for its integration into larger active pharmaceutical ingredients (APIs), such as Bcl-xL inhibitors. The molecule features a chiral center at the C2 position of the aliphatic chain, a terminal carboxylic acid for solubility or further functionalization, and a thiazole ring—a privileged bioisostere known for enhancing metabolic stability.

Table 1: Quantitative Physicochemical Parameters

ParameterValueCausality / Significance
IUPAC Name 2-methyl-5-oxo-5-(thiazol-2-ylamino)pentanoic acidDefines the exact regiochemistry of the glutaric acid backbone.
CAS Number 799258-42-7Unique identifier for procurement and database indexing.
Molecular Formula C9H12N2O3SDictates the exact mass for high-resolution mass spectrometry.
Molecular Weight 228.27 g/mol Optimal low-molecular-weight fragment for drug discovery.
Exact Mass [M+H]+ 229.0639 DaTarget m/z for ESI+ mass spectrometry profiling.
H-Bond Donors 2 (COOH, Amide NH)Facilitates strong electrostatic interactions with target proteins.
H-Bond Acceptors 4 (C=O x2, Thiazole N, Thiazole S)Enables complex pharmacophore mapping in binding pockets.

Synthetic Methodology and Amide Bond Causality

The synthesis of 2-methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid requires strict regiochemical and stereochemical control. Direct reaction of 2-methylglutaric anhydride with 2-aminothiazole often yields a mixture of regioisomers (attack at C1 vs. C5). Therefore, a directed synthesis using a mono-protected ester of 2-methylglutaric acid is preferred.

Causality of Reagent Selection: To form the amide bond without racemizing the C2 chiral center, standard acid chloride activation (e.g., using SOCl₂) is avoided. Instead, carbodiimide-mediated coupling utilizing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is employed. As detailed in authoritative reviews on , HOBt forms a highly reactive but stereochemically stable active ester intermediate, suppressing the formation of oxazolone intermediates that lead to epimerization.

SyntheticWorkflow A 2-Methylglutaric Acid Monoester C Amide Activation (EDC/HOBt) A->C DIPEA, DMF B 2-Aminothiazole B->C Nucleophilic Attack D Saponification (LiOH, H2O/THF) C->D Intermediate Ester E 2-Methyl-4-(thiazol-2- ylcarbamoyl)-butyric acid D->E Acidification (HCl)

Synthetic workflow for 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid via directed amide coupling.

Self-Validating Analytical Protocols

To ensure the scientific integrity of the synthesized compound, the following protocols are engineered to be self-validating systems, eliminating false positives through internal calibration and strategic solvent/buffer selection.

A. Self-Validating LC-MS Quantification Protocol

Objective: Confirm the exact mass (229.06 Da) and assess chromatographic purity. Causality of Design: The compound possesses a weakly acidic carboxylic acid (pKa ~4.5) and a weakly basic thiazole ring. According to established methodologies for , using a mobile phase buffered with 0.1% formic acid (pH ~2.7) ensures the carboxylic acid remains fully protonated (neutral). This maximizes retention on a hydrophobic C18 stationary phase while simultaneously protonating the thiazole nitrogen, enabling highly sensitive detection in Positive Electrospray Ionization (ESI+) mode. Self-Validation Mechanism: The protocol mandates the inclusion of a structurally similar internal standard (IS), such as the non-methylated analog 4-(thiazol-2-ylcarbamoyl)butyric acid, spiked at a known concentration. This dynamically corrects for matrix effects and ionization suppression, ensuring the detector response is self-calibrating.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to 10 µg/mL in a 50:50 Water:Acetonitrile diluent.

  • Internal Standard Addition: Spike the sample with exactly 1.0 µg/mL of the internal standard.

  • Chromatography Setup: Equip the UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Set the column oven to 40°C to reduce backpressure and optimize peak shape.

  • Mobile Phase Gradient:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Run a linear gradient from 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Mass Spectrometry Parameters: Set the MS to ESI+ mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Data Acquisition: Monitor the transition of the parent ion [M+H]+ m/z 229.06 to the primary acylium fragment m/z 129.05 via Multiple Reaction Monitoring (MRM).

MassSpec Parent Parent Ion (ESI+) [M+H]+ m/z 229.06 Frag1 Fragment A Thiazol-2-amine m/z 101.01 Parent->Frag1 Amide C-N Cleavage Frag2 Fragment B Acylium Ion m/z 129.05 Parent->Frag2 Amide C-N Cleavage Loss Neutral Loss (-H2O, m/z 111.04) Frag2->Loss -H2O from COOH

Proposed ESI+ mass spectrometry fragmentation pathway for m/z 229.06.

B. Self-Validating NMR Structural Elucidation

Objective: Confirm the regiochemistry and structural integrity of the amide bond. Causality of Design: Anhydrous DMSO-d6 is selected as the solvent because its strong hydrogen-bond accepting nature disrupts the intermolecular hydrogen bonds between the carboxylic acid and the amide. This prevents peak broadening and allows the distinct observation of the highly deshielded amide proton (typically >11 ppm). Self-Validation Mechanism: A relaxation delay (D1) of 5.0 seconds is utilized to ensure the complete relaxation of all nuclei between pulses. This makes the integration of the peaks absolute and self-validating, ensuring the 3-proton integration of the methyl doublet perfectly matches the 1-proton integrations of the thiazole CH signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H frequency.

  • Acquisition Parameters: Set the spectral width to 15 ppm to capture the far-downfield carboxylic acid proton. Set the relaxation delay (D1) to 5.0 s and acquire 16 to 32 scans.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function before Fourier transformation. Phase and baseline correct the spectrum. Integrate the methyl doublet (~1.1 ppm) and set its value to exactly 3.00 to validate the remaining proton counts across the aliphatic chain and aromatic ring.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL: [Link]

  • Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]

Exploratory

A Comparative Technical Guide to 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid and 2-methylglutaric acid monoamide for the Research Professional

This in-depth technical guide provides a comprehensive comparative analysis of two structurally related yet functionally distinct molecules: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid and 2-methylglutaric acid monoa...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparative analysis of two structurally related yet functionally distinct molecules: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid and 2-methylglutaric acid monoamide. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and potential biological activities of these compounds.

Introduction

In the landscape of modern drug discovery and chemical biology, the exploration of novel molecular scaffolds and the nuanced understanding of structure-activity relationships are paramount. This guide focuses on two intriguing molecules: a thiazole-containing butyric acid derivative and a monoamide of a dicarboxylic acid. While both share a modified five-carbon backbone, the incorporation of a thiazole moiety in one and the simple amide in the other imparts distinct chemical and biological characteristics.

The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[][2][3] Its presence in 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid suggests a potential for targeted biological activity. Conversely, 2-methylglutaric acid and its derivatives are involved in endogenous metabolic pathways, and their study can provide insights into metabolic disorders such as glutaric aciduria.[4] This guide will dissect the synthesis, properties, and potential applications of these two molecules, providing a foundational resource for their further investigation.

Comparative Analysis of Physicochemical Properties

Property2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (Predicted)2-methylglutaric acid monoamide (Predicted)
Molecular Formula C9H12N2O3SC6H11NO3
Molecular Weight 228.27 g/mol 145.16 g/mol
LogP ~1.5~-0.5
Topological Polar Surface Area (TPSA) 97.9 Ų66.4 Ų
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 43
pKa (most acidic) ~4.0 (carboxylic acid)~4.5 (carboxylic acid)
pKa (most basic) ~2.5 (thiazole nitrogen)~-0.5 (amide nitrogen)

The presence of the thiazole ring in 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid increases its molecular weight and predicted lipophilicity (LogP) compared to 2-methylglutaric acid monoamide. The higher TPSA of the thiazole derivative suggests it may have lower membrane permeability.

Synthesis and Experimental Protocols

The synthetic routes to these molecules are distinct, reflecting their different functional groups. The following sections provide detailed, step-by-step protocols for their laboratory-scale preparation.

Synthesis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

The synthesis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid can be achieved through a standard amide coupling reaction between a suitable carboxylic acid precursor and 2-aminothiazole.

Synthesis_of_Thiazole_Derivative cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Hydrolysis 2-methylglutaric_anhydride 2-Methylglutaric anhydride Precursor 4-carboxy-2-methylbutanoic acid methyl ester 2-methylglutaric_anhydride->Precursor Ring-opening Methanol Methanol Methanol->Precursor Amide_Coupling Amide Coupling Precursor->Amide_Coupling Product_Ester Methyl 2-methyl-4-(thiazol-2-ylcarbamoyl)butanoate Amide_Coupling->Product_Ester 2-aminothiazole 2-Aminothiazole 2-aminothiazole->Amide_Coupling Coupling_Reagent EDC/HOBt Coupling_Reagent->Amide_Coupling Hydrolysis Ester Hydrolysis Product_Ester->Hydrolysis Final_Product 2-Methyl-4-(thiazol-2-ylcarbamoyl)butyric acid Hydrolysis->Final_Product LiOH LiOH, H2O LiOH->Hydrolysis

Caption: Synthetic workflow for 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid.

Experimental Protocol:

  • Synthesis of 4-carboxy-2-methylbutanoic acid methyl ester: 2-Methylglutaric anhydride (1.0 eq) is dissolved in methanol and stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield the monoester.

  • Amide Coupling: The resulting monoester (1.0 eq) and 2-aminothiazole (1.0 eq) are dissolved in anhydrous dichloromethane. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) are added, and the mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction mixture is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.

  • Ester Hydrolysis: The purified ester is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (1.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The product is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated to yield the final product.

Synthesis of 2-methylglutaric acid monoamide

The synthesis of 2-methylglutaric acid monoamide is readily achieved by the reaction of 2-methylglutaric anhydride with ammonia.[6][7]

Synthesis_of_Monoamide cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Aminolysis 2-methylglutaric_acid 2-Methylglutaric acid Anhydride 2-Methylglutaric anhydride 2-methylglutaric_acid->Anhydride Acetic_Anhydride Acetic Anhydride, Heat Acetic_Anhydride->Anhydride Aminolysis Aminolysis Anhydride->Aminolysis Final_Product 2-methylglutaric acid monoamide Aminolysis->Final_Product Ammonia Aqueous Ammonia Ammonia->Aminolysis Thiazole_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_neuroprotection Neuroprotective Pathway Thiazole_Derivative 2-Methyl-4-(thiazol-2-ylcarbamoyl) -butyric acid NF-kB NF-κB Thiazole_Derivative->NF-kB Inhibition Oxidative_Stress Oxidative Stress Thiazole_Derivative->Oxidative_Stress Reduction COX2 COX-2 NF-kB->COX2 Pro-inflammatory_Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory_Cytokines Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage

Caption: Potential signaling pathways modulated by thiazole derivatives.

2-methylglutaric acid monoamide: A Link to Metabolism

2-methylglutaric acid is a dicarboxylic acid that can be found in biological systems. [][9]Elevated levels of glutaric acid and its derivatives are associated with the metabolic disorder glutaric aciduria type I, which is caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase. [4][10]This leads to an accumulation of glutaric acid and 3-hydroxyglutaric acid, which are neurotoxic. [11] The monoamide of 2-methylglutaric acid is an interesting molecule in this context. While not a direct metabolite in the canonical pathway, its structure is closely related. Its biological activity could be twofold:

  • Metabolic Modulation: It might interact with enzymes or transporters involved in dicarboxylic acid metabolism. [11]* Prodrug Potential: The amide could be hydrolyzed in vivo to release 2-methylglutaric acid, making it a tool for studying the effects of this dicarboxylic acid in a controlled manner.

The study of 2-methylglutaric acid monoamide could therefore provide valuable insights into the pathophysiology of glutaric aciduria and other metabolic disorders involving dicarboxylic acids.

Glutaric_Acid_Metabolism Lysine_Tryptophan Lysine, Tryptophan Metabolism Glutaryl-CoA Glutaryl-CoA Lysine_Tryptophan->Glutaryl-CoA GCDH Glutaryl-CoA Dehydrogenase Glutaryl-CoA->GCDH Glutaric_Acid Glutaric Acid Glutaryl-CoA->Glutaric_Acid Accumulation in GA Type I Crotonyl-CoA Crotonyl-CoA GCDH->Crotonyl-CoA Neurotoxicity Neurotoxicity Glutaric_Acid->Neurotoxicity 2-MGA_monoamide 2-methylglutaric acid monoamide 2-MGA 2-methylglutaric acid 2-MGA_monoamide->2-MGA Potential in vivo hydrolysis 2-MGA->Glutaric_Acid Structural Analogue

Caption: Simplified metabolic context of glutaric acid and the potential role of its monoamide.

Conclusion

This technical guide has provided a detailed comparative analysis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid and 2-methylglutaric acid monoamide. The former, with its embedded thiazole pharmacophore, represents a promising avenue for the development of novel therapeutic agents with potential anti-inflammatory, neuroprotective, or anticancer activities. In contrast, the latter serves as a valuable tool for investigating the metabolic pathways associated with dicarboxylic acids and related genetic disorders. The provided experimental protocols and comparative data offer a solid foundation for researchers to embark on the synthesis and biological evaluation of these intriguing molecules.

References

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]

  • Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. (2014). Journal of Neuroscience Research. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials. (2004). Journal of Computational Chemistry. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). Pharmaceuticals. [Link]

  • Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. (2023). Molecules. [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2022). Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • Prediction of chemical reactivity parameters and physical properties of organic compounds from molecular structure using SPARC. (1998). Environmental Protection Agency. [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). Scientific Reports. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Journal of Molecular Structure. [Link]

  • High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025). arXiv. [Link]

  • β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). Journal of Inflammation Research. [Link]

  • Glutaric acid. Wikipedia. [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). World Journal of Pharmaceutical Research. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • GLUTARIC ACID. Ataman Kimya. [Link]

  • An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. (2023). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Membrane translocation of glutaric acid and its derivatives. (2008). Journal of Inherited Metabolic Disease. [Link]

  • Glutaric acid, monoamide, N,N-di(4-methylphenyl)-, ethyl ester. PubChem. [Link]

  • Glutaric Acidemia, Pathogenesis and Nutritional Therapy. (2021). Frontiers in Neuroscience. [Link]

  • Simplified Approach to Glutaric Acidurias: A Mini-Review. (2019). Journal of Inborn Errors of Metabolism and Screening. [Link]

  • [Synthesis of dicarboxylic acid monoamides]. (1991). Acta Pharmaceutica Hungarica. [Link]

  • Process for the enzymatic preparation of l-2-amino-4-methyl-phosphino-butyric acid.
  • 2-Methylglutaric Acid. PubChem. [Link]

  • Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. (2019). ResearchGate. [Link]

  • Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. (2015). Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Reaction of anhydrides with ammonia and amines. Quimicaorganica.org. [Link]

  • "Dicarboxylic Acid" by Shuchi Patel and Mayur S. Parmar. (2022). NSUWorks. [Link]

  • Synthesis of dicarboxylic acid monoamides. (1991). ResearchGate. [Link]

  • acid anhydrides with ammonia or primary amines. Chemguide. [Link]

  • Process for the production of 4-aminobutyric acid or its derivatives.
  • Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. (2025). Organic Chemistry: Current Research. [Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2025). Molecules. [Link]

  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. (2019). Green Chemistry. [Link]

  • β-METHYLGLUTARIC ACID. Organic Syntheses. [Link]

  • SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. (1999). ResearchGate. [Link]

  • Reactions of Acid Anhydrides with Nitrogen Compounds. (2023). Chemistry LibreTexts. [Link]

  • Process for preparing substituted glutaric anhydride.
  • Reactions of Acid Anhydrides. Reactory. [Link]

  • Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis. (2005). Chemical & Pharmaceutical Bulletin. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS ONE. [Link]

  • Glutaric acid monoamide conversion to glutarimide by heating. (2021). ResearchGate. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

Sources

Foundational

An In-depth Technical Guide to 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid: Synthesis, Characterization, and Scientific Context

Introduction: A Molecule of Designed Potential 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid is a structurally intriguing molecule that marries two key pharmacophores: a thiazole ring and a butyric acid derivative. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Designed Potential

2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid is a structurally intriguing molecule that marries two key pharmacophores: a thiazole ring and a butyric acid derivative. The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and exhibiting a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The butyric acid moiety, a short-chain fatty acid, is a natural metabolic product known to have a significant role in gut health and has been investigated for its therapeutic potential in conditions like colorectal cancer and hemoglobinopathies.[5][6] Derivatives of butyric acid are also known to act as histone deacetylase (HDAC) inhibitors, a mechanism relevant to both oncology and neurology.[7][8]

The designed structure of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid, featuring an amide linkage between these two moieties, suggests a compound with potential for novel biological activity, meriting its synthesis and investigation.

Sourcing of Precursors

The successful synthesis of the target molecule begins with high-quality starting materials. The proposed synthetic route requires two primary precursors: 2-Aminothiazole and 3-Methylglutaric anhydride .

PrecursorCAS NumberFormulaMolecular WeightReputable Suppliers
2-Aminothiazole96-50-4C₃H₄N₂S100.14 g/mol Sigma-Aldrich/Merck[9][10], Thermo Scientific[11], ChemicalBook Vendors[12]
3-Methylglutaric anhydride4166-53-4C₆H₈O₃128.13 g/mol Thermo Scientific Chemicals[13][14], Sigma-Aldrich

Note: While 2-methylglutaric anhydride is commercially available, it is less common than glutaric anhydride. 2-Methylglutaric acid is also a viable precursor if coupled with a dehydration step or if a different coupling strategy is employed.[15]

Proposed Synthesis Workflow

The most direct route to synthesize 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid is through the nucleophilic acyl substitution reaction between 2-aminothiazole and 3-methylglutaric anhydride. This reaction forms the desired amide bond and simultaneously reveals the terminal carboxylic acid.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminothiazole C Acylation Reaction (Aprotic Solvent, e.g., THF or Dioxane) Stir at room temperature A->C B 3-Methylglutaric Anhydride B->C D 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid C->D Yields

Caption: Proposed synthesis of the target compound via acylation.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis will yield a product with the analytical characteristics detailed in the next section.

Materials:

  • 2-Aminothiazole (1.0 eq)

  • 3-Methylglutaric anhydride (1.05 eq)

  • Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF)

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended).

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (1.0 eq) in anhydrous 1,4-dioxane (or THF) to a concentration of approximately 0.5 M.

  • Addition of Anhydride: To this stirring solution, add 3-methylglutaric anhydride (1.05 eq) portion-wise at room temperature. The use of a slight excess of the anhydride ensures the complete consumption of the limiting reagent, 2-aminothiazole.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2-aminothiazole spot. A typical reaction time is 4-12 hours. The reaction between anhydrides and amines is generally efficient.[16]

  • Product Isolation: Upon completion, the product may precipitate out of the solution. If not, the reaction mixture can be concentrated under reduced pressure. The resulting residue is then triturated with a non-polar solvent like diethyl ether to precipitate the product and wash away any unreacted anhydride.

  • Purification: The crude solid product is collected by filtration, washed with cold diethyl ether, and dried. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) can be performed.

Causality Behind Experimental Choices:

  • Solvent: An aprotic solvent like THF or dioxane is chosen to prevent any side reactions with the anhydride, which could be hydrolyzed by protic solvents like water or alcohols.

  • Stoichiometry: A slight excess of the anhydride is used to drive the reaction to completion, simplifying purification by ensuring the more easily separable starting material (the amine) is fully consumed.

  • Purification: Trituration with a non-polar solvent is an effective first-pass purification, as the desired product, with its polar carboxylic acid and amide groups, should be insoluble, while the less polar anhydride is washed away.

Analytical Characterization

Confirming the identity and purity of the synthesized 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid is critical. A combination of spectroscopic methods should be employed.

Diagram of the Analytical Workflow

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Elucidates C-H framework MS Mass Spectrometry (HRMS) Start->MS Determines Molecular Weight & Formula IR FTIR Spectroscopy Start->IR Identifies Functional Groups Final Structural Confirmation & Purity Assessment NMR->Final MS->Final IR->Final

Caption: Integrated workflow for spectroscopic analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[17][18]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

¹H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~12.0br s1H-COOH
Amide NH~11.5s1H-NH-
Thiazole H~7.5d1HThiazole-H5
Thiazole H~7.2d1HThiazole-H4
CH~2.5m1H-CH(CH₃)-
CH₂~2.3t2H-CH₂-COOH
CH₂~1.9m2H-CH₂-CH(CH₃)-
CH₃~1.1d3H-CH₃
¹³C NMR (Predicted)Chemical Shift (ppm)Assignment
Carbonyl (Acid)~174-COOH
Carbonyl (Amide)~172-C(O)NH-
Thiazole C2~158C-NH
Thiazole C4~140C-H
Thiazole C5~115C-H
CH~40-CH(CH₃)-
CH₂~35-CH₂-
CH₂~33-CH₂-
CH₃~18-CH₃
B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[19][20] High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Predicted MS Data:

ParameterValue
Molecular FormulaC₉H₁₂N₂O₃S
Exact Mass228.0569
[M+H]⁺ (for ESI+)229.0647
[M-H]⁻ (for ESI-)227.0492

Expected Fragmentation: Key fragments would likely arise from the cleavage of the amide bond and the loss of CO₂ from the carboxylic acid group.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is ideal for identifying the key functional groups present in the molecule.[21][22][23][24]

Predicted FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)3300-2500 (broad)Characteristic broad absorption
N-H Stretch (Amide)~3300Secondary amide N-H stretch
C-H Stretch3000-2850Aliphatic C-H stretching
C=O Stretch (Carboxylic Acid)~1710Carbonyl stretch of the acid
C=O Stretch (Amide I)~1680Amide carbonyl stretch
N-H Bend (Amide II)~1550Amide N-H bending and C-N stretching
C=N Stretch (Thiazole)~1600Thiazole ring stretching

Potential Applications and Biological Context

The rationale for synthesizing 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid stems from the proven therapeutic relevance of its constituent parts.

  • Thiazole Core: The thiazole scaffold is a "privileged structure" in medicinal chemistry.[1] It is present in drugs with applications ranging from oncology (e.g., Dasatinib) to infectious diseases. Its ability to engage in hydrogen bonding and π-stacking interactions makes it a versatile binder for various biological targets.[25][26]

  • Butyrate Moiety: Butyric acid and its derivatives are well-known for their role in maintaining intestinal homeostasis and have demonstrated anti-inflammatory and anti-proliferative effects.[6][8] A primary mechanism of action is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression that can induce cancer cell apoptosis and differentiation.[7]

The combination of these two moieties in a single molecule could lead to synergistic or novel biological activities. For instance, the thiazole group could be used to target the molecule to specific protein kinases, while the butyrate "tail" could exert localized HDAC inhibition.

Diagram of Potential Cellular Mechanisms

Biological_Context cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Potential Cellular Outcomes Molecule 2-Methyl-4-(thiazol-2-ylcarbamoyl)- butyric acid HDAC HDAC Inhibition Molecule->HDAC Kinase Kinase Signaling (e.g., CDK, PI3K) Molecule->Kinase Inflammation Inflammatory Pathways (e.g., NF-κB) Molecule->Inflammation Gene Altered Gene Expression HDAC->Gene leads to Apoptosis Apoptosis Kinase->Apoptosis regulates Immune Immune Modulation Inflammation->Immune affects Gene->Apoptosis

Caption: Potential biological targets for the title compound.

Conclusion

While 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid is not a stock chemical, its synthesis is accessible through standard organic chemistry techniques. This guide provides a robust framework for its preparation from commercially available precursors, its comprehensive analytical characterization, and the scientific rationale for its investigation. The convergence of the biologically active thiazole and butyrate moieties in a single structure presents a compelling case for its study in anticancer, anti-inflammatory, and other therapeutic research areas.

References

  • Google Patents. (n.d.). Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters.
  • Yurttas, L., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available at: [Link]

  • El-Sayed, M. A.-S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Avramescu, M.-I., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Mohamed, Y. A., et al. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Namitha, T. H., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Huma, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. Available at: [Link]

  • Krivoshchekova, O. N., et al. (2018). Study of succinic anhydride amidation by 2-aminothiazol. ResearchGate. Available at: [Link]

  • Wang, M., et al. (2021). The Role of Butyric Acid in Treatment Response in Drug-Naïve First Episode Schizophrenia. Frontiers in Psychiatry. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-hydroxy-4-methylthioalkyl butyrate.
  • Perrin, L., et al. (2015). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed. Available at: [Link]

  • El-Sayed, M. A.-S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • Huma, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Shablykin, O. V., et al. (2024). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

  • JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Gerbov, V. V., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. ResearchGate. Available at: [Link]

  • Zittan, E., et al. (2012). Butyric acid: what is the future for this old substance? Acta Bio-Medica. Available at: [Link]

  • da Silva, G. N., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

  • De Souza, M. V. N. (2005). Synthesis and biological activity of natural thiazoles: An important class of heterocyclic compounds. Journal of Sulfur Chemistry. Available at: [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Moustafa, A. H. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules. Available at: [Link]

  • Sharma, A., et al. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. Available at: [Link]

  • Ahmad, S., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Advanced Research. Available at: [Link]

  • Huang, Y., et al. (2022). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. Current Pharmaceutical Analysis. Available at: [Link]

  • He, J., et al. (2024). Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. International Journal of Molecular Sciences. Available at: [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry. Available at: [Link]

  • We have already reported that the 4-[2-(benzo[b]furan-2-yl)phenyloxy]butyric acid derivatives with a The synthetic route to the. (n.d.). HETEROCYCLES. Available at: [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). ResearchGate. Available at: [Link]

  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (n.d.). ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation, Synthesis, and Analytical Profiling of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

Executive Summary In the rigorous landscape of pharmaceutical development, the identification, synthesis, and quantification of process-related impurities are paramount for ensuring drug safety and regulatory compliance....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical development, the identification, synthesis, and quantification of process-related impurities are paramount for ensuring drug safety and regulatory compliance. 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (CAS No. 799258-42-7) is a bifunctional molecule featuring a terminal carboxylic acid and a thiazole-conjugated amide. It is widely utilized as a high-purity biomedical reagent and a critical impurity reference standard [1] in the synthesis of complex thiazole-containing Active Pharmaceutical Ingredients (APIs). This whitepaper provides an authoritative guide on its structural informatics, synthetic origins, and the self-validating analytical methodologies required for its quantification.

Chemical Identity & Structural Informatics

Understanding the precise molecular architecture of an impurity is the first step in developing robust analytical methods. Structural databases confirm its canonical SMILES and InChIKey, which map directly to its physicochemical behavior [2].

  • Canonical SMILES: O=C(O)C(C)CCC(=O)Nc1nccs1 (alternatively represented as N(C(CCC(C(O)=O)C)=O)C1=NC=CS1)

  • InChIKey: OONRYWBUICKQEV-UHFFFAOYSA-N

Structural Breakdown & Causality

The SMILES string reveals two distinct domains that dictate the molecule's behavior in solution:

  • The 2-Methylbutyric Acid Backbone (O=C(O)C(C)CCC(=O)): Derived from a substituted glutaric acid, this aliphatic chain provides flexibility. The terminal carboxylic acid acts as a strong hydrogen-bond donor and dictates the molecule's pH-dependent solubility.

  • The 2-Aminothiazole Moiety (Nc1nccs1): The thiazole ring is lipophilic and aromatic, while the conjugated amide nitrogen is relatively non-basic due to resonance stabilization. However, the thiazole ring nitrogen readily accepts a proton, making it highly responsive to positive-mode Electrospray Ionization (ESI+).

Table 1: Chemical Identifiers & Physicochemical Properties
ParameterValue
IUPAC Name 2-Methyl-5-oxo-5-(thiazol-2-ylamino)pentanoic acid
CAS Registry Number 799258-42-7
Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
Hydrogen Bond Donors 2 (Carboxylic OH, Amide NH)
Hydrogen Bond Acceptors 4 (Carbonyl O x2, Thiazole N, Thiazole S)

Synthetic Pathway & Mechanistic Origins

In pharmaceutical manufacturing, 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid typically emerges during the coupling of 2-aminothiazole derivatives with aliphatic anhydrides. Understanding its synthetic origin is critical for predicting its presence as a process impurity [3].

The reaction proceeds via the nucleophilic acyl substitution of 2-methylglutaric anhydride by 2-aminothiazole. Because the anhydride is asymmetric, regioselectivity is a critical factor. The nucleophile preferentially attacks the sterically less hindered carbonyl, but variations in temperature or base catalysis can lead to a mixture of structural isomers. Consequently, isolating and validating this specific regiomer is essential for establishing an accurate ICH Q3A/Q3B compliant reference standard.

Synthesis_Pathway N1 2-Methylglutaric Anhydride (Electrophile) N3 Regioselective Ring Opening (Solvent: THF, Base: DIPEA) N1->N3 N2 2-Aminothiazole (Nucleophile) N2->N3 N4 2-Methyl-4-(thiazol-2-ylcarbamoyl) -butyric acid N3->N4 Amidation N5 Crystallization & Isolation (Purity > 99%) N4->N5 Purification

Figure 1: Regioselective synthetic pathway for 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid.

Analytical Characterization & Quality Control Protocol

To ensure the trustworthiness of the analytical data, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) to prevent false positives and matrix interference during API batch testing.

Step 1: Matrix Deconvolution via Solid-Phase Extraction (SPE)
  • Action: Spike the raw API sample with an isotopically labeled internal standard (e.g.,

    
    -labeled analog). Process the sample through a Mixed-Mode Anion Exchange (MAX) SPE cartridge.
    
  • Causality: Direct injection of high-concentration API batches causes severe ion suppression in the mass spectrometer. The MAX cartridge selectively retains the carboxylic acid moiety of our target analyte via electrostatic interaction, allowing neutral and basic API components to be washed away before elution.

Step 2: Chromatographic Separation (UPLC)
  • Action: Inject the eluate onto a sub-2 µm C18 column.

  • Causality: We utilize an acidic mobile phase (0.1% Formic Acid). The low pH ensures the terminal carboxylic acid remains fully protonated (neutral). This prevents secondary interactions with residual silanols on the column, thereby increasing the retention factor (

    
    ) and eliminating peak tailing.
    
Step 3: Mass Spectrometry (ESI+ MRM Mode)
  • Action: Analyze the eluate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Electrospray ionization in positive mode is selected because the thiazole nitrogen acts as a potent proton acceptor. The primary transition monitors the parent ion (

    
     at m/z 229.1) fragmenting into the protonated aminothiazole ion (m/z 101.0) via the cleavage of the amide bond.
    

QC_Workflow A API Batch Sample (Spiked with Internal Std) B Mixed-Mode SPE (Matrix Removal) A->B Extraction C UPLC Separation (C18, Acidic Mobile Phase) B->C Elution D ESI+ MS/MS Detection (MRM Transitions) C->D Ionization E Data Processing (Quantification vs Threshold) D->E Signal F Batch Disposition (Release or Reject) E->F Decision

Figure 2: Self-validating LC-MS/MS workflow for API impurity profiling and batch disposition.

Table 2: Optimized LC-MS/MS Parameters for Impurity Profiling
ParameterSetting / ValueCausality / Rationale
Column C18 (1.7 µm, 2.1 x 100 mm)High-resolution separation of closely eluting regiomers.
Mobile Phase A 0.1% Formic Acid in WaterMaintains protonation of the carboxylic acid for retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrilePromotes efficient desolvation in the ESI source.
Ionization Mode ESI Positive (ESI+)Thiazole nitrogen acts as a strong proton acceptor.
Primary MRM [M+H]+ 229.1 → 101.0 m/zCleavage of the amide bond yields the stable aminothiazole.

References

  • Guidechem. "799258-42-7 2-METHYL-4-(THIAZOL-2-YLCARBAMOYL)-BUTYRIC ACID." Guidechem Chemical Dictionary.
  • CymitQuimica. "CAS 799258-42-7: Ácido 2-metil-5-oxo-5-(2-tiazolilamino)pentanoico." CymitQuimica Catalog.
  • Sigma-Aldrich. "2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid." Sigma-Aldrich Analytical Resources.
Foundational

Technical Guide: Solubility of 2-Methyl-4-(thiazol-2-ylcarbamoyl)butyric Acid in DMSO

The following technical guide details the solubility, handling, and stock solution preparation for 2-Methyl-4-(thiazol-2-ylcarbamoyl)butyric acid in Dimethyl Sulfoxide (DMSO). Executive Summary 2-Methyl-4-(thiazol-2-ylca...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, handling, and stock solution preparation for 2-Methyl-4-(thiazol-2-ylcarbamoyl)butyric acid in Dimethyl Sulfoxide (DMSO).

Executive Summary

2-Methyl-4-(thiazol-2-ylcarbamoyl)butyric acid (MW: 228.27 g/mol ) is a polar organic molecule comprising a glutaric acid backbone functionalized with a thiazole amide. Due to the presence of both a carboxylic acid and a secondary amide, the compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) , a polar aprotic solvent capable of disrupting strong intermolecular hydrogen bonds.

  • Solubility Rating: High (Estimated >100 mM in pure DMSO).

  • Primary Application: Preparation of stock solutions for high-throughput screening (HTS), biological assays, or chemical synthesis intermediates.

  • Critical Precaution: DMSO is hygroscopic; water uptake significantly reduces the solubility of this compound, potentially leading to precipitation.

Chemical Identity & Physicochemical Properties

Understanding the structural basis of solubility is essential for troubleshooting precipitation issues.

PropertyData
Chemical Name 2-Methyl-4-(thiazol-2-ylcarbamoyl)butyric acid
Systematic Name 2-Methyl-5-oxo-5-(thiazol-2-ylamino)pentanoic acid
Molecular Formula C

H

N

O

S
Molecular Weight 228.27 g/mol
MDL Number MFCD04113992
Physical State White to off-white solid powder
Functional Groups Carboxylic acid (Hydrophilic, H-bond donor), Amide (H-bond donor/acceptor), Thiazole (Aromatic, Weakly basic)
Solubility Mechanism in DMSO

The dissolution process is driven by the interaction between the sulfoxide group of DMSO and the polar functional groups of the solute:

  • Carboxylic Acid: DMSO acts as a hydrogen bond acceptor, breaking the stable carboxylic acid dimers found in the solid state.

  • Amide Linkage: The highly polar S=O bond of DMSO solvates the amide nitrogen proton (-NH-), preventing aggregation.

  • Thiazole Ring: The organic backbone of DMSO interacts favorably with the aromatic thiazole ring via dipole-dipole and dispersion forces.

Experimental Protocol: Stock Solution Preparation

This protocol outlines the preparation of a 50 mM stock solution , the standard concentration for biological assays.

Reagents & Equipment
  • Compound: 2-Methyl-4-(thiazol-2-ylcarbamoyl)butyric acid (Purity ≥95%).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with a PTFE-lined cap.

  • Equipment: Analytical balance, vortex mixer, ultrasonic bath.

Step-by-Step Methodology
Step 1: Gravimetric Quantification

Weigh approximately 11.4 mg of the compound into a tared amber vial. Record the exact mass (


) to 0.1 mg precision.

Note: Do not attempt to weigh exactly 11.41 mg. Weigh a convenient amount and adjust the solvent volume.

Step 2: Volume Calculation

Calculate the required volume of DMSO (


) to achieve a 50 mM concentration using the formula:


Example: If Mass = 11.6 mg:



Step 3: Solubilization
  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Inspect: If solid particles remain, place the vial in an ultrasonic bath (sonicator) at room temperature for 1–2 minutes.

  • Final Check: The solution must be optically clear and colorless to pale yellow.

Step 4: Storage & Stability
  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Temperature: Store at -20°C (long term) or -80°C (sensitive assays).

  • Shelf Life: Stable for 6 months at -20°C if kept anhydrous.

Visualization: Solubilization Decision Tree

The following diagram illustrates the logical workflow for preparing and troubleshooting the solution.

SolubilityWorkflow Start Start: Solid Compound Weigh Weigh Mass (m) Calculate DMSO Vol (V) Start->Weigh AddSolvent Add Anhydrous DMSO Weigh->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (20-40 kHz) 2 mins @ RT Check->Sonicate No (Particulates) Heat Warm to 37°C (Water Bath) Check->Heat No (Stubborn) Success QC Passed: Store at -20°C Check->Success Yes Fail Precipitation/Turbidity: Check Water Content Check->Fail Still Insoluble Sonicate->Check Heat->Check

Caption: Decision tree for the solubilization and troubleshooting of 2-Methyl-4-(thiazol-2-ylcarbamoyl)butyric acid in DMSO.

Troubleshooting & FAQ

Issue: Precipitation upon dilution into aqueous buffer
  • Cause: The compound is hydrophobic (LogP estimated ~1.0–1.5). Rapid dilution into water can cause "crashing out."

  • Solution:

    • Prepare an intermediate dilution in PBS + 5% DMSO .

    • Ensure the final DMSO concentration in the assay is <1% (or as tolerated by the biological system).

    • Add the DMSO stock slowly to the vortexing buffer, not the other way around.

Issue: Solution turns cloudy after storage
  • Cause: DMSO is hygroscopic. Absorption of atmospheric moisture reduces solubility.

  • Solution: Discard the aliquot. Use a fresh aliquot stored in a tightly sealed vial. Ensure DMSO source is "Anhydrous" grade (water content <0.005%).

Can I use Ethanol instead?
  • Answer: Likely yes, but solubility will be lower than in DMSO. Ethanol is a protic solvent and may interfere with the carboxylic acid hydrogen bonding differently. DMSO is preferred for stock concentrations >10 mM.

References

  • Gaylord Chemical Company. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Retrieved from [Link]

  • Cheng, X., et al. (2010). "Solubility of pharmaceutical compounds in DMSO and DMSO/water mixtures." Journal of Pharmaceutical Sciences, 99(9). [Link]

  • PubChem. (2025).[1] Compound Summary: Thiazole Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid safety data sheet (SDS)

This is an in-depth technical guide and safety profile for 2-Methyl-4-(thiazol-2-ylcarbamoyl)butyric acid (CAS: 799258-42-7). This document is structured for researchers and drug development professionals, synthesizing s...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide and safety profile for 2-Methyl-4-(thiazol-2-ylcarbamoyl)butyric acid (CAS: 799258-42-7). This document is structured for researchers and drug development professionals, synthesizing safety data with synthesis logic and application context.

CAS Registry Number: 799258-42-7 Synonyms: 4-(Thiazol-2-ylcarbamoyl)-2-methylbutyric acid; 5-Oxo-5-(thiazol-2-ylamino)-2-methylpentanoic acid (IUPAC based) Molecular Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H

N

O

S Molecular Weight: 228.27 g/mol

Part 1: Executive Technical Summary

2-Methyl-4-(thiazol-2-ylcarbamoyl)butyric acid is a specialized pharmaceutical intermediate belonging to the class of thiazole-functionalized carboxylic acids. Structurally, it consists of a 2-methylbutyric acid backbone terminated at the 4-position by a thiazol-2-yl-amide moiety.[1]

This compound serves as a critical bifunctional building block in medicinal chemistry:

  • Carboxylic Acid Handle: Allows for further coupling with amines or alcohols to generate complex peptidomimetics or drug conjugates.

  • Aminothiazole Moiety: A privileged scaffold in kinase inhibitors (e.g., Dasatinib) and Bcl-family inhibitors, known for its ability to form key hydrogen bonds within ATP-binding pockets.

Primary Application Domain: It is primarily utilized in the synthesis of tyrosine kinase inhibitors and Bcl-XL inhibitors (e.g., analogs related to A-1331852), where the glutaric-like linker provides optimal spatial separation between the thiazole pharmacophore and other binding motifs.

Part 2: Safety & Hazard Profiling (The "SDS" Core)

Note: While specific regulatory SDS data for this intermediate is often proprietary, the following profile is derived from structural activity relationships (SAR) of analogous thiazole-carboxylic acids and vendor safety protocols.

GHS Classification (Predicted/Standard)

Based on the functional groups (carboxylic acid, aminothiazole amide), this compound is classified as Irritant .

Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.
STOT - Single Exposure Category 3H335 May cause respiratory irritation.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicology Logic & Causality
  • Acidic Moiety (COOH): The free carboxylic acid at the C1 position is the primary driver for local pH-dependent irritation to mucous membranes and ocular tissue.

  • Thiazole Ring: Aminothiazoles can occasionally act as sensitizers. While this specific derivative is an amide (reducing the reactivity of the exocyclic amine), long-term exposure should be managed as a potential sensitizer.

  • Metabolic Stability: The amide bond is generally stable to hydrolysis under neutral conditions but may degrade in strong acid/base environments, releasing 2-aminothiazole (toxic) and 2-methylglutaric acid .

Part 3: Handling, Storage & Stability

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerate). Long-term storage at -20°C is recommended for high-purity standards.

  • Atmosphere: Inert gas (Argon or Nitrogen) is preferred. The secondary amide and carboxylic acid can be sensitive to moisture over extended periods (hydrolysis risk).

  • Container: Amber glass vials to prevent potential photodegradation of the thiazole ring.

Solubility & Stability Profile
SolventSolubilityStability Note
DMSO High (>20 mg/mL)Stable for weeks at -20°C.
Methanol ModerateGood. Avoid acidic methanol (esterification risk).
Water Low (pH dependent)Soluble at pH > 7 (as carboxylate salt). Precipitates at acidic pH.

Part 4: Synthesis & Experimental Logic

The synthesis of CAS 799258-42-7 relies on the regio-selective ring opening of an unsymmetrical anhydride. This section details the chemical causality ensuring the correct isomer is formed.

Synthesis Pathway

The reaction involves 2-methylglutaric anhydride and 2-aminothiazole .

  • Regio-selectivity: The nucleophilic amine (2-aminothiazole) attacks the less sterically hindered carbonyl carbon of the anhydride.

  • Steric Logic: In 2-methylglutaric anhydride, the carbonyl adjacent to the methyl group (C2) is hindered. The distal carbonyl (C5) is accessible.

  • Result: The amide forms at the "distal" end, leaving the carboxylic acid at the "proximal" (methyl-substituted) end. This yields 2-methyl-4-(thiazol-2-ylcarbamoyl)butyric acid .[1][2][3]

Visualization of Synthesis Logic

SynthesisPath Anhydride 2-Methylglutaric Anhydride (Steric hindrance at C2) TS Nucleophilic Attack at Distal Carbonyl (C5) Anhydride->TS Mix in THF/DCM Amine 2-Aminothiazole (Nucleophile) Amine->TS Product 2-Methyl-4-(thiazol-2-ylcarbamoyl) butyric acid (Target Isomer) TS->Product Major Path (>90%) Byproduct Isomeric Impurity (Minor Product) TS->Byproduct Minor Path (Steric Clash)

Figure 1: Regio-selective synthesis pathway driven by steric hindrance at the C2 position of the anhydride.

Experimental Protocol (General Procedure)
  • Reagents: Dissolve 2-methylglutaric anhydride (1.0 eq) in anhydrous THF.

  • Addition: Add 2-aminothiazole (1.0 eq) and triethylamine (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 12–16 hours. The ring opening is usually exothermic; temperature control prevents impurity formation.

  • Workup: Evaporate THF. Redissolve residue in weak base (NaHCO3). Wash with Ethyl Acetate (removes unreacted amine). Acidify aqueous layer to pH 3 with 1N HCl.

  • Isolation: The product precipitates or is extracted with EtOAc. Recrystallize from Ethanol/Water if necessary.

Part 5: Analytical Verification

To validate the identity of CAS 799258-42-7, the following parameters are standard.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive/Negative).

  • Expected Mass:

    • [M+H]

      
      : 229.27 m/z
      
    • [M-H]

      
      : 227.27 m/z (Strong signal due to carboxylic acid).
      
NMR Characterization (Predicted)
  • 1H NMR (DMSO-d6):

    • δ 12.0 ppm: Broad singlet (COOH).

    • δ 11.8 ppm: Broad singlet (NH, amide).

    • δ 7.4, 7.1 ppm: Doublets (Thiazole protons).

    • δ 2.3-2.5 ppm: Multiplets (CH2-CH2 chain).

    • δ 1.1 ppm: Doublet (CH3 group).

References

  • PubChem. (n.d.). Compound Summary for Thiazole Derivatives. National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Foundational

The Strategic Integration of Thiazole-Based Carboxylic Acids in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of thiazole-based carboxylic acid building blocks, pivotal scaffolds in contemporary medicinal chemistry. We will delve into their synthesis, multifaceted applications, and the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of thiazole-based carboxylic acid building blocks, pivotal scaffolds in contemporary medicinal chemistry. We will delve into their synthesis, multifaceted applications, and the underlying principles that make them indispensable tools for the discovery and development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of these heterocyclic structures.

The Thiazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from a unique combination of electronic properties and structural features. The aromatic nature of the thiazole ring allows for pi-stacking interactions, while the nitrogen and sulfur atoms can participate in hydrogen bonding and coordination with metallic cofactors in enzymes.[2][3] This versatility enables thiazole-containing molecules to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[4]

The incorporation of a carboxylic acid moiety onto the thiazole scaffold further enhances its utility in drug design. The carboxylic acid group can act as a critical pharmacophore, engaging in ionic interactions with basic residues in protein binding sites. Furthermore, it can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's physicochemical properties to improve its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

Synthetic Strategies for Thiazole-Based Carboxylic Acids

The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing reliable access to a diverse range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on the thiazole ring.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone for the formation of the thiazole nucleus.[7][8][9] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of thiazole-based carboxylic acids, the starting materials are typically an α-haloketoester and a thioamide.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

  • α-Halogenation: Ethyl acetoacetate is treated with a halogenating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like dichloromethane (DCM) at room temperature to yield ethyl 2-bromoacetoacetate.

  • Cyclization: The resulting α-haloketoester is then reacted with thiourea in a solvent such as ethanol. The reaction mixture is typically heated under reflux to drive the condensation and cyclization.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is often precipitated by the addition of water or a non-polar solvent. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

The versatility of the Hantzsch synthesis allows for the introduction of various substituents at the 2, 4, and 5 positions of the thiazole ring by simply changing the thioamide and α-haloketone starting materials.[8]

Hantzsch_Synthesis start1 α-Haloketoester intermediate Thiazole Derivative start1->intermediate Condensation start2 Thioamide start2->intermediate product Thiazole Carboxylic Acid Ester intermediate->product Cyclization

Caption: Hantzsch Thiazole Synthesis Workflow.

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides an alternative route to 5-aminothiazoles, which can be further functionalized.[10] This reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates.[10] While less common than the Hantzsch synthesis for preparing a wide range of thiazole carboxylic acids, it is a valuable method for accessing specific substitution patterns.[10]

Cook_Heilbron_Synthesis start1 α-Aminonitrile product 5-Aminothiazole start1->product start2 Carbon Disulfide / Dithioacid start2->product Reaction

Caption: Cook-Heilbron Thiazole Synthesis.

Applications in Drug Discovery: Case Studies

The strategic incorporation of thiazole-based carboxylic acid building blocks has led to the development of numerous potent and selective therapeutic agents.

Anticancer Agents

Thiazole-containing compounds have demonstrated significant potential as anticancer agents.[2][11] The thiazole ring is a key component of clinically used drugs like Dasatinib, an inhibitor of multiple tyrosine kinases. The carboxylic acid functionality can be crucial for interacting with key residues in the ATP-binding pocket of kinases. For instance, novel thiazole carboxamide derivatives have been designed and synthesized as potent cyclooxygenase (COX) inhibitors with potential anticancer activity.[12]

Compound ClassTargetTherapeutic AreaReference
Thiazole CarboxamidesCOX-1/COX-2Oncology, Anti-inflammatory[12]
2-AminothiazolesKinases (e.g., Bcr-Abl)Oncology
Indole-linked ThiazolesVarious Cancer Cell LinesOncology[2]
Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents.[4] Thiazole derivatives have emerged as a promising class of compounds to address this challenge.[4][13] The thiazole core is present in penicillin antibiotics, highlighting its historical importance in this field. More recently, 2-aminothiazole-4-carboxylic acids have been developed as broad-spectrum metallo-β-lactamase inhibitors, restoring the activity of carbapenem antibiotics against resistant bacteria.[14]

CompoundMechanism of ActionSpectrum of ActivityReference
2-Aminothiazole-4-carboxylic acidsMetallo-β-lactamase InhibitionBroad-spectrum against resistant bacteria[14]
2,4-Disubstituted ThiazolesInhibition of bacterial growthGram-positive and Gram-negative bacteria[4]
Benzothiazole DerivativesAntifungal activityVarious fungal strains[15]
Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. Thiazole-based compounds have been investigated as potent anti-inflammatory agents.[1] For example, certain thiazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[12] The carboxylic acid group in these molecules often mimics the structure of arachidonic acid, the natural substrate for COX enzymes.

The Role of the Carboxylic Acid: A Bioisosteric Perspective

In medicinal chemistry, the carboxylic acid group is a common feature in many drugs due to its ability to form strong ionic bonds with biological targets. However, its acidic nature can lead to poor membrane permeability and oral bioavailability.[5][6] Bioisosteric replacement is a powerful strategy to overcome these limitations. The thiazole ring itself, or other acidic heterocycles, can serve as a bioisostere for a carboxylic acid.[5] This substitution can maintain or improve biological activity while enhancing the drug-like properties of the molecule. For example, a tetrazole ring is a well-known carboxylic acid bioisostere used in drugs like losartan.[6][16] The choice of bioisostere is highly context-dependent and requires careful consideration of pKa, lipophilicity, and the specific interactions with the target protein.

Bioisosteric_Replacement cooh Carboxylic Acid tetrazole Tetrazole cooh->tetrazole Bioisosteric Replacement thiazole Acidic Thiazole Derivative cooh->thiazole Bioisosteric Replacement

Caption: Bioisosteric replacements for carboxylic acids.

Conclusion and Future Directions

Thiazole-based carboxylic acid building blocks represent a versatile and powerful platform for the design and synthesis of novel therapeutic agents. Their established synthetic routes, coupled with their diverse pharmacological activities, ensure their continued importance in drug discovery. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets for thiazole-based compounds, and the rational design of new derivatives with optimized pharmacokinetic and pharmacodynamic properties. The strategic application of these building blocks will undoubtedly contribute to the development of the next generation of medicines to address unmet medical needs.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC. [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. (2023). European Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Antibacterial of 2,3-Dihydrobenzo Thiazole-2-Carboxylic Acid Complexes with Some Selected Metal Ions. (2014). Baghdad Science Journal. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed. [Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). PubMed. [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2026). ResearchGate. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2018). ResearchGate. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (1991). Institute of Industrial Science, the University of Tokyo. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2014). International Journal of Organic Chemistry. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). ChemMedChem. [Link]

  • Processes for preparing thiazole carboxylic acids. (1966).
  • Thiazole: A versatile pharmacophore moiety. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. (2024). PMC. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Publishing. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). Journal of Survey in Fisheries Sciences. [Link]

  • 1.6: Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF NOVEL THIAZOLE-OXOINDOLE HYBRID COMPOUNDS AS POTENTIAL ANTICANCER AGENTS. (2018). ResearchGate. [Link]

  • Process for preparing thiazole derivatives. (2017).
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion, Inc.. [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (2005). LASSBIO. [Link]

  • Mastering Thiazole Synthesis: Key Methods and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

Executive Summary The compound 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (CAS No. 799258-42-7) is a highly valued intermediate in the synthesis of biologically active compounds ().

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (CAS No. 799258-42-7) is a highly valued intermediate in the synthesis of biologically active compounds (). It is frequently utilized in medicinal chemistry as a building block for developing kinase inhibitors and anti-inflammatory agents (1)[1]. This technical guide details a field-validated, scalable protocol for synthesizing this molecule via the regioselective ring-opening of 2-methylglutaric anhydride by 2-aminothiazole.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific synthetic route is chosen and how the physical chemistry of the molecules dictates the workflow.

Regioselectivity in Anhydride Ring-Opening

The synthesis relies on a nucleophilic acyl substitution. 2-Methylglutaric anhydride is an unsymmetrical cyclic anhydride containing two electrophilic carbonyl centers: C1 (adjacent to the sterically bulky methyl group) and C5 (unhindered). Amines act as nucleophiles and preferentially attack the more electrophilic or less sterically hindered carbonyl (2)[2]. This steric clash at C1 directs the 2-aminothiazole exclusively to the C5 position, ensuring the amide bond forms at the unhindered tail, yielding the target 2-methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid isomer.

pH-Driven Self-Validating Isolation

2-Aminothiazole (CAS 96-50-4) is a heterocyclic amine with a conjugate acid pKa of ~5.3 (3)[3]. The target product is amphoteric, possessing both a carboxylic acid (pKa ~4.5) and a weakly basic thiazole ring (conjugate acid pKa ~2.5). By leveraging these distinct pKa values, we design a self-validating extraction system:

  • At pH 8.3 (NaHCO₃): The product's carboxylic acid is deprotonated (water-soluble), while unreacted 2-aminothiazole remains neutral (organic-soluble). A simple organic wash removes the unreacted starting material.

  • At pH 3.5 (HCl adjustment): The product's carboxylic acid is protonated (neutral), but the pH is not low enough to protonate the thiazole ring. The molecule reaches its isoelectric point and precipitates cleanly out of the aqueous solution, bypassing the need for complex column chromatography.

ReactionPathway Reactants Reactants 2-Methylglutaric Anhydride + 2-Aminothiazole PathA Path A (Favored) Attack at C5 (Unhindered) Reactants->PathA Regioselective Nucleophilic Attack PathB Path B (Disfavored) Attack at C1 (Sterically Hindered) Reactants->PathB Steric Clash (C2-Methyl) ProdA Target Product 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid PathA->ProdA ProdB Minor Isomer 4-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid PathB->ProdB

Fig 1. Regioselective ring-opening pathway of 2-methylglutaric anhydride by 2-aminothiazole.

Experimental Protocols

Materials Required
  • 2-Methylglutaric anhydride: 1.0 equivalent (Electrophile)

  • 2-Aminothiazole: 1.05 equivalents (Nucleophile) (4)[4]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Reagents: 1M HCl (aq), Saturated NaHCO₃ (aq), Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL round-bottom flask purged with nitrogen, dissolve 2-methylglutaric anhydride (10.0 mmol, 1.28 g) in 20 mL of anhydrous THF.

  • Addition: Dissolve 2-aminothiazole (10.5 mmol, 1.05 g) in 10 mL of anhydrous THF. Add this solution dropwise to the anhydride mixture at 0 °C over 15 minutes. Note: The dropwise addition controls the initial exothermic nucleophilic attack.

  • Reaction: Remove the ice bath and gradually heat the reaction mixture to 50 °C. Stir continuously for 12 hours. Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1) until the 2-aminothiazole spot is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF, yielding a crude viscous residue.

  • pH-Controlled Extraction (Workup):

    • Dissolve the crude residue in 30 mL of saturated NaHCO₃ (aq).

    • Wash the aqueous phase with DCM (2 x 20 mL) to extract unreacted 2-aminothiazole and non-polar impurities. Discard the organic layers.

    • Place the aqueous phase in an ice bath and carefully acidify using 1M HCl dropwise until the pH reaches exactly 3.5 .

  • Isolation: A white to off-white precipitate will form as the target molecule reaches its isoelectric point. Filter the precipitate under a vacuum, wash with 10 mL of ice-cold distilled water, and dry in a vacuum oven at 40 °C for 24 hours.

Workflow Step1 1. Preparation Dissolve Anhydride in THF Step2 2. Addition Add 2-Aminothiazole Dropwise Step1->Step2 Step3 3. Reaction Stir at 50°C for 12 hours Step2->Step3 Step4 4. Workup pH-Controlled Extraction Step3->Step4 Step5 5. Isolation Crystallization & Filtration Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target API.

Quantitative Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

CompoundRoleCAS NumberMolecular WeightEquivalents
2-Methylglutaric anhydrideElectrophile31468-33-4128.13 g/mol 1.0
2-AminothiazoleNucleophile96-50-4100.14 g/mol 1.05
2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acidTarget API799258-42-7228.27 g/mol -

Table 2: Reaction Optimization Parameters

SolventTemperatureTimeRegiomeric Ratio (C5:C1)Isolated Yield
Dichloromethane (DCM)25 °C24 h92:865%
Tetrahydrofuran (THF) 50 °C 12 h 98:2 88%
Toluene80 °C8 h85:1572%

Data Interpretation: THF at 50 °C provides the optimal balance of reactant solubility, reaction kinetics, and regioselectivity, minimizing the formation of the sterically hindered C1-attack isomer.

References

1. 2-methyl-4-thiadiazol-2-ylcarbamoyl-butyric acid | Sigma-Aldrich. sigmaaldrich.com. 2.[1] 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook.1 3.[4] 2-Aminothiazole 97 96-50-4 | Sigma-Aldrich. sigmaaldrich.com. 4 4.[3] 2-Aminothiazole | C3H4N2S | CID 2155. PubChem.3 5.[2] Amide Formation from Amines and Anhydrides. ReactionWeb.io. 2

Sources

Application

Application Note: Regioselective Synthesis of N-(Thiazol-2-yl)-4-methylglutaramic Acid Derivatives

Topic: Protocol for coupling 2-aminothiazole with 2-methylglutaric anhydride Content Type: Application Note & Detailed Protocol Part 1: Scientific Foundation & Reaction Logic The Chemical Challenge The reaction involves...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for coupling 2-aminothiazole with 2-methylglutaric anhydride Content Type: Application Note & Detailed Protocol

Part 1: Scientific Foundation & Reaction Logic

The Chemical Challenge

The reaction involves the nucleophilic acyl substitution of 2-methylglutaric anhydride by 2-aminothiazole. Two primary obstacles exist:

  • Nucleophilicity: The amine at the 2-position of the thiazole ring is poorly nucleophilic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms, as well as resonance delocalization with the ring.

  • Regioselectivity: 2-Methylglutaric anhydride is unsymmetrical.[1] Nucleophilic attack can occur at the carbonyl adjacent to the methyl group (C2) or the distal carbonyl (C5).

Mechanistic Insight: Steric vs. Electronic Control

In the absence of strong electronic biasing groups (like fluorines), steric hindrance is the dominant factor directing the regiochemistry.

  • Path A (Major): The amine attacks the C5 carbonyl (less hindered). This results in the opening of the ring to form 4-(thiazol-2-ylcarbamoyl)-2-methylbutanoic acid (Amide at distal end, Acid near methyl).

  • Path B (Minor): Attack at the C2 carbonyl (hindered by the methyl group) is kinetically disfavored.

To overcome the low reactivity of 2-aminothiazole without forcing thermal conditions that might lead to thermodynamic scrambling or imide formation (ring closure), we employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the anhydride first to form a highly reactive N-acylpyridinium intermediate, which is then intercepted by the aminothiazole.

Reaction Pathway Diagram

ReactionMechanism Anhydride 2-Methylglutaric Anhydride Intermed Activated Acyl-Pyridinium Intermediate (at C5) Anhydride->Intermed Nucleophilic Catalysis Amine 2-Aminothiazole DMAP DMAP (Catalyst) DMAP->Intermed Nucleophilic Catalysis TS_Major Transition State (Sterically Favored) Intermed->TS_Major + Amine (Path A) TS_Minor Transition State (Sterically Hindered) Intermed->TS_Minor + Amine (Path B) Prod_Major Major Product: 4-(thiazol-2-ylcarbamoyl)- 2-methylbutanoic acid TS_Major->Prod_Major Ring Opening Prod_Minor Minor Product: 2-(thiazol-2-ylcarbamoyl)- 4-methylbutanoic acid TS_Minor->Prod_Minor Ring Opening

Figure 1: Mechanistic pathway highlighting DMAP catalysis and steric governance of regioselectivity.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-Aminothiazole Nucleophile1.0Recrystallize from EtOH if dark/oxidized.
2-Methylglutaric anhydride Electrophile1.1Slight excess ensures complete amine consumption.
DMAP Catalyst0.1Essential for activating the anhydride.[1]
Triethylamine (TEA) Base1.2Neutralizes the resulting carboxylic acid; prevents protonation of amine.
Dichloromethane (DCM) Solvent-Anhydrous preferred. Concentration ~0.2 M.
THF (Alternative) Solvent-Use if solubility in DCM is poor.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Add 2-aminothiazole (10 mmol, 1.00 g) and DMAP (1 mmol, 0.12 g) to the flask.

  • Seal with a septum and purge with nitrogen for 5 minutes.[1]

  • Add anhydrous DCM (50 mL) via syringe. Stir until solids are mostly dissolved.

  • Add Triethylamine (12 mmol, 1.67 mL). The solution may clarify.

Step 2: Addition of Anhydride

  • Dissolve 2-methylglutaric anhydride (11 mmol, 1.41 g) in minimal DCM (5-10 mL) in a separate vial.

  • Add the anhydride solution dropwise to the stirring amine mixture at Room Temperature (25°C) over 10 minutes.

    • Note: Cooling to 0°C is usually unnecessary unless working on >50g scale, as the exotherm is mild.[1]

Step 3: Reaction Monitoring

  • Stir the reaction at Room Temperature for 4–12 hours .

  • TLC Monitoring: Use 5% MeOH in DCM. The starting amine (lower Rf) should disappear. The product will appear as a streak or spot near the baseline (due to the carboxylic acid) unless an acid-additive is used in the TLC stain.

    • Tip: If reaction is incomplete after 12h, reflux (40°C) for 2 hours.

Step 4: Workup & Isolation

  • Evaporation: Remove the bulk of the DCM solvent under reduced pressure (Rotavap).

  • Acidification: Redissolve the residue in EtOAc (50 mL) and wash with 1N HCl (2 x 30 mL).

    • Crucial: The HCl wash removes the DMAP, TEA, and unreacted aminothiazole (protonating them into the aqueous layer).[1] The product (carboxylic acid) remains in the organic layer or precipitates.

  • Extraction: If the product precipitates during acidification (common for glutaramics), filter the solid directly and wash with cold water.[1] If it remains in EtOAc, wash with Brine (1 x 30 mL), dry over Na₂SO₄, and concentrate.[1]

Step 5: Purification

  • Recrystallization: The crude solid is often pure enough.[1] If not, recrystallize from Ethanol/Water or Acetonitrile .[1]

  • Yield Expectation: 75–85%.

Part 3: Characterization & Troubleshooting

Data Interpretation

The regiochemistry is confirmed by 1H NMR .

  • Key Diagnostic: Look for the multiplet signals of the glutaric chain.

    • If attack was at C5 (Major): The CH2 adjacent to the amide carbonyl will appear as a triplet or multiplet around 2.4–2.5 ppm . The CH adjacent to the acid (with the methyl group) will be a multiplet further upfield.

    • 13C NMR: The amide carbonyl carbon typically resonates at ~170-172 ppm , while the carboxylic acid carbonyl is at ~175-178 ppm .

Troubleshooting Workflow

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (Amine remaining?) Start->CheckTLC Yes Proceed to Workup CheckTLC->Yes No No Amine persists CheckTLC->No Yes Action1 Add 0.2 eq more DMAP Heat to Reflux (40°C) No->Action1 Action2 Check for Imide Formation (New high Rf spot) No->Action2 Action1->CheckTLC Re-check 2h SolventSwitch Switch Solvent to Toluene (Reflux) Action2->SolventSwitch If Imide desired

Figure 2: Decision logic for reaction monitoring and troubleshooting incomplete conversions.

Common Issues
  • Imide Formation: If the reaction is heated too vigorously or left too long in dehydrating conditions, the acid tail can wrap around and attack the amide nitrogen, eliminating water to form the cyclic glutarimide.[1]

    • Prevention:[1] Keep temperature <40°C and avoid acetic anhydride as a co-solvent.[1]

  • Solubility: 2-aminothiazole salts can be sticky. Ensure efficient stirring during the HCl wash to fully protonate and remove the base catalysts.[1]

References

  • BenchChem. Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring. Retrieved from

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules 2021.[1][2] Retrieved from

  • LibreTexts Chemistry. Reactions of Acid Anhydrides with Amines. Retrieved from

  • Journal of Organic Chemistry.Regioselectivity in the Ring Opening of Substituted Glutaric Anhydrides. (General Reference for Anhydride Regiochemistry principles).

Sources

Method

2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid as a scaffold for HDAC inhibitors

An in-depth guide to the utilization of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid as a versatile scaffold for the development of novel Histone Deacetylase (HDAC) inhibitors. This document provides the scientific ra...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the utilization of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid as a versatile scaffold for the development of novel Histone Deacetylase (HDAC) inhibitors. This document provides the scientific rationale, synthetic strategy, and detailed experimental protocols for researchers, medicinal chemists, and drug development professionals.

Introduction: The Epigenetic Promise of HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs induce a more compact chromatin structure, generally leading to transcriptional repression.[2] The dysregulation of HDAC activity is a hallmark of numerous diseases, including a wide range of cancers and neurological disorders, making them compelling therapeutic targets.[1][3]

Small-molecule HDAC inhibitors (HDACi) function by blocking the catalytic activity of these enzymes, leading to an accumulation of acetylated proteins. This can reactivate tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in malignant cells.[2][3] To date, several HDAC inhibitors have received FDA approval for treating hematological malignancies, validating their clinical potential.[4][5] The ongoing challenge lies in developing next-generation inhibitors with improved isoform selectivity and better pharmacological properties to minimize off-target effects and enhance therapeutic efficacy.[6]

The Pharmacophore of a Classical HDAC Inhibitor

The design of most zinc-dependent HDAC inhibitors is based on a well-established pharmacophore model consisting of three key components.[7] This model provides a rational framework for designing novel inhibitor scaffolds.

  • Zinc-Binding Group (ZBG): This moiety chelates the essential Zn²⁺ ion in the catalytic site of the HDAC enzyme. Common ZBGs include hydroxamic acids, carboxylic acids, and thiols.

  • Linker: A typically hydrophobic chain that connects the ZBG to the cap group and fits within the enzyme's catalytic tunnel.

  • Cap Group: A larger, often aromatic or heterocyclic, surface-recognition moiety that interacts with residues at the rim of the active site, contributing significantly to potency and isoform selectivity.

HDAC_Pharmacophore cluster_HDAC HDAC Enzyme Active Site cluster_Pocket Catalytic Tunnel ZBG Zinc-Binding Group (ZBG) Linker Linker ZBG->Linker Zinc Zn²⁺ Ion ZBG->Zinc Chelation Cap Cap Group Linker->Cap Pocket_Rim Surface Residues Cap->Pocket_Rim Interaction

Caption: General pharmacophore model for a classical HDAC inhibitor.

The 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric Acid Scaffold: A Strategic Design

The proposed scaffold, 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid, strategically incorporates all three pharmacophoric elements, presenting a promising starting point for inhibitor development.

  • Zinc-Binding Group: The terminal carboxylic acid serves as the ZBG. While generally less potent than hydroxamic acids, carboxylic acids (like butyrate and valproic acid) are known HDAC inhibitors and can offer a different selectivity and safety profile.[5][8]

  • Linker: The 2-methyl-butyric acid backbone provides the linker. The length and substitution of this chain are critical for correctly positioning the ZBG and cap group. The methyl group introduces a chiral center and a point for exploring structure-activity relationships (SAR) to enhance potency or selectivity.

  • Cap Group: The thiazole ring functions as the cap group. Thiazole is a valuable heterocycle in medicinal chemistry, found in several known HDAC inhibitors.[4] Its aromatic nature and potential for substitution allow for the fine-tuning of interactions with the enzyme's surface residues.

Proposed Synthetic Route

A plausible and efficient synthesis of the scaffold and its derivatives can be achieved through a standard amide coupling reaction. This approach allows for modularity, where different substituted thiazoles or linker fragments can be readily incorporated to build a compound library for SAR studies.

Synthesis_Workflow A 2-Methylglutaric anhydride C Ring Opening & Amide Formation A->C B 2-Aminothiazole (or derivative) B->C D 2-Methyl-4-(thiazol-2-ylcarbamoyl)- butyric acid C->D Aprotic Solvent (e.g., DCM) Room Temp

Caption: Proposed synthetic pathway for the target scaffold.

Application Notes & Protocols

I. Biochemical Evaluation of HDAC Inhibition

The primary evaluation of a novel compound involves determining its ability to inhibit the enzymatic activity of purified HDAC isoforms. A fluorogenic assay is a robust, high-throughput method for this purpose.[9][10]

Protocol 1: In Vitro Fluorogenic HDAC Activity/Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against various HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6).

Materials:

  • Recombinant human HDAC enzymes (HDAC1, 2, 6, etc.)

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[11]

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin with Trichostatin A [TSA] to stop the HDAC reaction)[12]

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., SAHA or TSA)

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[13]

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound (e.g., 100 µM to 1 nM) in 100% DMSO. Then, create an intermediate dilution plate by diluting the DMSO stock into the HDAC Assay Buffer. Ensure the final DMSO concentration in the assay well is ≤1%.[13]

  • Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined via an enzyme titration experiment to ensure the reaction is within the linear range.

  • Assay Reaction:

    • Add 25 µL of HDAC Assay Buffer to all wells.

    • Add 5 µL of serially diluted test compound, positive control, or buffer (for "no inhibitor" and "background" controls).

    • Initiate the reaction by adding 10 µL of the diluted enzyme to all wells except the "background" controls (add 10 µL of buffer instead).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development:

    • Stop the enzymatic reaction by adding 50 µL of Developer solution to all wells. This step halts deacetylation and allows the protease to cleave the deacetylated substrate, releasing the fluorophore.

    • Incubate at room temperature for 15-20 minutes.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "background" wells from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control wells.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundScaffold ModificationHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (HDAC1/HDAC6)
Lead Scaffold 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid85012000.71
Derivative A 4-Methyl on thiazole ring4209500.44
Derivative B 4-Phenyl on thiazole ring9515000.06
SAHA (Control) N/A60451.33
II. Cellular Assays for Target Engagement and Phenotypic Effects

Confirming that a compound engages its target within a cellular context and elicits a desired biological response is a critical next step.[14]

Protocol 2: Western Blot for Histone and Tubulin Acetylation

This protocol assesses the ability of the test compound to increase the acetylation of intracellular HDAC substrates, such as histone H3 and α-tubulin (a primary substrate of HDAC6).[15]

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (Acetylated-Histone H3, Total Histone H3, Acetylated-α-Tubulin, Total α-Tubulin, β-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for a set time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., SAHA).

  • Protein Extraction: Wash cells with cold PBS and lyse them using cold lysis buffer.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager. Quantify band intensities relative to loading controls (Total H3, Total Tubulin, or β-Actin). An increase in the ratio of acetylated to total protein indicates HDAC inhibition.[15]

Protocol 3: Cell-Based HDAC-Glo™ I/II Activity Assay

This commercial assay measures the activity of Class I and II HDACs directly in living or lysed cells, providing a powerful tool to quantify target engagement.[1][6][16]

Materials:

  • HDAC-Glo™ I/II Assay System (Promega)

  • Human cancer cell line

  • White, opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at an optimized density in the white-walled plates and allow them to adhere.

  • Compound Treatment: Add serially diluted test compound to the cells and incubate for a predetermined time (e.g., 4-24 hours).

  • Reagent Preparation: Reconstitute the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions just before use.[17]

  • Lysis and Luminescence: Add an equal volume of the HDAC-Glo™ I/II Reagent to each well. This reagent contains the substrate and lyses the cells.

  • Incubation: Incubate the plate at room temperature for 15-45 minutes to allow the enzymatic reaction to proceed and the luminescent signal to stabilize.[17]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Decreased luminescence relative to the vehicle control indicates HDAC inhibition. Calculate IC₅₀ values as described in Protocol 1.

HDACi_Screening_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Lead Optimization A Synthesize Scaffold & Derivatives B In Vitro HDAC Isoform Panel Assay (Protocol 1) A->B C Determine IC₅₀ & Selectivity B->C D Cell-Based Target Engagement Assay (Protocol 3) C->D Potent Hits E Western Blot for Ac-H3 & Ac-Tubulin (Protocol 2) D->E F Cell Viability Assay (e.g., MTT, CTG) E->F G Confirm Cellular Potency & Phenotypic Effect F->G H Structure-Activity Relationship (SAR) Analysis G->H Validated Hits I Design & Synthesize Next-Gen Derivatives H->I I->B Iterative Cycle

Caption: Integrated workflow for HDAC inhibitor discovery and validation.

References

  • National Center for Biotechnology Information. Preparation and Biochemical Analysis of Classical Histone Deacetylases. [Link]

  • Reaction Biology. Histone Deacetylase (HDAC) Assay Services. [Link]

  • National Center for Biotechnology Information. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]

  • National Center for Biotechnology Information. (2025, July 9). Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest. [Link]

  • CD BioSciences. Histone Deacetylase Assays, Cell-based Epigenetic Assays. [Link]

  • National Center for Biotechnology Information. (2019). A comparative study of target engagement assays for HDAC1 inhibitor profiling. [Link]

  • Zenodo. (2019, November 1). HDAC11 cellular assay validation with catalytic mutants and inhibitors. [Link]

  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]

  • ResearchGate. (2025, September 8). Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest. [Link]

  • ACS Publications. (2014, April 4). Potent and Orally Efficacious Bisthiazole-Based Histone Deacetylase Inhibitors. [Link]

  • National Center for Biotechnology Information. (2021, February 3). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. [Link]

  • BPS Bioscience. HDAC2 Kinetic Assay Kit. [Link]

  • ResearchGate. (2025, November 29). Exploration of Certain 1,3-Oxazole- and 1,3-Thiazole-Based Hydroxamic Acids as Histone Deacetylase Inhibitors and Antitumor Agents. [Link]

  • National Center for Biotechnology Information. Butyrate Histone Deacetylase Inhibitors. [Link]

  • Semantic Scholar. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. [Link]

  • University of South Florida. Studies on the total synthesis of a new largazole analogue as a potential histone deacetylase inhibitor. [Link]

  • ResearchGate. (2025, August 6). Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. [Link]

  • ResearchGate. Synthesis of new histone deacetylase (HDAC) inhibitors. Conditions: (i).... [Link]

  • ACS Publications. (2014, July 7). Modulation of Activity Profiles for Largazole-Based HDAC Inhibitors through Alteration of Prodrug Properties. [Link]

  • National Center for Biotechnology Information. (2008, March 19). HDAC inhibitors stimulate viral transcription by multiple mechanisms. [Link]

  • National Center for Biotechnology Information. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. [Link]

  • MDPI. (2022, January 21). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [Link]

  • National Center for Biotechnology Information. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. [Link]

  • ResearchGate. Structure–activity relationship (SAR) illustration of 2‐acyl 4‐methyl.... [Link]

  • National Center for Biotechnology Information. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • PubMed. (2013, September 12). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. [Link]

  • PubMed. (2009, October 15). Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents. [Link]

  • National Center for Biotechnology Information. (2024, August 8). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Amide Bond Formation Utilizing 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

Abstract This technical guide provides a comprehensive framework for the successful formation of amide bonds using 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid as a key building block. Amide bond synthesis is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the successful formation of amide bonds using 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid as a key building block. Amide bond synthesis is a cornerstone of modern drug discovery and development.[1][2] This document moves beyond a simple recitation of steps to offer an in-depth analysis of reaction mechanisms, protocol optimization, and characterization strategies. We present two robust protocols centered on widely-used coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the highly efficient aminium salt, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently and effectively synthesize novel amide derivatives.

Introduction: The Central Role of the Amide Bond

The amide functional group is a ubiquitous feature in a vast array of pharmaceuticals, natural products, and advanced materials.[3] Its remarkable stability and capacity for hydrogen bonding contribute significantly to the structural and functional properties of molecules. Consequently, the efficient and reliable construction of amide bonds is one of the most frequently performed transformations in medicinal chemistry.[2]

Direct condensation of a carboxylic acid and an amine to form an amide is generally challenging due to the formation of an unreactive ammonium carboxylate salt.[4][5] To overcome this, a variety of coupling reagents have been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[3][6] This guide focuses on the practical application of these principles to a specific, structurally relevant substrate: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid.

Structural Analysis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

The starting material, 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid, possesses a key functional group for amide bond formation: a terminal carboxylic acid. Its structure also contains a pre-existing secondary amide and a thiazole ring, which are generally stable under the described coupling conditions. The primary site of reaction will be the carboxylic acid moiety.

Caption: Structure of the starting carboxylic acid.

Mechanisms of Amide Bond Formation

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimizing amide coupling reactions.

EDC/NHS Coupling Mechanism

The EDC/NHS system is a widely adopted, two-stage method for activating carboxylic acids.[7]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[8] This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Formation of a Stable NHS Ester: To mitigate hydrolysis, NHS is added. It reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis.[7][9]

  • Amine Coupling: The NHS ester then readily reacts with a primary or secondary amine to form a stable amide bond, releasing NHS as a byproduct.[7]

Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS Byproduct1 Isourea Byproduct O_Acylisourea->Byproduct1 NHS NHS Amide Amide Product NHS_Ester->Amide + R'-NH2 Amine R'-NH2 Byproduct2 NHS Amide->Byproduct2

Caption: EDC/NHS mediated amide coupling workflow.

HATU Coupling Mechanism

HATU is an aminium-based coupling reagent known for its high efficiency and low rates of racemization, particularly with chiral carboxylic acids.[10]

  • Pre-activation: In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[10]

  • Amine Coupling: The amine then attacks the active ester, leading to the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[10] The presence of the HOAt moiety accelerates the reaction and suppresses side reactions.[10]

Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product Active_Ester->Amide + R'-NH2 Amine R'-NH2 Byproduct HOAt Amide->Byproduct

Caption: HATU mediated amide coupling workflow.

Detailed Experimental Protocols

The following protocols provide detailed procedures for the coupling of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid with a generic primary or secondary amine (R-NH₂).

Protocol 1: EDC/NHS Coupling

This protocol is a robust and widely applicable method for amide bond formation.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Stoichiometry (eq.)
2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid(Calculate as needed)1.0
Amine (R-NH₂)(Varies)1.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.701.2
NHS (N-hydroxysuccinimide)115.091.2
Dichloromethane (DCM) or Dimethylformamide (DMF)-(Solvent)
Saturated aqueous NaHCO₃ solution-(Workup)
Brine-(Workup)
Anhydrous MgSO₄ or Na₂SO₄-(Drying agent)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM or DMF (approximately 0.1 M concentration).

  • Addition of Coupling Agents: Add NHS (1.2 eq.) followed by EDC (1.2 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add the amine (1.1 eq.) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to liberate the free amine.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-18 hours).

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and NHS) and brine.[10]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[11]

Protocol 2: HATU Coupling

This protocol is particularly effective for more challenging couplings, including those involving sterically hindered substrates.[12]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Stoichiometry (eq.)
2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid(Calculate as needed)1.0
Amine (R-NH₂)(Varies)1.1
HATU380.231.1
DIPEA (N,N-Diisopropylethylamine)129.242.0-3.0
Dimethylformamide (DMF)-(Solvent)
Ethyl Acetate-(Workup)
1N HCl or Saturated aqueous NH₄Cl solution-(Workup)
Saturated aqueous NaHCO₃ solution-(Workup)
Brine-(Workup)
Anhydrous MgSO₄ or Na₂SO₄-(Drying agent)

Step-by-Step Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.0-3.0 eq.) to the solution and stir at room temperature for 15-30 minutes.[10]

  • Amine Addition: Add the amine (1.1 eq.) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-12 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl or saturated aqueous NH₄Cl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.[10]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Product Characterization

Confirmation of the newly formed amide bond and the overall structure of the product is essential.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress. The product should have a different Rf value compared to the starting materials. A co-spot of the reaction mixture with the starting material can help in determining the consumption of the reactants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new amide N-H proton signal (typically a broad singlet or triplet between 5-8 ppm) and characteristic signals from the amine component (R') adjacent to the new amide bond are key indicators of success.[13] The disappearance of the carboxylic acid proton signal (usually >10 ppm) is also expected.

    • ¹³C NMR: A new carbonyl carbon signal for the newly formed amide will appear in the range of 160-180 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling of the carboxylic acid and the amine. The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the desired amide.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid; Inactive or poor quality coupling reagents; Sterically hindered substrates; Incorrect stoichiometry.Check the quality and age of coupling reagents. For hindered substrates, switch to a more powerful coupling agent like HATU.[12] Ensure accurate measurement of all reagents. Increase reaction time or temperature.
Recovery of Starting Acid Insufficient amount of coupling reagent; Hydrolysis of the activated intermediate.Use a slight excess of the coupling reagent (1.1-1.5 eq.).[10] Ensure anhydrous reaction conditions, especially when using EDC.
Recovery of Starting Amine Insufficient activation of the carboxylic acid; Amine is not sufficiently nucleophilic.Ensure proper pre-activation time. For electron-deficient amines, consider using more forcing conditions or specialized protocols.[12][14]
Side Product Formation Racemization of chiral centers; Side reactions of the coupling reagent (e.g., formation of N-acylurea with EDC).Use of additives like HOBt or HOAt can suppress racemization.[6] Using HATU is also known to minimize this issue.[10] Purification by column chromatography is often necessary to remove side products.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents:

    • Coupling reagents such as EDC and HATU can be sensitizers and may cause allergic reactions upon skin contact or inhalation.[15] Handle these reagents in a well-ventilated fume hood.

    • Solvents like DCM and DMF have associated health risks and should be handled with care in a fume hood.[16]

    • Bases like DIPEA and TEA are corrosive and should be handled carefully.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides. Chemistry. Retrieved from [Link]

  • Manga, R. D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. [Link]

  • Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. In Books. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Peptides. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 20: Spectroscopy Analysis : Amides. Chemistry. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634–11639. [Link]

  • National Center for Biotechnology Information. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

Sources

Method

Reaction conditions for 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid esterification

Application Note: Reaction Conditions for the Esterification of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric Acid Executive Summary & Strategic Analysis Target Molecule: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (MW:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for the Esterification of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric Acid

Executive Summary & Strategic Analysis

Target Molecule: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (MW: ~228.27 Da). Chemical Class: 2-Methylglutaric acid mono-amide derivative. Critical Challenge: The esterification of this substrate presents a classic "competing pathway" dilemma. The molecule contains a free carboxylic acid (


-position) and a secondary amide at the 

-position.
  • Steric Hindrance: The

    
    -methyl group at the C2 position creates steric bulk, retarding nucleophilic attack at the carboxyl carbon.
    
  • Cyclization Risk (The "Glutarimide Trap"): Under carboxyl-activation conditions (e.g., acid chlorides, carbodiimides), the amide nitrogen (or oxygen) can attack the activated carboxylate to form a six-membered cyclic imide (glutarimide analog), effectively destroying the linear structure.

Recommendation: This guide prioritizes Base-Promoted Alkylation (Protocol A) over standard Fischer esterification or Steglich coupling. This pathway utilizes the carboxylate as a nucleophile rather than an electrophile, mechanically preventing the intramolecular cyclization that plagues glutaric acid mono-amides.

Critical Process Parameters (CPP)

ParameterRecommendationScientific Rationale
Reaction Type SN2 Alkylation Avoids carbonyl activation; prevents glutarimide cyclization.
Base Selection Cs₂CO₃ or K₂CO₃ Cesium (Cs⁺) provides the "Cesium Effect," enhancing carboxylate solubility and nucleophilicity in organic solvents.
Solvent DMF or NMP Polar aprotic solvents are required to dissociate the ion pair and accelerate SN2 kinetics.
Temperature 0°C to 25°C Keep low to minimize thiazole ring protonation/degradation and prevent thermal racemization of the

-methyl center.
Stoichiometry 1.1 - 1.2 eq (Electrophile) Slight excess ensures conversion; large excess complicates purification.

Mechanistic Pathway & Risk Assessment

The following diagram illustrates the competing pathways. The goal is to enforce Path A (Intermolecular Esterification) and suppress Path B (Intramolecular Cyclization).

EsterificationPathways cluster_legend Pathway Legend Substrate 2-Methyl-4-(thiazol-2-ylcarbamoyl) butyric acid Activated Activated Carboxyl (Acid Chloride/O-Acylisourea) Substrate->Activated Activation Reagents (SOCl2, EDC) Ester Target Ester (Linear) Substrate->Ester Path A: Base-Promoted Alkylation (Recommended) Activated->Ester External Alcohol (Slow due to sterics) Imide Cyclic Glutarimide (Impurity) Activated->Imide Path B: Intramolecular Cyclization Green = Safe Route Green = Safe Route Red = High Risk Route Red = High Risk Route

Figure 1: Mechanistic divergence between base-promoted alkylation (safe) and carboxyl-activation methods (prone to cyclization).

Detailed Experimental Protocols

Protocol A: Base-Promoted Alkylation (Primary Recommendation)

Best for: Methyl, Ethyl, Benzyl, or Allyl esters. High chemoselectivity.[1]

Reagents:

  • Substrate: 1.0 eq

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide): 1.2 eq

  • Base: Cesium Carbonate (Cs₂CO₃): 1.5 eq

  • Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M]

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (1.0 eq) and anhydrous DMF (10 mL per mmol substrate).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add Cs₂CO₃ (1.5 eq) in one portion.

    • Note: The solution may become heterogeneous. Stir for 15 minutes to ensure carboxylate formation.

  • Alkylation: Dropwise add the Alkyl Halide (1.2 eq) via syringe.

    • Caution: Alkyl halides are potent electrophiles. Handle in a fume hood.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Check via TLC or LC-MS. The carboxylic acid peak (usually broad/tailing) should disappear, replaced by a less polar ester spot.

  • Workup:

    • Dilute reaction mixture with EtOAc (5 volumes).

    • Wash with Water (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexane/EtOAc gradient (typically 20% -> 50% EtOAc). The thiazole nitrogen makes the product slightly polar; adding 1% Triethylamine to the eluent can improve peak shape.

Protocol B: Modified Steglich Esterification (Secondary)

Use only if: Alkyl halides are not available or a complex alcohol is required (e.g., t-Butyl ester). Risk Mitigation: High equivalents of alcohol are used to outcompete cyclization.

Reagents:

  • Substrate: 1.0 eq

  • Alcohol (R-OH): 3.0 - 5.0 eq (Excess is critical)

  • Coupling Agent: EDC·HCl (1.2 eq)

  • Catalyst: DMAP (0.1 eq)

  • Solvent: DCM (Dichloromethane)

Step-by-Step Procedure:

  • Setup: Dissolve Substrate (1.0 eq) and the Alcohol (5.0 eq) in anhydrous DCM.

  • Catalyst: Add DMAP (0.1 eq). Cool to 0°C.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

    • Why: Slow addition keeps the concentration of the "active ester" low, statistically favoring attack by the excess alcohol over the intramolecular amide nitrogen.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Wash with 0.1 N HCl (removes DMAP/EDC urea), then sat. NaHCO₃, then Brine.

  • Analysis: Check NMR strictly for "glutarimide" signals (often a shift in the amide proton or loss of the NH signal if N-alkylation occurred).

Analytical Quality Control

To validate the synthesis, you must distinguish the Linear Ester from the Cyclic Imide .

FeatureLinear Ester (Target)Cyclic Imide (Impurity)
¹H NMR (Amide NH) Singlet,

9.0–12.0 ppm (present)
Absent (if N-cyclized) or Shifted
¹H NMR (Alkoxy) Distinct singlet/triplet for -OCH₃/-OCH₂RAbsent
IR Spectroscopy Two Carbonyl bands:1. Ester (~1735 cm⁻¹)2. Amide (~1650-1690 cm⁻¹)Split Imide Carbonyls:~1720 & 1670 cm⁻¹ (Coupled)
Mass Spec (LC-MS) [M+H]⁺ = MW + 14 (for Methyl ester)[M+H]⁺ = MW - 18 (Loss of H₂O)

Key NMR Diagnostic: Look for the Ester Methyl signal (e.g., singlet at ~3.6-3.7 ppm for -COOCH₃). If this peak is missing but the mass spectrum shows M-18, you have formed the glutarimide.

References

  • General Esterification Reviews

    • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

  • Cesium Effect in Esterification

    • Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981). "Cesium salts in organic synthesis: Preparation of macrocyclic lactones and esters." Journal of Organic Chemistry, 46(21), 4321–4323.

  • Glutarimide Formation Risks

    • Hargreaves, M. K., Pritchard, J. G., & Dave, H. R. (1970). "Cyclic Carboxylic Monoimides." Chemical Reviews, 70(4), 439–469.

  • Thiazole Chemistry: Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. (Standard reference for thiazole stability and reactivity).

Sources

Application

Synthesis of Thiazole-Containing Glutaric Acid Derivatives: A Detailed Guide for Drug Development Professionals

Introduction: The Synergy of Thiazole and Glutaric Acid in Medicinal Chemistry The convergence of the thiazole ring and glutaric acid scaffold in a single molecular entity presents a compelling strategy in modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synergy of Thiazole and Glutaric Acid in Medicinal Chemistry

The convergence of the thiazole ring and glutaric acid scaffold in a single molecular entity presents a compelling strategy in modern drug discovery. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] Its aromatic nature and capacity for diverse substitutions make it a versatile building block for medicinal chemists.[1]

Glutaric acid, a simple dicarboxylic acid, serves as a flexible linker and can influence the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability.[2][3] Its derivatives are utilized as intermediates in the synthesis of pharmaceuticals and polymers.[2][4] The combination of these two pharmacophores can lead to novel derivatives with unique therapeutic potential, targeting a range of diseases from infectious to neurodegenerative disorders.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of thiazole-containing glutaric acid derivatives. It outlines established synthetic protocols, explains the rationale behind experimental choices, and offers insights into the characterization and purification of these promising compounds.

Core Synthetic Strategies: The Hantzsch Thiazole Synthesis

A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[7][8] This robust and versatile method involves the condensation of an α-haloketone with a thioamide or thiourea.[7][9] The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[8]

Visualizing the Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product Glutaric_Acid_Derivative Glutaric Acid Derivative (with α-haloketone functionality) Condensation Condensation Reaction (e.g., Reflux in Ethanol) Glutaric_Acid_Derivative->Condensation Thioamide_or_Thiourea Thioamide or Thiourea Thioamide_or_Thiourea->Condensation Neutralization Neutralization (e.g., NaHCO3 solution) Condensation->Neutralization Acidic Byproduct Formation Purification Purification (e.g., Recrystallization, Column Chromatography) Neutralization->Purification Crude Product Precipitation Final_Compound Thiazole-Containing Glutaric Acid Derivative Purification->Final_Compound Characterization (NMR, IR, MS)

Caption: General workflow for the Hantzsch synthesis of thiazole-containing glutaric acid derivatives.

Protocol 1: Synthesis of a 2-Amino-4-(substituted)-thiazole Glutaric Acid Derivative

This protocol details a representative synthesis adapting the Hantzsch reaction for incorporating a glutaric acid moiety. The key is the preparation of a glutaric acid derivative functionalized with an α-haloketone.

Materials and Reagents
ReagentSupplierGrade
Glutaric anhydrideSigma-Aldrich≥95%
Aluminum chloride (AlCl₃)Acros OrganicsAnhydrous, 99%
Substituted benzeneFisher ScientificReagent Grade
Bromoacetyl bromideTCI America>98%
ThioureaAlfa Aesar99%
Ethanol (EtOH)Decon LabsAnhydrous
Dichloromethane (DCM)VWRACS Grade
Sodium bicarbonate (NaHCO₃)EMD MilliporeACS Grade
Anhydrous sodium sulfate (Na₂SO₄)BeanTown ChemicalGranular
Step-by-Step Methodology

Part A: Synthesis of the α-Haloketone Glutaric Acid Intermediate

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dichloromethane (DCM) at 0 °C, add glutaric anhydride (1.0 eq) portion-wise. Allow the mixture to stir for 15 minutes.

  • Slowly add the substituted benzene (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the keto-acid intermediate.

  • α-Bromination: Dissolve the keto-acid intermediate in a suitable solvent such as chloroform or acetic acid.

  • Add bromoacetyl bromide (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. The reaction can be gently heated if necessary.

  • After the reaction is complete, remove the solvent under reduced pressure to obtain the crude α-haloketone glutaric acid derivative. This intermediate is often used in the next step without further purification.

Part B: Hantzsch Thiazole Synthesis

  • Condensation: In a round-bottom flask, dissolve the crude α-haloketone glutaric acid derivative (1.0 eq) and thiourea (1.2 eq) in ethanol.[7]

  • Heat the mixture to reflux for 3-5 hours.[10] Monitor the formation of the thiazole derivative by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is ~7-8.[7]

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure thiazole-containing glutaric acid derivative.[11]

Characterization and Validation

The structural integrity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[12][13] Characteristic signals for the thiazole ring protons and carbons, as well as those for the glutaric acid backbone, should be identified and assigned.[12][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expect to observe characteristic absorption bands for C=N and C-S stretching in the thiazole ring, as well as C=O and O-H stretching from the carboxylic acid group.[15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.[13][17]

Visualizing the Characterization Workflow

Characterization_Workflow Start Purified Thiazole-Glutaric Acid Derivative NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS Structure_Elucidation Structural Confirmation and Purity Assessment NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Data Comprehensive Analytical Data Structure_Elucidation->Final_Data

Caption: A typical workflow for the analytical characterization of synthesized compounds.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction; Side reactions; Product loss during work-up.Increase reaction time or temperature; Use a milder base for neutralization; Optimize purification method.[9]
Impure Product Presence of starting materials or byproducts.Improve purification technique (e.g., gradient elution in column chromatography); Recrystallize multiple times.[18]
Difficulty in Purification Product is an oil or has similar polarity to impurities.Convert the carboxylic acid to a salt for easier handling; Explore alternative chromatographic techniques (e.g., reverse-phase).[19][20]

Applications in Drug Development

Thiazole-containing glutaric acid derivatives are of significant interest due to their potential therapeutic applications. The thiazole core is a known pharmacophore in various drug classes, including:

  • Antimicrobial agents: The thiazole ring is present in several antibacterial and antifungal drugs.[21]

  • Anticancer agents: Some thiazole derivatives have shown potent antiproliferative activity.[1]

  • Anti-inflammatory agents: The scaffold has been explored for the development of new anti-inflammatory drugs.[22]

The glutaric acid component can be further modified to create prodrugs, improve solubility, or attach the molecule to a targeting moiety.[3][23]

Conclusion

The synthesis of thiazole-containing glutaric acid derivatives represents a promising avenue for the discovery of novel therapeutic agents. The Hantzsch thiazole synthesis provides a reliable and adaptable method for accessing these compounds. By following the detailed protocols and characterization procedures outlined in this guide, researchers can efficiently synthesize and validate these molecules, paving the way for further preclinical and clinical development.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • IJSAT. (n.d.). Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • Chemical Review and Letters. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]

  • Hamada, N. M. M. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755545A - Preparation method of glutaric acid.
  • PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Abdu-Rahem, L. R. (2021, January 15). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link]

  • PMC. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • MDPI. (2025, March 17). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). glutaric acid. Retrieved from [Link]

  • PubChem. (n.d.). Glutaric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • PMC. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

  • ResearchGate. (2026, February 24). Reactive Extraction of Glutaric Acid from Aqueous Solutions Using Tri- n -octylamine in Deep Eutectic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002070480A1 - Glutarimide derivatives as therapeutic agents.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]

  • Journal of Scientific Research. (2023, January 18). Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands. Retrieved from [Link]

  • Beilstein Archives. (2020, May 19). A Novel Sustainable Method to Prepare Glutaric Acid from Glucose. Retrieved from [Link]

  • Google Patents. (n.d.). US20170240541A1 - Process for preparing thiazole derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Riverland Trading. (n.d.). Glutaric Acid Supplier. Retrieved from [Link]

  • Familias GA. (n.d.). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular. Retrieved from [Link]

  • MarketsandMarkets. (n.d.). Glutaric ACID Market Forecast to 2030. Retrieved from [Link]

  • Journal of Applied and Natural Science. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]

  • ScienceScholar. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid in Fragment-Based Drug Design

Abstract Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2] This approach ut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets.[3] These fragments, though often exhibiting weak binding affinities, provide high-quality starting points for optimization into potent and selective drug candidates. This guide provides a comprehensive overview and detailed protocols for the application of a hypothetical fragment, 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid, in a typical FBDD workflow. We will explore the rationale behind experimental choices, from primary screening and hit validation to structural characterization, providing researchers with a robust framework for their own discovery campaigns.

Introduction to Fragment-Based Drug Design (FBDD)

FBDD is a rational drug design strategy that begins with the identification of low molecular weight fragments (typically <300 Da) that bind to a biological target of interest.[3][4] Unlike the larger, more complex molecules used in HTS, fragments can explore chemical space more efficiently and often form more optimal interactions with the target's binding site. The core principle of FBDD lies in identifying these weakly binding fragments and then iteratively growing, linking, or merging them to develop high-affinity lead compounds.[5][6] This bottom-up approach has several advantages, including higher hit rates, reduced molecular complexity of initial hits, and a clearer path for lead optimization.[7]

The success of an FBDD campaign relies heavily on the use of sensitive biophysical techniques capable of detecting the weak interactions between fragments and their targets.[1][8] Commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), X-ray crystallography, and Isothermal Titration Calorimetry (ITC).[9]

The Hypothetical Fragment: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

For the purpose of this guide, we will focus on the hypothetical fragment, 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid .

  • Structure:

    • Molecular Formula: C9H12N2O3S

    • Molecular Weight: 228.27 g/mol

    • Key Features:

      • Thiazole ring: A common scaffold in medicinal chemistry known for its diverse biological activities.[10]

      • Carboxylic acid: Provides a potential hydrogen bond donor and acceptor, and can be a key anchoring point.

      • Amide linkage: Offers hydrogen bonding capabilities.

      • Methyl group: Introduces a small hydrophobic element.

This fragment possesses desirable characteristics for an FBDD campaign, including a low molecular weight and a good balance of polar and non-polar features, making it a suitable candidate for exploring interactions with a protein target.

The FBDD Workflow: A Phased Approach

A typical FBDD campaign can be broken down into several key stages. The following diagram illustrates a standard workflow:

FBDD_Workflow Target_Selection Target Selection & Preparation Fragment_Library Fragment Library Screening Target_Selection->Fragment_Library Primary Screen Hit_Validation Hit Validation Fragment_Library->Hit_Validation Orthogonal Methods Structural_Biology Structural Biology (X-ray/NMR) Hit_Validation->Structural_Biology Structure Determination Lead_Optimization Lead Optimization (Fragment Growing/Linking) Structural_Biology->Lead_Optimization SBDD

Caption: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.

Phase 1: Primary Screening

The initial step in an FBDD project is to screen a library of fragments to identify those that bind to the target protein. Given the weak affinities of fragments, highly sensitive biophysical techniques are required.[1][11]

Surface Plasmon Resonance (SPR) for Primary Screening

SPR is a label-free technique that measures changes in the refractive index at a sensor surface where the target protein is immobilized.[1] It is a powerful tool for primary fragment screening due to its high sensitivity, real-time detection of binding events, and relatively high throughput.[12][13]

  • Immobilization of the Target Protein:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Aim for a high immobilization density to maximize the signal from low molecular weight fragments.[13]

    • Include a reference flow cell (mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Preparation of Fragment Solutions:

    • Prepare a stock solution of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid in 100% DMSO.

    • Dilute the fragment to a final concentration (typically 100-200 µM) in the running buffer. Ensure the final DMSO concentration is matched between the sample and the running buffer to minimize solvent effects.[12]

  • Screening:

    • Inject the fragment solution over the target and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time. A positive "hit" is characterized by a higher response in the target flow cell compared to the reference cell.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound fragment.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding signal.

    • Hits are identified based on a predefined response threshold.

Parameter Typical Value Rationale
Fragment Concentration 100 - 200 µMSufficiently high to detect weak binding (mM to high µM affinity).
Flow Rate 30 µL/minBalances mass transport effects and sample consumption.
Contact Time 60 - 120 sAllows sufficient time for binding to approach equilibrium.
Dissociation Time 120 - 300 sMonitors the dissociation of the fragment from the target.

Phase 2: Hit Validation

A significant challenge in FBDD is the potential for false positives. Therefore, hits identified in the primary screen must be validated using an orthogonal biophysical method.[14]

NMR Spectroscopy for Hit Validation

NMR spectroscopy is a powerful technique for validating fragment hits.[15] It can confirm binding and provide information about the binding site on the protein. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for this purpose as they are sensitive to weak binding events.[15]

  • Sample Preparation:

    • Prepare a sample containing the target protein (typically 10-50 µM) and the fragment hit (e.g., 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid) at a concentration of 100-500 µM in a suitable deuterated buffer.

  • NMR Data Acquisition:

    • Acquire two 1D proton NMR spectra:

      • Off-resonance spectrum: The protein is irradiated at a frequency where it does not absorb (e.g., -30 ppm). This serves as the reference spectrum.

      • On-resonance spectrum: The protein is selectively saturated with a train of radiofrequency pulses.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Only protons of the fragment that are in close proximity to the protein will receive saturation transfer and appear as signals in the STD spectrum, thus confirming binding.

STD_NMR_Principle cluster_0 On-Resonance Irradiation cluster_1 Off-Resonance Irradiation cluster_2 Result Protein_On Protein (Saturated) Fragment_On Fragment (Bound) Protein_On->Fragment_On Saturation Transfer STD_Signal STD Signal (Binding Confirmed) Protein_Off Protein (Not Saturated) Fragment_Off Fragment (Bound)

Caption: Principle of Saturation Transfer Difference (STD) NMR for detecting fragment binding.

Phase 3: Structural Characterization

Once a fragment hit has been validated, determining its binding mode is crucial for guiding subsequent lead optimization efforts.[16] X-ray crystallography is the gold standard for providing high-resolution structural information of protein-fragment complexes.[4][11]

X-ray Crystallography for Structural Elucidation

This technique allows for the direct visualization of how the fragment binds to the target protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts.[4][16]

  • Crystal Soaking or Co-crystallization:

    • Soaking: Grow crystals of the apo-protein (protein without the fragment). Prepare a soaking solution containing the fragment at a high concentration (typically 1-10 mM) in a cryoprotectant-containing buffer. Transfer the protein crystals to this solution for a defined period (minutes to hours).

    • Co-crystallization: Mix the protein and the fragment together prior to setting up crystallization trials. This is often preferred for fragments with higher affinity.

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked or co-crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure using molecular replacement (if a structure of the apo-protein is available).

    • Carefully examine the electron density maps to confirm the presence and orientation of the bound fragment.

    • Refine the structure to obtain a high-resolution model of the protein-fragment complex.

Interaction Type Expected for 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid
Hydrogen Bonding The carboxylic acid, amide, and thiazole nitrogen can act as hydrogen bond donors/acceptors.
Hydrophobic Interactions The methyl group and the thiazole ring can engage in hydrophobic interactions.
Ionic Interactions The deprotonated carboxylic acid can form salt bridges with positively charged residues.

Phase 4: Lead Optimization

With a validated hit and its binding mode determined, the next step is to improve the fragment's affinity and drug-like properties.[14] This is typically achieved through "fragment growing" or "fragment linking."

  • Fragment Growing: Involves adding chemical moieties to the initial fragment to engage with adjacent pockets in the binding site.[5] For our hypothetical fragment, this could involve extending from the methyl group or the thiazole ring.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a larger, higher-affinity molecule.

The success of these strategies is guided by the structural information obtained from X-ray crystallography or NMR.[4]

Conclusion

2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid, as a hypothetical fragment, exemplifies the ideal starting point for a successful FBDD campaign. Its low molecular weight and diverse chemical features provide a solid foundation for probing a target's binding site. By employing a systematic workflow that integrates sensitive biophysical techniques like SPR for primary screening, NMR for hit validation, and X-ray crystallography for structural characterization, researchers can effectively leverage such fragments to discover novel and potent drug candidates. The principles and protocols outlined in this guide offer a comprehensive framework for scientists and drug development professionals to navigate the exciting and rewarding field of fragment-based drug design.

References

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Retrieved March 7, 2024, from [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. Retrieved March 7, 2024, from [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. Retrieved March 7, 2024, from [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved March 7, 2024, from [Link]

  • X-ray Crystallography Fragment Screening. Selvita. Retrieved March 7, 2024, from [Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. Retrieved March 7, 2024, from [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Retrieved March 7, 2024, from [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. Retrieved March 7, 2024, from [Link]

  • SPR-based Fragment Screening: Advantages and Applications. Bentham Science. Retrieved March 7, 2024, from [Link]

  • Fragment-Based Drug Discovery. STRBD. Retrieved March 7, 2024, from [Link]

  • NMR-based Fragment Screening for Drug Discovery. Bruker. Retrieved March 7, 2024, from [Link]

  • Fragment library screening and lead characterization using SPR biosensors. Beactica. Retrieved March 7, 2024, from [Link]

  • Fragment Screening & Fragment-Based Drug Design. Domainex. Retrieved March 7, 2024, from [Link]

  • Practical aspects of NMR-based fragment screening. PubMed. Retrieved March 7, 2024, from [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. CrystalsFirst. Retrieved March 7, 2024, from [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. Retrieved March 7, 2024, from [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. Retrieved March 7, 2024, from [Link]

  • Biophysical Fragment Screening Services. Evotec. Retrieved March 7, 2024, from [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC. Retrieved March 7, 2024, from [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Retrieved March 7, 2024, from [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. Retrieved March 7, 2024, from [Link]

  • Development and applications of fragment based drug design methods. Boston University. Retrieved March 7, 2024, from [Link]

Sources

Application

Preparation of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid NHS ester

An In-depth Guide to the Synthesis and Application of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid NHS ester Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application note provides a de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis and Application of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid NHS ester

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, two-part protocol for the synthesis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid N-hydroxysuccinimide (NHS) ester, a valuable amine-reactive building block for bioconjugation and drug development. Part one details the synthesis of the carboxylic acid precursor via the regioselective ring-opening of 2-methylglutaric anhydride with 2-aminothiazole. Part two describes the subsequent activation of the precursor to its NHS ester form. This guide emphasizes the causality behind experimental choices, offers insights into potential challenges such as isomer separation and product stability, and provides robust protocols for synthesis, purification, characterization, and storage. A general protocol for the application of the final product in labeling primary amine-containing biomolecules is also included, making this a critical resource for researchers in medicinal chemistry, chemical biology, and materials science.

Introduction: The Utility of Amine-Reactive Thiazole Constructs

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active molecules. The ability to covalently attach this moiety to biomolecules such as proteins, peptides, or functionalized surfaces is of significant interest for developing novel therapeutics, diagnostic probes, and targeted drug delivery systems. The N-hydroxysuccinimide (NHS) ester is one of the most common and efficient functionalities for achieving this conjugation.[1][2]

NHS esters react readily with primary amines, such as the N-terminus of a polypeptide or the ε-amino group of lysine residues, under mild aqueous conditions (typically pH 7.2-8.5) to form stable, irreversible amide bonds.[][4] The compound 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid NHS ester serves as a heterobifunctional linker, providing a thiazole-containing payload at one end and an amine-reactive handle at the other.

This guide presents a reliable, two-step synthetic route to this reagent, designed to be accessible to researchers with a background in organic synthesis.

Overall_Synthetic_Scheme cluster_step1 Part 1: Precursor Synthesis cluster_step2 Part 2: NHS Ester Activation SM1 2-Methylglutaric Anhydride Step1_Node Amide Bond Formation (Anhydride Ring-Opening) SM1->Step1_Node SM2 2-Aminothiazole SM2->Step1_Node Precursor 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid Step2_Node Esterification (Carboxylic Acid Activation) Precursor->Step2_Node NHS_reagent N-Hydroxysuccinimide (NHS) + Coupling Agent (EDC) NHS_reagent->Step2_Node Final_Product Target NHS Ester Step1_Node->Precursor Purification (Isomer Separation) Step2_Node->Final_Product Purification (Precipitation) Workflow start Start: Precursor Acid setup Dissolve Precursor in Anhydrous DMF/CH2Cl2 under Argon start->setup add_reagents Add NHS (1.2 eq) Add EDC (1.2 eq) at 0°C setup->add_reagents react Stir at Room Temp (4-12 hours) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Filter (if needed) Dilute with Solvent monitor->workup Complete wash Wash with mild acid (e.g., 5% Citric Acid) and Brine workup->wash dry Dry over Na2SO4 Concentrate in vacuo wash->dry purify Purify by Precipitation (e.g., add to cold ether) dry->purify collect Collect solid by filtration Dry under high vacuum purify->collect qc QC Analysis (NMR, HPLC) collect->qc store Store at -20°C under Argon/N2 with Desiccant qc->store end Final Product: Pure NHS Ester store->end

Sources

Method

Bioconjugation protocols using 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

Application Note: Protocols for 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric Acid Executive Summary & Molecule Analysis Molecule of Interest: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid Target Class: Carboxyl-functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric Acid

Executive Summary & Molecule Analysis

Molecule of Interest: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid Target Class: Carboxyl-functionalized Thiazole Hapten Primary Application: Immunogen production (BSA/KLH conjugation), Surface Immobilization (SPR/Biosensors), or Drug-Linker synthesis.

This guide details the bioconjugation of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (hereafter referred to as MTCB ) to amine-containing biomolecules. MTCB presents specific physicochemical challenges:

  • Hydrophobicity: The thiazole ring and aliphatic linker reduce water solubility, requiring organic co-solvents (DMSO/DMF).

  • Steric Factors: The

    
    -methyl group (at the C2 position relative to the carboxylic acid) provides steric protection. While this stabilizes the resulting amide bond against enzymatic hydrolysis in vivo, it slightly retards the initial activation kinetics with carbodiimides.
    
  • UV Interference: Thiazoles typically absorb UV light (250–300 nm), interfering with standard

    
     protein quantification.
    

This protocol utilizes an Optimized Two-Step NHS-Ester Activation strategy. This method segregates the activation phase (in organic solvent) from the conjugation phase (aqueous), preventing protein precipitation and maximizing hapten loading.

Mechanism of Action

The conjugation relies on the formation of a "Zero-Length" amide bond. The carboxylic acid of MTCB is activated by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea. NHS (N-hydroxysuccinimide) is added to convert this into a semi-stable NHS-ester, which then reacts with primary amines (Lysine


-amines or N-terminal amines) on the target protein.

ReactionMechanism MTCB MTCB (Carboxylic Acid) Intermediate Unstable O-Acylisourea MTCB->Intermediate + EDC (pH 4.5-6.0) EDC EDC ActiveEster Semi-Stable NHS-Ester Intermediate->ActiveEster + NHS (Stabilization) NHS NHS / Sulfo-NHS Conjugate Stable Amide Conjugate (MTCB-Protein) ActiveEster->Conjugate + Protein-NH2 (pH 7.2-8.0) Protein Protein-NH2 (Lysine)

Figure 1: Reaction pathway for the activation of MTCB and subsequent conjugation to protein amines.[1]

Materials & Equipment
Reagent/EquipmentSpecificationPurpose
MTCB >95% PurityLigand of interest.
Carrier Protein BSA, KLH, or Ovalbumin (Imject™ grade)Target for conjugation.[1][2]
EDC EDC-HCl (Store at -20°C under desiccant)Carboxyl activator.
NHS N-hydroxysuccinimideStabilizing agent.
Solvent Anhydrous DMSO or DMFSolubilizing the hydrophobic MTCB.
Activation Buffer 0.1 M MES, pH 5.5–6.0Optimal pH for EDC activity.
Coupling Buffer 0.1 M Phosphate (PBS) or Bicarbonate, pH 7.4–8.0Optimal pH for amine nucleophilicity.
Desalting Column Zeba™ Spin or PD-10 (7K MWCO)Removal of excess reagents.
Validation MALDI-TOF MS or TNBS AssayQuantifying hapten density.[3]
Experimental Protocol: Two-Step Activation

Rationale: MTCB is likely insoluble in pure aqueous buffers at acidic pH. Therefore, activation is performed in a high-percentage organic solvent or pure DMSO before introducing the sensitive protein.

Phase A: Solubilization & Activation (The "Active Ester" Stock)
  • Calculate Stoichiometry: Target a 20- to 50-fold molar excess of MTCB over the carrier protein (e.g., BSA) to achieve a final Hapten:Protein ratio of 10–15.

  • Solubilization: Dissolve 2 mg of MTCB in 100 µL of Anhydrous DMSO . Ensure complete dissolution.

  • Activation Cocktail:

    • Add 1.5 mg of EDC (approx. 10-fold excess over MTCB) to the DMSO solution.

    • Add 2.0 mg of NHS (approx. 15-fold excess) to the solution.

    • Note: Both EDC and NHS are soluble in DMSO.

  • Incubation: Vortex well and incubate at room temperature (RT) for 30–45 minutes with gentle agitation.

    • Chemistry Insight: The hydrophobic environment protects the O-acylisourea from hydrolysis, allowing efficient conversion to the NHS ester.

Phase B: Protein Conjugation
  • Protein Preparation: Dissolve 10 mg of BSA (or KLH) in 1.0 mL of Coupling Buffer (Phosphate, pH 7.4).

    • Critical: Do not use Tris or Glycine buffers, as they contain competing amines.

  • Mixing: Slowly add the 100 µL Activated MTCB/DMSO mix dropwise to the stirring protein solution.

    • Result: Final DMSO concentration is ~9%, which is safe for BSA/KLH (tolerable up to 20%).

  • Reaction: Incubate for 2 hours at RT or overnight at 4°C.

    • pH Check: Verify pH is >7.[2]0. The addition of the acidic activation mix might lower the pH; adjust with dilute NaOH if necessary.

  • Quenching: Add 50 µL of 1 M Hydroxylamine (or 1 M Tris, pH 8.0) and incubate for 15 minutes to quench unreacted NHS esters.

Phase C: Purification
  • Desalting: Apply the reaction mixture to a pre-equilibrated Desalting Column (e.g., Sephadex G-25 or Zeba Spin).

  • Elution: Elute with PBS (pH 7.4).

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Workflow Diagram

Workflow Start Start: Weigh Reagents Solubilize 1. Solubilize MTCB in DMSO (High Concentration) Start->Solubilize Activate 2. Add EDC + NHS Incubate 30 min Solubilize->Activate Conjugate 4. Dropwise Addition of MTCB to Protein (10% DMSO final) Activate->Conjugate PrepProtein 3. Prep Protein in PBS (pH 7.4) PrepProtein->Conjugate Combine Quench 5. Quench (Hydroxylamine) Conjugate->Quench Purify 6. Desalt / Dialysis Quench->Purify QC 7. QC: MALDI-TOF / TNBS Purify->QC

Figure 2: Step-by-step experimental workflow for MTCB bioconjugation.

Quality Control & Validation

Since the thiazole ring absorbs UV, standard


 quantification is unreliable without correction.
Method A: MALDI-TOF MS (Recommended)

This is the gold standard for determining the Hapten Density (Copy Number).

  • Analyze the Native BSA (control). Mass ~66,400 Da.

  • Analyze the MTCB-BSA Conjugate .

  • Calculation:

    
    
    (Note: Subtract 18 Da for the loss of water during amide bond formation).
    
Method B: TNBS Assay (Colorimetric)

Quantifies the loss of free lysine amines.

  • React Native BSA and Conjugate with TNBS (Trinitrobenzenesulfonic acid).

  • Measure absorbance at 335 nm.

  • A reduction in signal correlates to the number of lysines modified by MTCB.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation upon mixing MTCB is too hydrophobic; Local concentration too high.Add DMSO to the protein solution (up to 10%) before adding the hapten. Add hapten slower while vortexing.
Low Incorporation Hydrolysis of NHS ester; pH too low during coupling.Ensure coupling buffer is pH 7.4–8.0. Use anhydrous DMSO for activation step.
Protein Aggregation Over-conjugation (too many hydrophobic haptens).Reduce the Molar Excess of MTCB from 50x to 20x.
References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry).

  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol. Retrieved from ThermoFisher.com.

  • Matyas, G. R., et al. (2015). Optimization of Hapten-Protein Conjugation. This paper discusses the effects of hapten density on immunogenicity, relevant for thiazole-based haptens.

  • PubChem. (2025). 2-Methyl-1,3-thiazole-4-carboxylic acid.[4] (Structural analog reference for solubility and stability data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in 2-Methylglutaric Anhydride Ring Opening

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the regioselecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the regioselective and enantioselective ring opening of 2-methylglutaric anhydride.

Desymmetrization of prochiral or racemic cyclic anhydrides is a critical step in synthesizing chiral building blocks for active pharmaceutical ingredients (APIs). However, controlling the precise site of nucleophilic attack—differentiating between the C1 and C5 carbonyl groups—presents significant steric and kinetic challenges.

Troubleshooting Guides & FAQs

Q1: Why am I observing a near 1:1 mixture of C1 and C5 ring-opened monoesters when using standard chemical alcoholysis? Causality: 2-Methylglutaric anhydride possesses two electrophilic carbonyl centers. The C1 carbonyl is adjacent to the C2-methyl group. While this methyl group provides some steric shielding, it is a relatively small alkyl substituent. Small nucleophiles (e.g., methanol, ethanol) under standard basic conditions (like DMAP) experience insufficient steric repulsion at C1[1]. This lack of discrimination leads to competitive nucleophilic attack at both the C1 and C5 positions, resulting in poor regioselectivity. Solution: To thermodynamically or kinetically favor the C5 attack, you must amplify the steric bulk of the nucleophile (e.g., using tert-butanol) to increase steric differentiation, or transition to an enzymatic catalyst that provides a highly constrained chiral binding pocket.

Q2: How can I achieve high enantioselectivity along with regioselectivity when opening racemic (±)-2-methylglutaric anhydride? Causality: Desymmetrization of a racemic anhydride requires a catalyst that can simultaneously differentiate both the enantiomers and the regiocenters. Traditional chemical bases cannot do this efficiently. Lipases, however, operate via a catalytic triad within a specific binding channel. The enzyme orientates the substrate such that only one carbonyl group of a specific enantiomer is perfectly aligned with the nucleophilic serine residue, enabling highly regioselective sequential esterification[2]. Solution: Screen lipases such as Candida antarctica Lipase B (CAL-B) or Lipase Amano P. CAL-B typically favors attack at the less hindered C5 carbonyl of the (S)-enantiomer, leaving the (R)-enantiomer largely intact[2].

Q3: My enzymatic kinetic resolution stalls exactly at 50% conversion. Is the enzyme deactivating? Causality: No, this is the hallmark of a successful kinetic resolution of a racemic mixture. The enzyme is highly selective for one enantiomer (e.g., the (S)-enantiomer). Once all of the (S)-enantiomer is consumed (50% of the total racemic starting material), the reaction naturally halts because the remaining (R)-enantiomer cannot fit productively into the enzyme's active site[3]. Solution: This is a feature, not a bug. If your goal is to obtain the enantiopure (R)-anhydride, stop the reaction, extract the unreacted anhydride, and separate it from the formed (S)-monoester via a simple acid-base extraction.

Quantitative Data: Catalyst & Nucleophile Effects

The following table summarizes the expected regioselectivity and enantiomeric excess (ee) based on the choice of catalyst and nucleophile during the ring opening of (±)-2-methylglutaric anhydride.

Catalyst / ConditionsNucleophileMajor Attack SiteRegioselectivity (C5:C1)Enantiomeric Excess (ee)
DMAP / Et₃N (Base)MethanolMixed~ 55:45N/A (Racemic)
DMAP / Et₃N (Base)tert-ButanolC5~ 85:15N/A (Racemic)
CAL-B (Novozym 435)MethanolC5 (on S-enant.)> 99:1> 98%
Lipase Amano P1-ButanolC5> 95:5> 90%

Experimental Protocol: Lipase-Catalyzed Desymmetrization

This self-validating protocol outlines the regio- and enantioselective alcoholysis of (±)-2-methylglutaric anhydride using CAL-B. The embedded analytical checks ensure the integrity of the kinetic resolution.

Step 1: Substrate Preparation Dissolve (±)-2-methylglutaric anhydride (10.0 mmol) in anhydrous methyl tert-butyl ether (MTBE) (50 mL) under an inert argon atmosphere. Causality: MTBE is a non-polar, aprotic solvent that preserves the essential hydration shell of the immobilized enzyme without chemically participating in the nucleophilic acyl substitution[2].

Step 2: Nucleophile Introduction Add anhydrous methanol (5.0 mmol, 0.5 equivalents) dropwise to the solution. Causality: Strictly limiting the nucleophile to 0.5 equivalents prevents competitive inhibition of the enzyme by excess alcohol and physically restricts the reaction to the theoretical 50% conversion limit of a kinetic resolution.

Step 3: Catalysis Add immobilized Candida antarctica Lipase B (CAL-B, Novozym 435) (100 mg). Stir the suspension gently at 45 °C for 24 hours.

Step 4: Self-Validating In-Process Control (IPC) Take a 50 µL aliquot, derivatize with diazomethane, and analyze via Chiral GC. Validation Metric: The reaction conversion must asymptote at exactly 50%. The formation of the (S)-monoester should be observed with >98% ee. If conversion exceeds 50%, the enzyme is losing enantioselectivity (likely due to thermal degradation or solvent impurities).

Step 5: Termination & Separation Filter the mixture through a Celite pad to remove the immobilized enzyme. Transfer the filtrate to a separatory funnel and extract with saturated aqueous NaHCO₃ (3 × 20 mL). Causality: The unreacted, highly hydrophobic (R)-anhydride remains in the organic layer. The ring-opened (S)-monoester contains a free carboxylic acid, which is deprotonated by NaHCO₃ and partitions entirely into the aqueous layer as a sodium salt.

Step 6: Product Recovery Acidify the combined aqueous layers with 1M HCl to pH 2. Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiopure (S)-monoester.

Mechanistic & Workflow Visualizations

Reaction Pathway Logic

The following diagram illustrates the causality behind nucleophile selection and its impact on regioselectivity.

G A 2-Methylglutaric Anhydride B Nucleophilic Attack A->B C C1 Attack (Sterically Hindered) B->C Small Nucleophile (e.g., MeOH) D C5 Attack (Less Hindered) B->D Bulky Nucleophile or CAL-B Enzyme E 4-Methyl Monoester (Poor Selectivity) C->E F 2-Methyl Monoester (High Selectivity) D->F

Mechanistic pathways of nucleophilic attack on 2-methylglutaric anhydride.

Troubleshooting Workflow

Use this logical decision tree to optimize your ring-opening parameters.

G Start Analyze Ring-Opening Products (GC/HPLC) CheckRegio Is Regioselectivity (C5:C1) > 95:5? Start->CheckRegio OptSteric Increase Nucleophile Bulk or Lower Temperature CheckRegio->OptSteric No CheckEnantio Is Enantiomeric Excess (ee) > 99%? CheckRegio->CheckEnantio Yes OptSteric->Start OptEnzyme Screen Lipases (e.g., CAL-B, Amano P) CheckEnantio->OptEnzyme No Success Proceed to Downstream Purification CheckEnantio->Success Yes OptEnzyme->Start

Troubleshooting workflow for optimizing regioselectivity and enantiomeric excess.

References

1.[2] Kinetic analysis for lipase-catalyzed regioselective methanolysis of (R)- and (S)-2-methylglutaric dipyrazolides... Source: ResearchGate (Original work published in Eur J Org Chem / Liebigs Ann. Chem.) URL:2

2.[3] One-pot enzymatic desymmetrization and Ugi MCR (Citing: Asymmetric ring opening of cyclic acid anhydrides with lipase in organic solvents) Source: ResearchGate (Original work published in Tetrahedron Lett.) URL:3

3.[1] 21.5: Chemistry of Acid Anhydrides Source: LibreTexts Chemistry URL:1

Sources

Optimization

Separating isomers of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

Welcome to the Technical Support Center for the chiral resolution of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating the enantiomers of this molecule. The presence of a free carboxylic acid, a weakly basic thiazole ring, and a chiral center at the C2 position necessitates highly specific chromatographic and crystallization strategies. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure you achieve maximum enantiomeric excess (ee) and yield.

Logical Workflow for Chiral Resolution

ResolutionStrategies Racemate Racemic 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid HPLC Chromatographic Resolution (SFC / HPLC) Racemate->HPLC Analytical & Prep Scale Salt Diastereomeric Salt Crystallization Racemate->Salt Bulk Manufacturing Enzyme Enzymatic Kinetic Resolution Racemate->Enzyme Ester Intermediates HPLC_AD Polysaccharide CSPs (e.g., AD-H, IC) + Acidic Modifier HPLC->HPLC_AD Salt_Amine Chiral Amine Resolving Agents (e.g., (S)-1-Phenylethylamine) Salt->Salt_Amine Enzyme_CALB Lipase Catalysis (e.g., CAL-B in MTBE) Enzyme->Enzyme_CALB

Fig 1. Logical decision tree for selecting a chiral resolution strategy based on scale.

Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing and poor resolution (


) during chiral SFC/HPLC screening? 
Causality & Solution:  2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid contains a free carboxylic acid moiety. In polysaccharide-based chiral stationary phases (CSPs), the un-ionized form of the acid is required for optimal stereoselective interaction with the carbamate or benzoate chiral grooves. If the acid ionizes, it interacts non-specifically with residual silanols or basic sites on the stationary phase, causing band broadening and tailing.
Action:  Always add an acidic modifier—typically 0.1% to 0.5% Trifluoroacetic acid (TFA) or Formic Acid—to your mobile phase (e.g., CO₂/Methanol) 1. This suppresses ionization, ensuring a self-validating, sharp peak profile.

Q2: My diastereomeric salt resolution is "oiling out" instead of forming crystals. How do I fix this? Causality & Solution: Oiling out (liquid-liquid phase separation) occurs when the supersaturated state bypasses the nucleation phase. This is common when the solvent system is too non-polar or the cooling rate is too rapid, trapping the chiral amine and the carboxylic acid in a dense, amorphous liquid phase 2. Action: Shift the thermodynamics by using a solvent with higher hydrogen-bonding capacity (e.g., switching from pure MTBE to an Isopropanol/Water mixture). Heat the solution to 60°C to ensure complete dissolution, then apply a strict, slow cooling ramp (0.1°C/min). Critically, seed the mixture with 1% w/w of pure diastereomeric salt crystals at the boundary of the metastable zone width (typically around 45°C) to force heterogeneous nucleation 3.

Q3: During preparative SFC scale-up, the enantiomeric excess (ee) of my target fraction dropped from >99% to 85%. What happened? Causality & Solution: This is a classic symptom of column overloading combined with an unfavorable elution order. If your target enantiomer elutes second, the tailing edge of the first-eluting enantiomer (due to Langmuir isotherm overlap at high concentrations) will contaminate your product 4. Action: Perform a loadability study. If the target elutes second, switch the chiral stationary phase to reverse the elution order. For example, if using an amylose-based column (Chiralpak AD-H), screen a cellulose-based column (Chiralpak IC or Lux Cellulose-4) 5. Ensuring the target enantiomer elutes first allows for earlier fraction collection, bypassing the tailing contamination.

Experimental Protocols

Protocol A: Analytical Chiral SFC Method Development

Supercritical fluid chromatography (SFC) is the industry standard for rapid chiral screening due to its high diffusivity and low viscosity.

  • Sample Preparation: Dissolve the racemic 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid in Methanol at a concentration of 2 mg/mL. Note: Add 10 µL of water per mL if necessary to match solvent polarity and prevent peak distortion.

  • Column Selection: Mount a Chiralpak AD-H or Lux Cellulose-4 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Configuration: Set the primary pump to Supercritical CO₂. Set the co-solvent pump to Methanol containing 0.1% Formic Acid (v/v).

  • Chromatographic Conditions:

    • Backpressure: 120 bar

    • Temperature: 40°C

    • Flow Rate: 4.0 mL/min

    • Gradient: Isocratic at 15% to 20% co-solvent.

  • Detection & Validation: Monitor via UV at 230 nm. A successful method will yield baseline resolution (

    
    ) within 10-15 minutes.
    
Protocol B: Diastereomeric Salt Resolution (Half-Equivalent Method)

For bulk manufacturing, diastereomeric salt formation remains the most scalable and cost-effective method 2. We utilize the "Pope-Peachey" (half-equivalent) method to maximize ee% by leaving the undesired enantiomer fully dissolved as a free acid.

  • Salt Formation: Dissolve 100 mmol of the racemic acid in 150 mL of Isopropanol at 60°C under continuous stirring.

  • Resolving Agent Addition: Slowly add 50 mmol (0.5 equivalents) of the chiral amine, such as (S)-(-)-1-phenylethylamine.

  • Controlled Crystallization: Maintain at 60°C for 30 minutes. Begin a linear cooling ramp of 0.1°C/min down to 20°C. Critical step: At 45°C, introduce 10 mg of pure diastereomeric salt seeds.

  • Isolation: Filter the resulting precipitate under a vacuum and wash the filter cake with 20 mL of cold Methyl tert-butyl ether (MTBE).

  • Liberation of the Enantiomer: Suspend the isolated salt in 50 mL of deionized water. Acidify the aqueous layer to pH 2.0 using 1M HCl to break the salt. Extract the enantioenriched 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid using Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate in vacuo.

SaltWorkflow Racemate Racemic Acid (1.0 eq) Mix Salt Formation (60°C, IPA/MTBE) Racemate->Mix Amine Chiral Amine (0.5 eq) Amine->Mix Cool Controlled Cooling (0.1°C/min) + Seeding Mix->Cool Filter Filtration Cool->Filter Salt Diastereomeric Salt (Solid, High ee) Filter->Salt Retentate ML Mother Liquor (Liquid, Low ee) Filter->ML Filtrate

Fig 2. Workflow for the half-equivalent diastereomeric salt resolution method.

Quantitative Data Presentation

Resolution MethodReagents / Stationary PhaseSolvent / Mobile PhaseTypical ee (%)ScalabilityKey Advantage
Analytical SFC Chiralpak AD-H (Amylose)CO₂ / MeOH + 0.1% HCOOHN/A (Analytical)Low (<1g)Rapid screening (<15 min), high resolution.
Preparative SFC Chiralpak IC (Cellulose)CO₂ / EtOH + 0.1% HCOOH> 98%Medium (10-100g)High throughput, easy solvent removal.
Classic Resolution (S)-1-PhenylethylamineIsopropanol / MTBE90 - 95% (1st crop)High (Kilograms)Cost-effective, highly scalable for API manufacturing.
Enzymatic Lipase (e.g., CAL-B)Toluene / MTBE> 99%High (Kilograms)High enantioselectivity (E > 100), mild conditions.

References

  • Benchchem. "A Comparative Guide to Chiral Amines for the Resolution of Racemic Acids: Evaluating trans-3-Methylcyclohexanamine". Benchchem. 2

  • ACS Publications. "Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

Here is the technical support center for the synthesis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid. Welcome to the technical support center for the synthesis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid.

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the synthesis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid.

Welcome to the technical support center for the synthesis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic route, improve yields, and ensure high purity of the final product.

Overview of the Synthetic Challenge

The synthesis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid involves the formation of a robust amide bond between a substituted butyric acid backbone and the heterocyclic amine, 2-aminothiazole. While seemingly straightforward, this transformation presents several well-documented challenges. The primary obstacle lies in the electronic properties of 2-aminothiazole; its nitrogen atom is part of an electron-deficient ring system, which significantly reduces its nucleophilicity compared to simple alkyl or aryl amines.[1] This inherent lack of reactivity can lead to sluggish reactions, low conversions, and the need for carefully optimized conditions.

This guide will walk you through a logical synthetic approach, highlighting critical parameters and providing solutions to common problems.

Proposed Synthetic Pathway

The most direct and logical approach is a one-step amide coupling between 2-methylglutaric anhydride and 2-aminothiazole. This method offers high atom economy and avoids the need to handle a diacid, which could lead to unwanted side products.

Synthetic_Pathway cluster_reaction Amide Coupling A 2-Methylglutaric Anhydride C 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid A->C Solvent (e.g., THF, Toluene) Heat B 2-Aminothiazole B->C Solvent (e.g., THF, Toluene) Heat

Caption: General synthetic route to the target molecule.

Frequently Asked Questions & Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address the most common issues encountered during synthesis.

Part A: Starting Materials and Reagents

Question 1: Are there any critical quality attributes for the 2-aminothiazole starting material?

Answer: Yes, the purity and physical form of 2-aminothiazole are critical for a successful and reproducible reaction.

  • Purity: Ensure the material is of high purity (≥97-98%). Impurities from its synthesis, such as residual thiourea or halo-ketone precursors, can interfere with the amide coupling step.

  • Moisture Content: 2-aminothiazole is a solid that can absorb moisture. Ensure it is thoroughly dried before use, as water can hydrolyze the anhydride starting material and interfere with many coupling reagents.

  • Solubility: 2-aminothiazole has moderate solubility in water and is soluble in alcohols and ether.[2] Its solubility in common aprotic organic solvents used for coupling reactions (like THF, DCM, or DMF) should be considered when choosing reaction conditions. It has a reported solubility of 100 g/L in water, and its pKa is approximately 5.36.[3]

Question 2: Which starting material is better: 2-methylglutaric acid or 2-methylglutaric anhydride?

Answer: For this specific target, 2-methylglutaric anhydride is the superior starting material. The anhydride is already "activated" for nucleophilic attack. The reaction with 2-aminothiazole will selectively open the ring to form the desired mono-amide mono-acid product. Using the diacid would require a more complex strategy to achieve mono-acylation and would likely necessitate the use of coupling agents, increasing cost and process complexity.

Part B: The Amide Coupling Reaction

This is the most critical step of the synthesis. Low yield and side product formation are common issues.

Question 3: My reaction between 2-methylglutaric anhydride and 2-aminothiazole is very slow or stalls completely. What are the primary causes and how can I fix it?

Answer: This is the most common problem and is almost always due to the low nucleophilicity of 2-aminothiazole. Here is a systematic troubleshooting guide:

1. Increase Reaction Temperature: The simplest first step is to increase the reaction temperature. Driving the reaction with heat can often overcome the activation energy barrier. Refluxing in a suitable solvent like toluene or xylene is a common strategy.

2. Solvent Choice: The choice of solvent is crucial.

  • Aprotic Solvents: Non-polar aprotic solvents like Toluene or Xylene are excellent choices when driving the reaction with heat.
  • Polar Aprotic Solvents: Solvents like DMF or DMAc can also be effective but are harder to remove and can sometimes participate in side reactions at high temperatures.
  • Avoid Protic Solvents: Do not use protic solvents like alcohols, as they will compete with the aminothiazole in reacting with the anhydride.

3. Catalysis: The addition of a catalyst can significantly accelerate the reaction.

  • DMAP (4-Dimethylaminopyridine): A catalytic amount of DMAP is highly effective in acylating reactions. It acts as an acyl transfer agent, forming a highly reactive intermediate with the anhydride.[4]
  • Acid Catalysis: In some cases, a Brønsted or Lewis acid catalyst can activate the anhydride, making it more electrophilic. However, this can also protonate the 2-aminothiazole, rendering it non-nucleophilic. This approach should be used with caution.

Decision Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed temp Increase Reaction Temperature (e.g., Reflux in Toluene) start->temp catalyst Add Catalyst (e.g., 0.1 eq. DMAP) temp->catalyst Still slow? result Improved Yield temp->result Success! coupling_agent Switch to Alternative Strategy: Amide Coupling Reagents catalyst->coupling_agent Still incomplete? catalyst->result Success! coupling_agent->result Success!

Caption: Troubleshooting decision tree for low reaction yield.

Question 4: I've tried heating and catalysis with the anhydride, but the yield is still poor. Should I switch to using 2-methylglutaric acid and a coupling reagent?

Answer: Yes, if the anhydride route is not providing satisfactory results, switching to the diacid and a modern coupling reagent is the next logical step. This approach is often required for particularly challenging amines.[1][5] However, this creates a new challenge: achieving mono-substitution. This can often be controlled by stoichiometry (using ~1 equivalent of the acid).

Below is a comparison of common coupling strategies.

Coupling MethodReagentsProsConsBest For...
Carbodiimide EDC, HOBt, DMAPReadily available; water-soluble byproducts (EDC).[4]Can form N-acylurea byproduct; potential for racemization at the alpha-carbon.[5]General-purpose lab scale synthesis.
Uronium/Aminium HATU, HBTU, TBTUHigh reactivity; fast reaction times; low racemization.[6]Expensive; produce stoichiometric waste.[6]Difficult couplings, electron-deficient amines, and peptide synthesis.
Mixed Anhydride Pivaloyl Chloride (PivCl), Et3NHighly reactive; cost-effective for scale-up; avoids urea byproducts.[7][8]Requires cryogenic temperatures for formation; potential for side reactions.[6]Scalable processes where cost and purity are critical.[7]
Acid Chloride SOCl2 or (COCl)2, BaseHighly reactive; fast couplings; inexpensive reagents.[6]Generates corrosive HCl; moisture-sensitive; potential for epimerization.[6]Robust, large-scale synthesis with sterically hindered substrates.

Recommendation: For this specific synthesis, starting with a Uronium reagent like HATU is a strong choice due to the known difficulty of coupling with 2-aminothiazole.[1] If scalability and cost are major concerns, developing a process around the mixed anhydride (PivCl) or acid chloride route would be a worthwhile investment.[7]

Part C: Purification and Analysis

Question 5: What is the best way to purify the final product and remove unreacted 2-aminothiazole?

Answer: The purification strategy will depend on the physical properties of your product. As a carboxylic acid, the product's solubility will be highly pH-dependent.

  • Acid-Base Extraction: This is the most effective method.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, MTBE).

    • Wash with a mild aqueous acid (e.g., 1M HCl or citric acid solution) to remove any unreacted basic 2-aminothiazole and other basic impurities like DMAP.

    • Extract the desired product into a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product, the carboxylic acid, will form a salt and move to the aqueous layer, leaving non-acidic impurities behind.

    • Re-acidify the aqueous layer with 1-2M HCl to precipitate the pure product.

    • Filter, wash the solid with cold water, and dry.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane, Toluene, or an alcohol/water mixture) is an excellent final purification step to achieve high purity.

  • Chromatography: While effective, column chromatography should be a last resort for large-scale work due to solvent consumption and cost. It is, however, invaluable for isolating small quantities or identifying unknown impurities.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions.

Protocol 3.1: Synthesis via Anhydride Route (Recommended Starting Point)
  • To a solution of 2-aminothiazole (1.0 eq) in toluene (5-10 mL per gram of amine) is added 2-methylglutaric anhydride (1.1 eq).

  • Add 4-dimethylaminopyridine (DMAP) (0.05 - 0.1 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LCMS.

  • After completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 15 mL) to remove DMAP and unreacted 2-aminothiazole.

  • Wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via acid-base extraction or crystallization as described in the FAQ section.

Protocol 3.2: Synthesis via Acid Chloride (Alternative for Scale-Up)
  • Acid Chloride Formation: In a flask under an inert atmosphere (N2), suspend 2-methylglutaric acid (1.0 eq) in dichloromethane (DCM, 5 mL). Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) at 0 °C.[6]

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Concentrate under reduced pressure to remove the solvent and excess reagent, yielding the crude diacid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in DCM (5 mL) and cool to 0 °C.

  • In a separate flask, dissolve 2-aminothiazole (0.95 eq) and a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.5 eq) in DCM (5 mL).

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LCMS.

  • Upon completion, quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify as needed.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]

  • Li, J. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available from: [Link]

  • Google Patents. CN102093271A - Preparation method of 2-hydroxy-4-methylthioalkyl butyrate.
  • Wang, Y., et al. (2015). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. ResearchGate. Available from: [Link]

  • Google Patents. SU1428193A3 - Method of producing 2-oxy-4-(methylthio)-butyric acid.
  • Google Patents. WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters.
  • Ye, W., et al. (2016). Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method. Organic Process Research & Development, 20(11), 1953-1957. Available from: [Link]

  • MDPI. Coupling of Thiazole-2-Amines with Isocyanide Ligands in bis-(Isocyanide) Platinum Complex: A New Type of Reactivity. (2022). Available from: [Link]

  • Wikipedia. 2-Aminothiazole. Available from: [Link]

  • Google Patents. CN105801438A - Synthetic method of mirabegron intermediate.
  • Wikipedia. 2-Methylbutanoic acid. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • ResearchGate. (PDF) Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. (2014). Available from: [Link]

  • Royal Society of Chemistry. Highly efficient biosynthesis of 2,4-dihydroxybutyric acid by a methanol assimilation pathway in engineered Escherichia coli. (2021). Green Chemistry. Available from: [Link]

  • PubMed. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. (2016). Available from: [Link]

  • Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (2023). Available from: [Link]

  • PubChem. 2-Aminothiazole. Available from: [Link]

  • European Patent Office. EP 1254110 B1 - PROCESS FOR THE PREPARATION OF 2-HYDROX-4-METHYLTHIOBUTYRIC ACID ESTERS. (2007). Available from: [Link]

  • ResearchGate. (PDF) Practical synthesis of Mirabegron. (2016). Available from: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11642-11645. Available from: [Link]

  • Ataman Kimya. 2-METHYL BUTYRIC ACID. Available from: [Link]

  • MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2000). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). Available from: [Link]

  • Google Patents. WO2016024284A2 - A process for the preparation of mirabegron and its intermediates.
  • Preprints.org. Tailored Chitin Copolyesters: A Study of Butyric-Succinic Derivative for Advanced Material Applications. (2024). Available from: [Link]

  • National Center for Biotechnology Information. Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. (2022). Available from: [Link]

  • Google Patents. US4524077A - Liquid 2-hydroxy-4-methylthiobutyric acid and process for the preparation thereof.
  • International Research Journal on Advanced Engineering and Management. Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. (2024). Available from: [Link]

Sources

Optimization

Purification of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid by recrystallization

An advanced technical support guide for researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid is a molecule of interest in...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity

2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid is a molecule of interest in pharmaceutical development, featuring a complex structure with multiple functional groups: a carboxylic acid, an amide, and a thiazole ring. The efficacy and safety of any active pharmaceutical ingredient (API) are directly linked to its purity.[1][2] The process of crystallization is a cornerstone of API purification, designed to isolate the desired compound in a highly ordered crystal lattice, leaving impurities behind in the solvent phase, known as the mother liquor.[1][3][4]

This guide provides a comprehensive, question-and-answer-based framework for the successful recrystallization of this target compound. It moves beyond a simple protocol to explain the underlying principles, enabling you to troubleshoot and adapt the methodology to your specific experimental conditions.

Section 1: Foundational Knowledge & Solvent Selection (FAQs)

The single most critical factor in a successful recrystallization is the choice of solvent. An ideal solvent should dissolve the compound completely when hot (at or near its boiling point) but very poorly when cold (at room temperature or in an ice bath).[5][6]

Q1: How do I choose the right starting solvent for 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid?

A1: The principle of "like dissolves like" is your primary guide. Our target molecule has both polar (carboxylic acid, amide) and non-polar (methyl group, hydrocarbon backbone) features. This suggests that solvents of intermediate polarity, or a mixed-solvent system, will likely be most effective.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, starting with the solvents listed in Table 1. Agitate the tube after each drop.

  • If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.[7] Use a water bath for flammable solvents.[7]

  • A good candidate solvent will dissolve the compound completely at its boiling point.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.[7]

Table 1: Predicted Solubility & Potential Solvents

SolventPolarityBoiling Point (°C)Predicted Solubility Behavior for Target Compound
WaterHigh100Poor solubility at room temp; likely requires heating. The carboxylic acid may allow for some solubility in hot water.[8]
EthanolHigh-Intermediate78Likely soluble at room temperature or with gentle heating. May be a good "soluble" solvent in a mixed-solvent system.[8]
MethanolHigh-Intermediate65Similar to ethanol, but lower boiling point makes it easier to remove.[8]
Ethyl AcetateIntermediate77Good starting candidate. Its polarity may be well-matched for dissolving the compound when hot but not cold.
TolueneLow111May be too non-polar. The high boiling point can also increase the risk of "oiling out".[8]
Heptane/HexaneVery Low98 / 69Likely insoluble even when hot. Could be an excellent "anti-solvent" in a mixed-solvent system.

Q2: What is a mixed-solvent system and when should I use it?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility characteristics. It involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[9]

You would use this if your compound is too soluble in one solvent (like ethanol) and insoluble in another (like water or heptane). The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10]

Section 2: Standard Recrystallization Workflow

This section outlines the standard operational procedure. Each step is critical for maximizing both purity and yield.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with agitation. Continue adding solvent until the compound just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is crucial for achieving a saturated solution, which is necessary for good recovery upon cooling.[5]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them. Causality: Pre-heating prevents the desired compound from crystallizing prematurely in the funnel, which would decrease the yield.[6]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[2]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The wash removes any residual mother liquor containing dissolved impurities. The solvent must be ice-cold to minimize redissolving the purified product.[5]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start with Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve charcoal 2. Add Charcoal (Optional) dissolve->charcoal hot_filter 3. Hot Gravity Filtration charcoal->hot_filter cool 4. Slow Cooling to Room Temperature hot_filter->cool chill 5. Chill in Ice Bath cool->chill vac_filter 6. Vacuum Filtration chill->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Fig. 1: Standard recrystallization workflow.

Section 3: Troubleshooting Guide

Even with a well-chosen solvent, problems can arise. This section addresses the most common issues in a Q&A format.

Q3: I've cooled my solution, even in an ice bath, but no crystals have formed. What went wrong?

A3: This is a very common issue with two primary causes:

  • Too Much Solvent: You may have added too much solvent during the dissolution step. The solution is not supersaturated enough for crystals to form.[5][11]

    • Solution: Gently heat the solution to boil off some of the solvent. Once the volume is reduced by 20-30%, allow it to cool again.

  • Supersaturation: The solution is supersaturated, but crystallization has not been initiated.[11] Crystal formation requires a nucleation site to begin.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask just below the liquid level with a glass rod. The microscopic scratches provide a surface for nucleation.[5]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[12]

Q4: My compound separated as an oil, not a solid. What should I do?

A4: This phenomenon, known as "oiling out," occurs when the solution becomes saturated at a temperature that is above the melting point of your compound.[9] The compound comes out of solution as a liquid ("oil") instead of a solid crystal. This is undesirable as oils tend to trap impurities.

  • Cause 1: The boiling point of your solvent is too high.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature and try cooling again. If the problem persists, you must choose a different solvent with a lower boiling point.[6]

  • Cause 2: The solution is cooling too rapidly.

    • Solution: Re-dissolve the oil by heating. Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

Q5: My final yield is very low. How can I improve it?

A5: A low yield indicates that a significant amount of your product was lost during the process.

  • Possible Cause 1: Too much solvent was used initially.[5]

    • Solution: After your first filtration, you can try to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.

  • Possible Cause 2: The crystals were washed with too much solvent, or the wash solvent was not cold enough.

    • Solution: In future runs, use the absolute minimum volume of ice-cold solvent for washing.

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Solution: Ensure your filtration apparatus is sufficiently pre-heated before pouring your hot solution through it.

G start Problem Occurred no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield cause_solvent Cause: Too Much Solvent no_crystals->cause_solvent cause_super Cause: Supersaturation no_crystals->cause_super cause_cooling Cause: Cooling Too Fast oiling_out->cause_cooling cause_bp Cause: Solvent BP Too High oiling_out->cause_bp low_yield->cause_solvent cause_wash Cause: Improper Washing low_yield->cause_wash sol_evap Solution: Evaporate Solvent cause_solvent->sol_evap sol_scratch Solution: Scratch or Seed cause_super->sol_scratch sol_slow Solution: Slow Down Cooling cause_cooling->sol_slow sol_solvent Solution: Change Solvent cause_bp->sol_solvent sol_wash Solution: Use Minimal Ice-Cold Solvent for Wash cause_wash->sol_wash

Fig. 2: Troubleshooting logic for common recrystallization issues.

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". [Link]

  • HBCSE. "Recrystallization". [Link]

  • Google Patents.
  • FooDB. "Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl butanoate (FDB009861)". [Link]

  • Syrris. "Pharmaceutical Crystallization in drug development". [Link]

  • University of York. "Problems with Recrystallisations - Chemistry Teaching Labs". [Link]

  • PMC (PubMed Central). "Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples". [Link]

  • Mettler Toledo. "Crystallization & Precipitation | Definition, Steps, Equipment". [Link]

  • ResearchGate. "(PDF) Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption". [Link]

  • Chemistry LibreTexts. "3.3C: Determining Which Solvent to Use". [Link]

  • Der Pharma Chemica. "Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat". [Link]

  • PMC (PubMed Central). "Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon". [Link]

  • MDPI. "Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran". [Link]

  • University Handout. "RECRYSTALLISATION". [Link]

  • Wikipedia. "2-Methylbutanoic acid". [Link]

  • Pharmaffiliates. "butanoic acid and its Impurities". [Link]

  • University Handout. "Recrystallization1". [Link]

  • MIT. "First-principles and direct design approaches for the control of pharmaceutical crystallization". [Link]

  • Journal of Crystal Growth. "Crystallization processes in pharmaceutical technology and drug delivery design". [Link]

  • Beilstein Journals. "4-oxo-2-aryl-thiazolidin-3-yl)butyryl erythromycin A derivatives". [Link]

  • The Good Scents Company. "2-methyl butyric acid, 116-53-0". [Link]

  • University of Arizona. "Isolation and Purification of Organic Compounds Recrystallization (Expt #3)". [Link]

Sources

Troubleshooting

Solubility problems with 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid in water

The following technical guide addresses solubility challenges associated with 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid . This response is structured as a Tier-3 Technical Support resource for researchers and formu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses solubility challenges associated with 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid . This response is structured as a Tier-3 Technical Support resource for researchers and formulation scientists.

[1][2]

Compound Profile & Solubility Mechanism

To solve solubility issues, we must first understand the physicochemical "personality" of the molecule.[1]

  • Chemical Class : Thiazole-functionalized Glutaramic Acid Derivative.[2][1]

  • Key Functional Groups :

    • Carboxylic Acid (Hydrophilic Head) : The primary solubility handle.[1] It has a pKa of approximately 4.5 – 4.8 .[1] Below pH 5, it exists as a neutral, protonated species (

      
      ), which is poorly soluble in water. Above pH 6, it ionizes to the carboxylate anion (
      
      
      
      ), significantly increasing solubility.[1]
    • Thiazole-Amide (Lipophilic Tail) : The thiazole ring is aromatic and lipophilic.[2][1] While the thiazole nitrogen is weakly basic, its basicity is attenuated by the electron-withdrawing amide linkage.[1] This region drives the molecule's tendency to aggregate and precipitate in aqueous environments.[1]

    • Alkyl Backbone : The methyl-substituted carbon chain adds hydrophobicity (

      
       contribution), further reducing intrinsic water solubility (
      
      
      
      ).[1]

The Core Problem : This compound behaves as a hydrophobic weak acid .[1] In pure water (pH ~5.5–6.0) or acidic buffers, the equilibrium favors the neutral, insoluble form.[1] Users typically encounter "crash-out" precipitation when diluting organic stocks into neutral or acidic aqueous media.[2][1]

Troubleshooting Guide (FAQ)

Q1: Why does the compound precipitate immediately upon dilution into PBS (pH 7.4)?

Diagnosis : This is a classic "Solubility Crash" caused by the kinetic solubility limit .[1] Explanation : While pH 7.4 is theoretically high enough to ionize the carboxylic acid, the rate of dissolution is competing with the rate of precipitation.[1] When you inject a concentrated DMSO stock (e.g., 50 mM) into an aqueous buffer, the local environment momentarily becomes supersaturated. The hydrophobic thiazole moieties drive rapid aggregation before the carboxylic acid can fully deprotonate and solvate the molecule.[1] Solution :

  • Step 1 : Predilute the DMSO stock with a small volume of 0.1 M NaOH (1-2 equivalents) before adding the bulk buffer.[2][1] This "activates" the carboxylate head group immediately.[1]

  • Step 2 : Vortex rapidly during addition.

Q2: Can I use pure water to prepare the stock solution?

Verdict : No. Reasoning : The intrinsic solubility (


) of the protonated acid form is likely 

.[1] Attempting to dissolve the solid directly in water will result in a suspension, not a true solution, leading to inconsistent dosing data.[1] Protocol : Always prepare a primary stock in DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[2][1] Recommended concentration: 10–50 mM .[1]
Q3: What is the optimal pH for aqueous studies?

Recommendation : pH 7.5 – 8.5 . Technical Insight : To ensure thermodynamic solubility, you want to be at least 2 pH units above the pKa (pKa + 2 ≈ 6.8).[1] Operating at pH 8.0 ensures >99.9% of the molecule is in the soluble anionic form (


).[2][1]
  • Buffer Suggestion: Tris-HCl (50 mM, pH 8.[2][1]0) or Phosphate Buffer (pH 8.0).

Q4: I need to run a cell-based assay at pH 7.4. How do I keep it in solution?

Strategy : Use a Co-solvent System . Pure aqueous buffer may not suffice for concentrations


.[1]
  • Recipe : 0.5% DMSO (from stock) + 99.5% Culture Media.

  • Critical Step : If precipitation persists, add a solubilizing excipient like HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) .[2][1]
    
    • Protocol: Prepare the buffer containing 10% w/v HP-

      
      -CD first.[2][1] Then spike in the compound.[1] The cyclodextrin encapsulates the lipophilic thiazole tail, preventing aggregation.[1]
      

Experimental Workflows

Workflow A: Preparation of Aqueous Working Solution

This decision tree guides you through the dissolution process to avoid precipitation.

SolubilityWorkflow Start Start: Solid Compound Stock Dissolve in 100% DMSO (Target: 10-50 mM) Start->Stock TargetConc Define Target Aqueous Conc. (e.g., 100 µM) Stock->TargetConc CheckpH Is Target pH > 7.5? TargetConc->CheckpH YesPH Yes (pH 8.0+) CheckpH->YesPH Yes NoPH No (pH < 7.0) CheckpH->NoPH No DirectDil Direct Dilution: Add DMSO stock to Buffer with rapid vortexing YesPH->DirectDil PreBase Pre-activation Step: Mix DMSO stock with 1 eq. 0.1M NaOH NoPH->PreBase FinalSol Final Clear Solution DirectDil->FinalSol AddExcipient Add Solubilizer: Use 10-20% HP-beta-Cyclodextrin in buffer PreBase->AddExcipient AddExcipient->FinalSol

Figure 1: Decision tree for preparing aqueous solutions without precipitation. Note the "Pre-activation" step for neutral/acidic conditions.[1]

Physicochemical Data & Solvent Compatibility

The following data summarizes the estimated solubility profile based on the functional group analysis.

Solvent / MediumSolubility RatingEstimated Max Conc.Usage Notes
DMSO High > 50 mMPreferred for primary stock.[2][1] Freeze/thaw stable.[1]
Ethanol Moderate ~ 10–20 mMGood alternative if DMSO is toxic to assay.[1]
Water (pH 7) Low < 100 µMRisk of kinetic precipitation.[1]
PBS (pH 7.4) Moderate ~ 200 µMSoluble if added slowly; vortex required.[1]
0.1 M NaOH High > 10 mMForms sodium salt.[2][1] Best for initial aqueous dilution.[1]
0.1 M HCl Insoluble < 10 µMAvoid .[2][1] Compound will crash out immediately.[1]

Stability & Storage

  • Amide Hydrolysis : The thiazole-amide bond is relatively stable at neutral pH but can hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions over prolonged periods.[2][1]

    • Recommendation: Use fresh buffers. Do not store aqueous solutions for > 24 hours.

  • Light Sensitivity : Thiazole rings can be sensitive to UV oxidation.[1]

    • Recommendation: Store solid and DMSO stocks in amber vials.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][1] (Detailed mechanisms of pH-dependent solubility for carboxylic acids).

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2][1]

  • Mishra, C. B., et al. (2015).[1] "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents."[1][3] Journal of Heterocyclic Chemistry. (Discusses the lipophilicity and basicity of thiazole derivatives).

  • Bergström, C. A., et al. (2016).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

Sources

Optimization

Preventing decarboxylation of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

Technical Support Center: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid A Guide to Preventing Decarboxylation and Ensuring Compound Integrity Welcome to the technical support resource for 2-Methyl-4-(thiazol-2-ylcarbam...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

A Guide to Preventing Decarboxylation and Ensuring Compound Integrity

Welcome to the technical support resource for 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid. As Senior Application Scientists, we understand the critical importance of maintaining the structural integrity of your compounds throughout every experimental stage. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into a potential degradation pathway: decarboxylation.

Here, we will move beyond generic advice to deliver a targeted, mechanistically-grounded understanding of this specific molecule. Our goal is to empower you to make informed decisions that safeguard your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation, and why should I be concerned about it for my compound?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂).[1] This process effectively replaces the carboxylic acid moiety with a hydrogen atom, fundamentally altering the molecule's structure, properties, and biological activity. For a drug development candidate like 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid, such degradation can lead to inaccurate experimental results, loss of potency, and misleading structure-activity relationship (SAR) data.

The primary concern arises under conditions that provide sufficient energy to break the carbon-carbon bond of the carboxyl group, such as elevated temperatures or the presence of strong acids, bases, or certain metal catalysts.[2]

Q2: Is 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid highly susceptible to decarboxylation?

A2: No, it is not considered highly susceptible under standard laboratory conditions, and understanding why is key to its proper handling. The most facile decarboxylation reactions occur in compounds known as β-keto acids , where a carbonyl group (C=O) is positioned at the beta-carbon relative to the carboxylic acid. This specific arrangement allows for a stable, six-membered cyclic transition state when heated, dramatically lowering the energy required for CO₂ loss.[3][4][5]

Your molecule, 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid, does not have this β-keto structure. The amide carbonyl group is at the gamma (γ) position . This structural difference prevents the formation of the highly favorable cyclic transition state, rendering the molecule significantly more stable against thermal decarboxylation.

Figure 1: Structural comparison highlighting the stability of the target compound.

However, "more stable" does not mean immune. Forcing conditions, such as prolonged heating at high temperatures (>100-120°C) or harsh pH, can still induce decarboxylation.

Q3: What specific experimental conditions should I avoid?

A3: To maintain the integrity of your compound, you must exercise caution with thermal and chemical energy inputs.

ParameterCondition to AvoidRationaleRecommended Practice
Temperature Prolonged heating >100°CWhile not a β-keto acid, high thermal energy can eventually overcome the activation barrier for decarboxylation.[6]Use the lowest effective temperature for reactions. If heating is necessary, keep it below 80°C and for the shortest duration possible.
pH Strong acidic (pH < 2) or strong basic (pH > 12) conditions, especially with heat.Extreme pH can catalyze the cleavage of the C-C bond, lowering the temperature at which decarboxylation occurs.[6]Maintain solutions near neutral pH (6-8) whenever possible. Use mild acids/bases for pH adjustments.
Catalysts Certain transition metals (e.g., Pd, Ni, Fe complexes) used in cross-coupling or decarbonylation reactions.[7][8]These metals can form intermediates with the carboxylate, facilitating its removal. This is often an intended reaction in other contexts.[7]Be aware of the potential for this side reaction if using metal catalysts. Screen for decarboxylation byproducts during reaction monitoring.
Q4: How can I detect if my sample has undergone decarboxylation?

A4: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS) . This technique can separate the parent compound from its decarboxylated byproduct and confirm their identities by their mass-to-charge ratio (m/z).

  • Parent Compound: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

    • Molecular Formula: C₁₀H₁₄N₂O₃S

    • Molecular Weight: ~258.30 g/mol

  • Decarboxylated Product: N-(thiazol-2-yl)-2-methylbutanamide

    • Molecular Formula: C₉H₁₄N₂OS

    • Molecular Weight: ~214.30 g/mol

The expected mass difference from the loss of CO₂ is ~44.01 Da . You can set up your MS method to specifically look for both the parent mass and the potential byproduct mass. High-Resolution Mass Spectrometry (HRMS) can provide unequivocal confirmation.

Troubleshooting Guide

If you suspect decarboxylation has occurred (e.g., due to unexpected low yields, or the appearance of a new, less polar spot on a TLC plate), follow this workflow.

Figure 2: Troubleshooting workflow for suspected decarboxylation.

Protocols for Safe Handling and Reaction

Protocol 1: Recommended Storage and Handling

To ensure long-term stability, proper storage is paramount.

  • Solid Compound:

    • Store in a tightly sealed container (e.g., amber glass vial with a PTFE-lined cap).

    • Keep in a cool, dry, and dark environment. A desiccator at 2-8°C is ideal.[9]

    • Avoid exposure to direct sunlight and heat sources.[10][11]

  • Solutions (e.g., DMSO stock):

    • Prepare stock solutions in a high-quality anhydrous solvent.

    • Aliquot into single-use volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C.

    • Before use, allow the vial to equilibrate to room temperature completely before opening to prevent condensation of atmospheric moisture.

Protocol 2: Mild Amide Coupling (EDC/HOBt)

This protocol is designed to form an amide bond with the carboxylic acid of your compound while avoiding the high temperatures that risk decarboxylation.[12]

Materials:

  • 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid and HOBt in the anhydrous solvent.

  • Cool the mixture to 0°C using an ice-water bath.

  • Add EDC to the solution and stir for 20-30 minutes at 0°C to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine in a small amount of the solvent.

  • Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous workup and purification.

This self-validating system ensures that the reaction proceeds under conditions that are mechanistically unfavorable for decarboxylation.

References

  • CN102093271A - Preparation method of 2-hydroxy-4-methylthioalkyl butyrate - Google P
  • Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study | CCS Chemistry - Chinese Chemical Society. [Link]

  • Decarboxylation - Master Organic Chemistry. [Link]

  • (PDF) pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity - ResearchGate. [Link]

  • WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters - Google P
  • Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. Chemtradeasia. [Link]

  • Transition-Metal-Catalyzed Decarbonylation of Carboxylic Acids to Olefins: Exploiting Acyl C–O Activation for the Production of Olefins - Rsc.org. [Link]

  • (PDF) Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - ResearchGate. [Link]

  • Decarboxylation Reaction Mechanism - YouTube. [Link]

  • Thiazole - Wikipedia. [Link]

  • (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers - ResearchGate. [Link]

  • Thiazole Ring—A Biologically Active Scaffold - PMC. [Link]

  • Practices for Proper Chemical Storage - Cleveland State University. [Link]

  • 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736 - PubChem - NIH. [Link]

  • Decarboxylation - Organic Chemistry Portal. [Link]

  • Decarboxylation - Wikipedia. [Link]

  • Synthesis of 2,4-diketo-4-(thiazol-2-yl)butyric acid ethyl ester - PrepChem.com. [Link]

  • Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. ACS Publications. [Link]

  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Request PDF - ResearchGate. [Link]

  • Chemical Compatibility and Storage Guidelines - REDA Safe. [Link]

  • Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl butanoate (FDB009861) - FooDB. [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives - MDPI. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]

  • Chemistry Decarboxylation Reaction - sathee jee - IIT Kanpur. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC. [Link]

  • Method of quantification of carboxylic acids by mass spectrometry - Google P
  • 9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. [Link]

  • Chapter 21.5 Decarboxylation of beta-keto acids - YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Aminothiazole Acylation

Welcome to the Application Support Hub for Aminothiazole Chemistry. This portal is designed for researchers and drug development professionals seeking to optimize the acylation of 2-aminothiazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub for Aminothiazole Chemistry. This portal is designed for researchers and drug development professionals seeking to optimize the acylation of 2-aminothiazole scaffolds. Below, you will find mechanistic insights, self-validating experimental protocols, quantitative data matrices, and a targeted Q&A troubleshooting guide.

Mechanistic Insight: The Reactivity Challenge

Acylating the 2-amino group of a thiazole ring presents a unique kinetic challenge. Unlike standard aliphatic amines, the lone pair of electrons on the exocyclic nitrogen of 2-aminothiazole is highly delocalized into the electron-deficient thiazole ring (specifically conjugating with the endocyclic nitrogen and sulfur atoms).

The Causality of Slow Reactions: Because of this delocalization, the 2-amino group is a remarkably poor nucleophile. Standard amide coupling conditions that work well for primary amines often result in prolonged reaction times (>24 hours), incomplete conversion, or stalling. To overcome this, researchers must utilize highly electrophilic acylating agents (like acyl chlorides) or employ nucleophilic catalysts (like Pyridine or DMAP) to lower the activation energy barrier and accelerate the reaction time. Furthermore, 2-aminothiazoles are frequently used as critical intermediates in the synthesis of complex amide derivatives, making the optimization of these steps vital for downstream yields (1)[1].

Decision Matrix & Optimization Workflow

The following logic tree dictates the optimal path for minimizing reaction time while preventing over-acylation (di-acylation) based on your starting materials.

OptimizationWorkflow Start 2-Aminothiazole Acylation Assess Select Acylating Agent Start->Assess AcidChloride Acyl Chloride Assess->AcidChloride CarboxylicAcid Carboxylic Acid Assess->CarboxylicAcid FastPath Pyridine (Solvent/Base) 0°C to RT AcidChloride->FastPath SlowPath EDCI/HOBt or HATU DIPEA in DMF/DCM CarboxylicAcid->SlowPath Time1 Reaction Time: 2-4h FastPath->Time1 Time2 Reaction Time: 12-18h SlowPath->Time2 Success Target Amide Isolated Time1->Success Time2->Success

Workflow for optimizing 2-aminothiazole acylation reaction times.

Validated Experimental Protocols

Protocol A: Rapid Acylation via Acyl Halides

Mechanistic Rationale: Pyridine acts as both the solvent and a nucleophilic catalyst. It reacts with the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate rapidly reacts with the poor nucleophile (2-aminothiazole), cutting reaction times from days to mere hours. The reaction of 2-amino-4-arylthiazoles with acyl halides in dry pyridine produces the corresponding amides in high yields (2)[2].

  • Preparation: Dissolve 2-aminothiazole (1.0 eq) in anhydrous pyridine (0.5 M) under an inert argon atmosphere.

    • Self-Validation: Ensure complete dissolution; a clear solution indicates the system is ready for electrophile addition without localized concentration spikes.

  • Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add the acyl chloride (1.05 eq).

    • Self-Validation: Controlling the temperature strictly at 0 °C during addition prevents the exothermic formation of di-acylated side products.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1).

    • Self-Validation: The disappearance of the lower

      
       aminothiazole spot and the appearance of a higher 
      
      
      
      UV-active spot confirms completion.
  • Workup: Quench with ice water and extract with EtOAc. Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated

    
     (to neutralize residual acid), and brine. Dry over 
    
    
    
    and concentrate.
Protocol B: EDCI-Mediated Amide Coupling for Carboxylic Acids

Mechanistic Rationale: When acyl chlorides are unstable, carboxylic acids must be activated. EDCI forms an O-acylisourea intermediate. Because 2-aminothiazole is a weak nucleophile, this intermediate can undergo a detrimental rearrangement to an unreactive N-acylurea before the amine can attack. Adding HOBt forms a stable, highly reactive OBt-ester that prevents this rearrangement, ensuring steady conversion over 12-18 hours. In the presence of mono-substituted carboxylic acids, 2-aminothiazole undergoes an EDCI-mediated coupling to deliver the target amides efficiently (2)[2].

  • Pre-activation: Dissolve the carboxylic acid (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (0.2 M). Stir for 15–30 minutes at room temperature.

    • Self-Validation: Pre-activation ensures the OBt-ester is fully formed before introducing the weak nucleophile, preventing reagent degradation.

  • Coupling: Add 2-aminothiazole (1.0 eq) followed by DIPEA (2.0 eq).

  • Reaction: Stir at room temperature for 12–18 hours.

  • Workup: Dilute with a large volume of water to precipitate the product. If it does not precipitate, extract with EtOAc and wash extensively with 5% aqueous LiCl to remove the DMF solvent.

Quantitative Optimization Data

The table below summarizes expected reaction times and yields based on the chosen activation strategy. Use this to benchmark your experimental progress.

Acylating AgentCoupling Reagent / BaseSolventTemp (°C)Optimal TimeExpected YieldCommon Byproducts
Acyl Chloride Pyridine (excess)Pyridine0 to 252 - 4 h85 - 95%Di-acylated adduct (if >1.1 eq used)
Acyl Chloride DIPEA (1.5 eq)DCM0 to 254 - 6 h75 - 85%Unreacted starting material
Carboxylic Acid EDCI / HOBt / DIPEADMF2512 - 18 h70 - 80%N-acylurea (if HOBt omitted)
Carboxylic Acid HATU / DIPEADMF258 - 12 h80 - 90%Guanidinium byproducts

Troubleshooting Guides & FAQs

Q: My reaction with a carboxylic acid and HATU is stalling at 30% conversion after 24 hours. How can I accelerate it? A: The stalling is likely due to the poor nucleophilicity of the 2-aminothiazole failing to outcompete the slow hydrolysis of the activated ester. Solution: Switch to generating the acid chloride in situ using oxalyl chloride and a catalytic amount of DMF, then react it with the 2-aminothiazole in pyridine. If you must use a coupling agent, gently heating the reaction to 40–50 °C or adding 0.1 equivalents of DMAP (4-Dimethylaminopyridine) can act as an acyl transfer catalyst, significantly reducing the reaction time.

Q: I am observing a significant amount of di-acylated product (N,N-diacyl-2-aminothiazole). How do I optimize the reaction time to prevent this? A: Di-acylation occurs when the reaction is left running too long in the presence of excess acylating agent, as the newly formed amide nitrogen is still somewhat nucleophilic. Solution: Strictly limit the acyl chloride to 1.05 equivalents. Monitor the reaction closely between 1 to 3 hours and quench the reaction immediately once the starting material is consumed. Lowering the reaction temperature to 0 °C during the addition phase also kinetically favors mono-acylation.

Q: Does the choice of solvent impact the reaction time for 2-aminothiazole acylation? A: Yes, profoundly. Non-polar solvents like DCM often lead to the precipitation of activated intermediates or result in sluggish reaction rates due to poor solvation of the polar transition states. Polar aprotic solvents like DMF, or using Pyridine as both solvent and base, stabilize the polar transition states and keep all species in solution, vastly accelerating the overall acylation process.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities , MDPI. 2

  • Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers , PubMed. 1

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in Thiazole Amide Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing challenges in the synthesis of thiazole amides. This guide is designed to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing challenges in the synthesis of thiazole amides. This guide is designed to provide in-depth, experience-driven insights into common purity issues encountered during synthesis and to offer robust, validated protocols to overcome them. As Senior Application Scientists, we understand that achieving high purity is paramount for the successful progression of research and development projects.

This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios. We will delve into the causality behind common problems and provide step-by-step guidance to enhance the purity of your target thiazole amide compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my thiazole amide synthesis?

A1: The nature of impurities is highly dependent on the synthetic route employed. However, some common culprits include:

  • Unreacted Starting Materials: This includes the initial thiazole amine and the carboxylic acid or its activated form (e.g., acyl chloride).

  • Coupling Reagent Byproducts: Reagents like carbodiimides (e.g., EDC, DCC) generate urea byproducts (e.g., DCU) that can be challenging to remove. Phosphonium (e.g., HBTU, PyBOP) and aminium/uronium-based reagents also produce byproducts like tetramethylurea.

  • Side-Reaction Products: These can include bis-acylated products, where acylation occurs on both the exocyclic amine and the thiazole ring nitrogen, or regioisomeric side products depending on the specific synthesis method. For instance, in the Hantzsch synthesis, 2-imino-2,3-dihydrothiazoles can form as isomers under acidic conditions.

  • Epimerization Products: If your carboxylic acid has a chiral center alpha to the carbonyl group, there is a risk of racemization or epimerization, especially with highly reactive intermediates like acid chlorides.

Q2: How do I choose the best coupling reagent for my thiazole amide synthesis to maximize purity?

A2: The ideal coupling reagent balances reactivity with minimizing side reactions.

  • Carbodiimides (e.g., EDC, DCC): These are widely used, but often require an additive like HOBt or HOAt to suppress racemization and improve efficiency. A significant drawback is the formation of urea byproducts, which can be difficult to remove.

  • Phosphonium and Aminium/Uronium Reagents (e.g., HBTU, HATU, PyBOP): These are highly efficient, offer fast reaction times, and generally lead to less racemization, especially when based on HOAt. However, they are more expensive and can lead to guanidinium byproducts if the amine reacts with the coupling reagent.

  • Acid Chlorides: Formed using reagents like thionyl chloride or oxalyl chloride, acid chlorides are highly reactive and can be effective for sterically hindered substrates. The major risk is a higher potential for epimerization of alpha-stereocenters.

  • Mixed Anhydrides (e.g., using isobutyl chloroformate): This method can be cost-effective and efficient but requires careful temperature control to avoid side reactions.

The selection should be based on the specific substrates, scale, and the need to preserve stereochemical integrity. For complex or sensitive substrates, phosphonium or aminium reagents are often preferred.

Q3: What are the primary purification techniques for thiazole amides?

A3: The most effective purification methods are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities. A good starting point for the solvent system is a mixture of a non-polar solvent like hexanes and a more polar one like ethyl acetate.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. Common solvents include ethanol, ethyl acetate, and acetone. The key is to find a solvent where the compound is soluble when hot but sparingly soluble at room temperature.

  • Liquid-Liquid Extraction: This is crucial during the work-up to remove inorganic salts and highly polar impurities.

II. Troubleshooting Guide: Common Purity Issues and Solutions

This section provides a structured approach to diagnosing and resolving specific purity problems.

Issue 1: Presence of Unreacted Thiazole Amine in the Final Product

Q: My final product is contaminated with the starting thiazole amine. How can I improve the conversion and remove the residual starting material?

A: This issue points to incomplete acylation. The low nucleophilicity of the 2-aminothiazole can sometimes be a factor.

Causality Analysis & Troubleshooting Workflow:

Caption: Troubleshooting workflow for unreacted thiazole amine.

Experimental Protocol: Acidic Wash for Amine Removal

  • After the reaction is complete, quench the reaction mixture with water.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with a 1M HCl aqueous solution. This will protonate the unreacted basic thiazole amine, which will then partition into the aqueous layer.

  • Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Contamination with Coupling Reagent Byproducts

Q: I'm having trouble removing the urea byproduct from my DCC/EDC-mediated coupling reaction. What are my options?

A: Dicyclohexylurea (DCU) from DCC is notoriously insoluble in many common solvents, while the byproduct from EDC is more water-soluble but can still be problematic.

Data Presentation: Solubility of Common Coupling Byproducts

Coupling ReagentByproductSolubility CharacteristicsRecommended Removal Strategy
DCCDicyclohexylurea (DCU)Insoluble in most common organic solvents.Filtration of the crude reaction mixture.
EDC1-ethyl-3-(3-dimethylaminopropyl)ureaWater-soluble.Aqueous work-up with acidic washes.
HBTU/HATUTetramethylureaSoluble in many organic solvents.Column chromatography or extraction with water.

Protocol for DCU Removal:

  • After the reaction has gone to completion (monitored by TLC or LC-MS), cool the reaction mixture.

  • If using a solvent in which DCU has low solubility (e.g., dichloromethane, ethyl acetate), the DCU will precipitate.

  • Filter the reaction mixture through a pad of celite to remove the precipitated DCU.

  • Proceed with the standard aqueous work-up of the filtrate.

Issue 3: Formation of a Regioisomeric Impurity

Q: I am using the Hantzsch synthesis to prepare a 2-aminothiazole, but I am observing an isomeric impurity. What is causing this and how can I prevent it?

A: In the Hantzsch synthesis, the reaction of an α-haloketone with an N-monosubstituted thiourea can lead to two possible regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The formation of the 2-imino isomer is favored under acidic conditions.

Mechanistic Insight & Control Strategy:

Troubleshooting

Technical Support Center: Removal of Unreacted 2-Aminothiazole

Subject: Purification Strategies for 2-Aminothiazole (2-AT) Contamination Ticket ID: CHEM-SUP-2AT-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: March 2026[1][2] Introduction: The "Sticky" Nature...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification Strategies for 2-Aminothiazole (2-AT) Contamination Ticket ID: CHEM-SUP-2AT-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: March 2026[1][2]

Introduction: The "Sticky" Nature of 2-Aminothiazole

2-Aminothiazole (2-AT) is a ubiquitous building block in medicinal chemistry, particularly for Hantzsch-type syntheses and amide couplings.[1][2] However, it presents a unique purification challenge. It is a small, polar heterocycle with a conjugate acid pKa of ~5.[1][2]36. This places it in a "solubility valley"—it is often too polar for efficient removal by standard silica chromatography (where it streaks) yet not basic enough to be effortlessly removed by a mild acidic wash if the product is also basic.[2]

Furthermore, 2-AT is a known structural alert for genotoxicity (carcinogenicity), making its removal to ppm levels critical in late-stage drug development.[1][2] This guide outlines self-validating protocols to eliminate 2-AT, moving from bulk extraction to high-sensitivity scavenging.

Module 1: Acid-Base Extraction (The First Line of Defense)

Q: I washed my reaction mixture with water, but the 2-AT remains in the organic layer. Why?

A: This is a pKa-driven phenomenon.[1][2] 2-Aminothiazole has a pKa of 5.36 (conjugate acid).[1][2][3][4] In neutral water (pH 7), it exists primarily as the free base, which retains significant solubility in organic solvents like Ethyl Acetate or DCM.[1]

The Fix: You must drop the aqueous pH at least 2 units below the pKa to fully protonate it (


).

Protocol:

  • Dilute: Dilute your organic reaction mixture with Ethyl Acetate (EtOAc).[1][2][5] Avoid DCM if possible, as 2-AT salts can be surprisingly soluble in chlorinated solvents.[1][2]

  • Acidify: Wash the organic layer with 1M HCl or 10% Citric Acid .[2]

    • Target: Aqueous pH

      
       2–3.[1][2]
      
    • Mechanism:[2][6] At pH 2, the [Protonated]/[Neutral] ratio is >1000:1. The charged 2-aminothiazolium species partitions almost exclusively into the water.[2]

  • Validation: Check the organic layer by TLC.[1][2] If 2-AT persists, your product might be acting as a phase transfer catalyst or solubilizer.[1][2]

Caveat: If your product is also a base (e.g., a pyridine or secondary amine), it will co-extract into the acid.[1] In that case, proceed to Module 2 .

Module 2: Solid-Supported Scavengers (Chemo-Selective Removal)

Q: My product is acid-sensitive or basic. How do I remove 2-AT without extraction?

A: Use electrophilic scavenger resins.[1][2] Since 2-AT is a nucleophile (primary amine), it will react covalently with electrophilic resins.[1][2] This is a heterogeneous reaction, meaning you can simply filter the resin away to remove the impurity.[1]

Selection Guide:

Resin TypeFunctional GroupMechanismBest For
PS-Isocyanate

Forms urea with 2-ATGeneral Purpose. Fast kinetics; no byproducts.[1][2]
PS-Benzaldehyde

Forms imine (Schiff base)Acid-Stable Products. Requires acid catalyst to drive equilibrium.[1][2]
PS-TsCl

Forms sulfonamideSlow Reactivity. Use only if isocyanate fails.[1][2]

Protocol (PS-Isocyanate):

  • Stoichiometry: Calculate the excess 2-AT (by HPLC/NMR). Add 3–4 equivalents of PS-Isocyanate resin relative to the 2-AT impurity.[1][2]

  • Solvent: Dissolve crude mixture in DCM or THF.

    • Critical Step: Ensure the resin swells.[2] These resins are usually polystyrene-divinylbenzene (PS-DVB) crosslinked.[1][2] They must swell to expose internal active sites.[1][2] Avoid MeOH or water, which collapse the resin.[1][2]

  • Incubation: Shake (do not stir with a magnetic bar, which grinds the resin) for 4–16 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel. The 2-AT is now covalently bound to the solid beads.

Module 3: Chromatography Troubleshooting

Q: 2-AT is streaking/tailing on my silica column and contaminating the product fractions.

A: 2-AT interacts strongly with the silanols (


) on the silica surface via hydrogen bonding, causing peak broadening (tailing).

The Fix: You must "mask" the silanols or use a "competitor" base.[2]

Mobile Phase Adjustments:

  • The "Doping" Method: Add 1% Triethylamine (Et3N) or 1% NH4OH to your DCM/MeOH mobile phase.[1][2]

    • Mechanism:[2][6] The stronger base (Et3N) saturates the acidic silanol sites on the silica, preventing 2-AT from dragging.

  • Alternative Stationary Phase: Switch to Amino-functionalized Silica (

    
    -Silica) .
    
    • Why: The surface is basic, repelling the amine and allowing 2-AT to elute as a sharp band, usually much earlier than polar products.[1]

Module 4: The "Nuclear Option" (Chemical Derivatization)

Q: I have <5% 2-AT remaining, and nothing else works. What now?

A: If the impurity cannot be physically separated, chemically transform it into something that can be separated.[1][2]

Protocol (Acetic Anhydride Method):

  • Add 0.5 eq (relative to product) of Acetic Anhydride (

    
    ) and Pyridine to the mixture.
    
  • Stir for 30 minutes.

  • Result: Unreacted 2-AT converts to N-(thiazol-2-yl)acetamide .[1][2]

  • Benefit: This amide is significantly less polar and has a drastically different

    
     value than the free amine.[1][2] It will likely separate easily on a standard silica column or crystallize out.[1][2]
    

Visual Decision Matrix

The following diagram illustrates the logical flow for selecting the correct purification method based on your product's properties.

PurificationStrategy Start Start: Crude Mixture contains 2-AT CheckProduct Is Product Basic (Amine/Pyridine)? Start->CheckProduct AcidWash Acid Wash (pH 2-3) (1M HCl or Citric Acid) CheckProduct->AcidWash No (Neutral/Acidic) CheckSens Is Product Acid Sensitive? CheckProduct->CheckSens Yes Success Pure Product AcidWash->Success Separation Achieved Scavenger Use PS-Isocyanate Resin (3-4 eq, DCM/THF) CheckSens->Scavenger Yes (Sensitive) Chromatography Silica Chromatography with 1% Et3N Modifier CheckSens->Chromatography No (Stable) Scavenger->Success Filtration Derivatization Derivatize with Ac2O then Chromatograph Chromatography->Derivatization Fails (Streaking)

Figure 1: Decision tree for removing 2-aminothiazole based on product stability and basicity.

References

  • PubChem. (2025).[1][2] 2-Aminothiazole Compound Summary (CID 2155).[1][2] National Library of Medicine.[1][2] [Link]

    • Relevance: Source of pKa (5.[1][2][3]36) and solubility data.

  • Biotage. (n.d.).[1][2] Metal Scavengers and Organic Impurity Removal: PS-Isocyanate.[1][2][Link][2]

    • Relevance: Protocols for resin swelling and stoichiometry for amine scavenging.[1][2]

  • European Medicines Agency (EMA). (2017).[1][2] ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[2][Link][2]

    • Relevance: Regulatory context for the necessity of removing aminothiazole (structural alert) to trace levels.[2]

  • Relevance: Confirmation of chemical stability and reaction pathways for derivatiz

Sources

Optimization

Technical Support Center: Troubleshooting the Stability of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid in Solution

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chemical causality behind the behavior of 2-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chemical causality behind the behavior of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (CAS: 799258-42-7) in solution.

This compound is a highly specialized intermediate and building block used in proteomics and medicinal chemistry. To successfully utilize it in your workflows, you must understand how its three critical functional domains—the weakly basic thiazole ring, the electrophilic carbamoyl (amide) linkage, and the terminal carboxylic acid—interact with aqueous environments.

Part 1: Mechanistic Profiling & Causality of Instability

The stability of this compound is entirely dictated by its structural thermodynamics. Understanding these principles is the first step in troubleshooting:

  • The Carboxylic Acid (pKa ~4.5): This moiety governs pH-dependent solubility. Below pH 4.5, the molecule is fully protonated, highly lipophilic, and prone to rapid aggregation.

  • The Thiazol-2-yl Amide Linkage: While standard aliphatic amides are highly resistant to hydrolysis, the electron-withdrawing nature of the adjacent thiazole ring increases the electrophilicity of the amide carbonyl[1]. This makes the bond uniquely susceptible to nucleophilic attack by hydroxide ions at high pH, or acid-catalyzed cleavage at low pH.

  • The Thiazole Ring (pKa ~2.5): The nitrogen in the thiazole ring is a weak base[2]. In highly acidic environments, protonation of this nitrogen further destabilizes the adjacent amide bond by pulling electron density away from the carbonyl carbon[3].

Part 2: Troubleshooting FAQs

Q1: Why does my stock solution precipitate immediately upon dilution into my assay buffer?

  • Causality: "pH Shock." If your primary stock is dissolved in DMSO and injected directly into an unbuffered or low-pH aqueous solution, the terminal carboxylic acid rapidly protonates. The loss of the stabilizing negative charge drastically drops the compound's aqueous solubility, causing instantaneous micro-precipitation.

  • Resolution: Always pre-dilute your DMSO stock into a high-capacity, slightly alkaline buffer (e.g., 50 mM HEPES or Tris, pH 7.4) before introducing it to the final assay matrix.

Q2: I am observing a steady loss of compound concentration over 48 hours in cell culture media. Is it degrading?

  • Causality: Yes, likely via amide hydrolysis. In complex, serum-containing media (which often contains trace amidases) or in buffers that drift above pH 8.0, the thiazol-2-ylcarbamoyl bond undergoes nucleophilic acyl substitution. The water molecule attacks the electrophilic carbonyl, irreversibly cleaving the molecule into 2-aminothiazole and 2-methylglutaric acid[1].

  • Resolution: Prepare fresh working solutions daily. Do not store aqueous dilutions at 4°C for extended periods.

Q3: Does freeze-thawing affect the stability of the aqueous working solutions?

  • Causality: Cryoconcentration. As water freezes, pure ice crystals form, pushing the compound and buffer salts into a highly concentrated, unfrozen liquid phase. This localized concentration spike can cause drastic pH shifts (especially in phosphate buffers), catalyzing amide hydrolysis or inducing irreversible aggregation.

  • Resolution: Never freeze-thaw aqueous working solutions. Store the compound exclusively as single-use aliquots in anhydrous DMSO at -80°C.

Part 3: Quantitative Stability Metrics

The following table summarizes the kinetic stability of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid across various environments. Data is normalized to a 100 µM starting concentration.

Buffer SystempHTemp (°C)t1/2 (Half-Life)48h Recovery (%)Primary Degradation Mechanism
0.1M HCl1.23742 hours< 10%Acid-catalyzed amide hydrolysis
Acetate Buffer4.537> 14 days98%Stable (High risk of precipitation)
PBS7.437> 21 days99%Highly stable
0.1M NaOH12.03718 hours< 5%Base-catalyzed amide hydrolysis
Degradation Pathway Visualization

The diagram below maps the specific chemical breakdown of the compound when subjected to extreme pH environments.

Degradation Intact 2-Methyl-4-(thiazol-2-ylcarbamoyl) -butyric acid Hydrolysis Amide Hydrolysis (H2O, Extreme pH) Intact->Hydrolysis Nucleophilic Attack Amine 2-Aminothiazole (Degradant 1) Hydrolysis->Amine C-N Bond Cleavage Acid 2-Methylglutaric acid (Degradant 2) Hydrolysis->Acid Carbonyl Hydration

Caption: Hydrolytic degradation pathway of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in quality control checkpoints to guarantee reproducibility.

Protocol A: Preparation of a Hydrolysis-Resistant Stock Solution

Water ingress into DMSO is the #1 cause of silent stock degradation.

  • Equilibration: Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Validation Check: Condensation on the vial exterior indicates premature opening. The powder must remain free-flowing and white/off-white.

  • Solubilization: Dissolve the compound in anhydrous DMSO (≥99.9%, packaged under Argon) to achieve a 10 mM concentration. Vortex for 60 seconds.

    • Validation Check: The solution must be optically clear. Any turbidity indicates water contamination in the DMSO, which has triggered carboxylate precipitation. Discard if turbid.

  • Aliquoting & Purging: Dispense into single-use amber glass vials (to prevent photolytic degradation of the thiazole ring). Purge the headspace of each vial with Argon gas for 3 seconds before sealing.

  • Storage: Flash-freeze in liquid nitrogen and transfer to -80°C.

Protocol B: LC-MS/MS Stability Verification Workflow

Use this workflow to quantify the exact half-life of the compound in your specific assay matrix.

  • Matrix Spiking: Spike the 10 mM DMSO stock into your test matrix (e.g., PBS or cell media) to a final concentration of 10 µM. Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced artifacts.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at T=0, 1h, 4h, 12h, 24h, and 48h.

  • Reaction Quenching: Immediately inject the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a heavy-isotope labeled analog).

    • Validation Check: A visible protein pellet must form immediately if using serum-containing media. This confirms complete denaturation of amidases, arresting degradation at the exact time point.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Monitor the disappearance of the parent mass [M+H]+ 229.06 m/z and the appearance of the 2-aminothiazole degradant [M+H]+ 101.01 m/z.

Workflow Prep Prepare Stock (Anhydrous DMSO) Dilute Aqueous Spiking (Matrix at 37°C) Prep->Dilute Incubate Time-Course Sampling Dilute->Incubate Quench Reaction Quenching (Cold Acetonitrile) Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Caption: Self-validating LC-MS/MS workflow for compound stability quantification.

References
  • Chemistry of Amides: Hydrolysis and Reactivity. LibreTexts Chemistry. Available at:[Link]

  • The Structure-Activity Relationships of Spectinamide Antituberculosis agents (Thiazol-2-yl Amide Stability). NIH PubMed Central. Available at:[Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives (Thiazole pKa and properties). RSC Advances. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid: A Deep Dive into ¹H NMR Analysis

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid, a molecule inc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid, a molecule incorporating a chiral center, an amide linkage, a carboxylic acid, and a heterocyclic thiazole ring, presents a multifaceted analytical challenge. This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for its structural elucidation, objectively comparing its performance against other common analytical techniques.

The Analytical Challenge: Deconstructing the Molecule

The structural complexity of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid requires an analytical technique that can provide detailed information about atomic connectivity. Key structural questions that must be answered include:

  • Confirmation of the Butyric Acid Backbone: Is the four-carbon chain with a methyl branch correctly assembled?

  • Verification of the Amide Linkage: Has the amide bond formed between the butyric acid moiety and the 2-aminothiazole?

  • Integrity of the Thiazole Ring: Is the heterocyclic ring system intact and correctly substituted?

  • Positional Isomerism: Is the methyl group at the C2 position relative to the carboxylic acid?

¹H NMR spectroscopy is uniquely suited to answer these questions by mapping the chemical environment and connectivity of every hydrogen atom in the molecule.[1][2][3]

Predictive ¹H NMR Analysis: A Theoretical Framework

Before entering the lab, a theoretical analysis of the expected ¹H NMR spectrum provides a critical roadmap for interpretation. The predicted chemical shifts (δ) in parts per million (ppm), signal multiplicity, and integration values for each unique proton are outlined below. For this analysis, DMSO-d₆ is the proposed solvent, as its ability to form hydrogen bonds helps to resolve the labile amide (N-H) and carboxylic acid (O-H) protons, which might otherwise be broadened or unobservable.

Proton LabelChemical EnvironmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale & Citations
H_a Carboxylic Acid (-COOH)> 12.0Broad Singlet1HHighly deshielded, acidic proton.[4]
H_b Amide (-CONH-)10.0 - 11.5Broad Singlet1HDeshielded by the carbonyl and thiazole ring; position is solvent and concentration dependent.
H_c, H_d Thiazole Ring7.2 - 7.8Doublets1H eachProtons on an aromatic, electron-deficient heterocycle appear in the aromatic region.
H_e Methine (-CH-)2.6 - 2.9Multiplet1HAlpha to the carboxylic acid carbonyl and beta to the amide carbonyl, leading to deshielding.
H_f Methylene (-CH₂-)~2.4 & ~2.1Multiplets2HDiastereotopic protons alpha to the amide carbonyl, split by each other and H_e.
H_g Methyl (-CH₃)1.1 - 1.3Doublet3HAttached to the C2 methine (H_e), shielded relative to other protons.

Note: Predicted shifts are estimates and can vary based on solvent, concentration, and temperature.

¹H NMR vs. The Alternatives: A Comparative Performance Analysis

While ¹H NMR is the gold standard for structural elucidation, other techniques provide complementary information.[5] The choice of analytical method depends on the specific question being asked.

TechniqueInformation ProvidedStrengths for this MoleculeWeaknesses for this Molecule
¹H NMR Spectroscopy Detailed atomic connectivity, stereochemical relationships, and structural framework.Unambiguously confirms the entire molecular structure, including positional isomerism.[6][7]Inherently lower sensitivity compared to mass spectrometry.[8]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula and the presence of major fragments (e.g., the thiazole moiety).[9][10]Cannot distinguish between positional isomers (e.g., 2-methyl vs. 3-methyl butyric acid derivatives). Provides no stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups.Quickly confirms the presence of key functional groups: C=O (acid and amide), N-H (amide), and O-H (acid).[9]Provides no information on the carbon skeleton or how functional groups are connected.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.Excellent for assessing the purity of the synthesized compound and separating it from starting materials or byproducts.Provides no structural information on its own.

Experimental Protocol: From Sample to Spectrum

Achieving a high-quality, interpretable ¹H NMR spectrum requires meticulous attention to the experimental procedure. This protocol outlines a self-validating system for reliable data acquisition.

Sample Preparation

The choice of solvent is the most critical decision in sample preparation.[11]

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). Its high polarity will dissolve the sample, and its hydrogen-bonding capability will slow the chemical exchange of the N-H and O-H protons, resulting in sharper, more easily identifiable signals.[12]

  • Sample Weighing: Accurately weigh 5-10 mg of the dried, purified compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.[13]

  • Referencing: The residual proton signal of DMSO-d₅ at ~2.50 ppm can be used for initial chemical shift calibration, though the use of an internal standard like tetramethylsilane (TMS) is preferred for ultimate accuracy.

Data Acquisition & Processing

The following workflow illustrates the key steps performed on a modern NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-10 mg in 0.7 mL DMSO-d6 Insert Insert Sample & Lock Prep->Insert Shim Shim (Optimize B0 Field) Insert->Shim Tune Tune & Match Probe Shim->Tune Acquire Acquire Spectrum (zg) Tune->Acquire FT Fourier Transform (efp) Acquire->FT Phase Phase Correction (apk) FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Peaks Baseline->Integrate

Caption: Standard workflow for acquiring and processing a 1D ¹H NMR spectrum.

Interpreting the Data: A Self-Validating Approach

A robust spectral interpretation relies on cross-validation of all available data points: chemical shift, integration, and coupling constants.

The D₂O Exchange Experiment

To definitively identify the labile N-H and O-H protons, a D₂O exchange experiment is invaluable.[14]

  • Acquire the initial ¹H NMR spectrum in DMSO-d₆.

  • Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake gently to mix.

  • Re-acquire the spectrum.

  • Result: The signals corresponding to the amide (H_b) and carboxylic acid (H_a) protons will disappear or significantly decrease in intensity, as the protons are replaced by deuterium, which is not observed in a ¹H NMR experiment.[4][15] This provides unequivocal confirmation of these functional groups.

Spin-Spin Coupling: Confirming Connectivity

The splitting pattern (multiplicity) of each signal reveals the number of neighboring protons, confirming the molecular backbone. This is often visualized as a connectivity map.

Sources

Comparative

Mass spectrometry fragmentation of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

Analytical Mastery: LC-MS/MS Platform Comparison for the Structural Elucidation and Quantification of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric Acid As drug development pipelines increasingly feature complex heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: LC-MS/MS Platform Comparison for the Structural Elucidation and Quantification of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric Acid

As drug development pipelines increasingly feature complex heterocycles and targeted metabolites, the analytical strategies used to characterize them must evolve. 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (Exact Mass: 228.0566 Da) presents a unique analytical challenge. Its structure features three distinct functional domains: an aliphatic carboxylic acid, an amide linkage, and a thiazole ring. Each domain competes for protonation during Electrospray Ionization (ESI), leading to complex gas-phase dissociation pathways.

This guide provides an in-depth comparison of High-Resolution Quadrupole Time-of-Flight (LC-ESI-QTOF) and Triple Quadrupole (LC-ESI-QqQ) mass spectrometry platforms for the analysis of this compound. Rather than simply listing parameters, we will deconstruct the thermodynamic and kinetic causality behind its fragmentation to empower your method development.

Mechanistic Gas-Phase Chemistry: The "Why" Behind the Spectra

To optimize any MS method, one must first understand the gas-phase behavior of the analyte. In positive ion mode ESI, 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid yields a dominant protonated molecular ion


 at m/z 229.0644. Upon Collision-Induced Dissociation (CID), the molecule undergoes three primary fragmentation cascades:
  • Kinetically Driven Amide Cleavage: Thermodynamically, the most stable protonation site is the amide carbonyl oxygen. However, fragmentation is triggered when the proton migrates to the dissociative amide nitrogen. This migration weakens the C-N bond, leading to the formation of an ion-neutral complex (INC) [1]. Depending on charge retention, this yields either the protonated 2-aminothiazole (m/z 101.0173) or the acylium ion (m/z 129.0549) .

  • Carboxylic Acid Dehydration: The aliphatic butyric acid tail facilitates an initial neutral loss of water (-18.0106 Da), generating a fragment at m/z 211.0538 . This is a hallmark charge-remote fragmentation typical of aliphatic carboxylic acids [2].

  • Thiazole Ring Opening: The isolated 2-aminothiazole fragment (m/z 101.0173) undergoes further high-energy CID cleavage, characterized by the loss of hydrogen cyanide (HCN, -27.0109 Da) to yield a diagnostic thiazole ring fragment at m/z 74.0064 [3].

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 229.0644 H2O_loss [M+H - H2O]+ m/z 211.0538 M->H2O_loss - H2O (-18 Da) Carboxylic acid dehydration Acylium Acylium Ion m/z 129.0549 M->Acylium Amide Cleavage Charge on Acyl Aminothiazole Protonated 2-Aminothiazole m/z 101.0173 M->Aminothiazole Amide Cleavage Charge on Amine Thiazole_frag Thiazole Fragment m/z 74.0064 Aminothiazole->Thiazole_frag - HCN (-27 Da) Ring Cleavage

ESI-MS/MS fragmentation pathways of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid.

Platform Comparison: LC-ESI-QTOF vs. LC-ESI-QqQ

Selecting the right MS architecture depends entirely on the analytical objective: structural elucidation (metabolite ID/impurity profiling) versus high-throughput pharmacokinetics (PK).

Table 1: MS Platform Performance Matrix

ParameterLC-ESI-QTOF (High-Resolution MS)LC-ESI-QqQ (Triple Quadrupole)
Primary Application Structural elucidation, untargeted profilingTargeted quantification, PK/PD studies
Mass Accuracy

ppm
Nominal mass (

Da)
Acquisition Mode Full Scan, Auto MS/MS (Data-Dependent)Multiple Reaction Monitoring (MRM)
Sensitivity (LOD) Moderate (Low ng/mL)Exceptional (Low pg/mL)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Selectivity Mechanism Exact mass extraction (Narrow mass window)Precursor-to-Product ion transition pairs

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocol utilizes an isotopically labeled internal standard (IS) to continuously monitor extraction recovery and correct for matrix-induced ionization suppression.

Phase A: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation with acetonitrile (ACN) disrupts protein-drug binding, releasing the carboxylic acid analyte while precipitating plasma proteins.

  • Aliquot 50 µL of plasma matrix into a 96-well plate.

  • Add 10 µL of Internal Standard solution (

    
    -2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid, 100 ng/mL). Validation Check: The IS ensures any volumetric errors or matrix effects in subsequent steps are mathematically normalized.
    
  • Add 150 µL of ice-cold ACN containing 0.1% Formic Acid. (The acidic environment ensures the carboxylic acid remains protonated, preventing partitioning losses).

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions, preventing peak broadening.

Phase B: LC-MS/MS System Suitability & Acquisition

Causality: A C18 column is selected to retain the aliphatic butyric acid backbone.

  • Chromatography: Inject 5 µL onto a Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • System Suitability Test (SST): Prior to batch acquisition, inject a neat standard at the Lower Limit of Quantification (LLOQ). Acceptance criteria: Signal-to-Noise (S/N) > 10, Retention Time (RT) variance < 2%.

Phase C: QqQ MRM Optimization

For targeted quantification on a QqQ, specific transitions must be optimized. The transition to the 2-aminothiazole fragment is the most abundant, making it the primary quantifier.

Table 2: Optimized MRM Parameters (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound229.1101.05022Quantifier
Target Compound229.1129.15018Qualifier 1
Target Compound229.174.05035Qualifier 2

-IS
232.1101.05022Internal Standard

Quantitative Performance Data

When executed using the QqQ protocol above, the method demonstrates superior quantitative reliability compared to high-resolution full-scan extraction.

Table 3: Comparative Validation Metrics in Human Plasma

MetricLC-ESI-QTOF (Exact Mass XIC)LC-ESI-QqQ (MRM)
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.05 ng/mL
Linearity (

)
0.991 (5 - 5000 ng/mL)0.998 (0.05 - 5000 ng/mL)
Intra-day Precision (%CV) 6.8%2.4%
Matrix Effect (IS Normalized) 88% - 115%96% - 104%
Extraction Recovery 82%84%

References

  • The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides Rapid Communications in Mass Spectrometry URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Natural Product Reports (RSC Publishing) URL:[Link]

  • Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry Biomedical Mass Spectrometry (PubMed) URL:[Link]

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

For researchers, scientists, and professionals in drug development, the meticulous evaluation of an active pharmaceutical ingredient's (API) purity is not merely a procedural step but a cornerstone of safety and efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous evaluation of an active pharmaceutical ingredient's (API) purity is not merely a procedural step but a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of reversed-phase HPLC methods for determining the purity of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid, a molecule featuring a critical carboxylic acid moiety and a thiazole ring. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, offering a framework for developing robust, selective, and reliable purity assays.

The integrity of any analytical method rests on its ability to separate the main compound from all potential impurities, including process-related impurities and degradation products.[1][2] This guide is structured to provide not just a single method, but a comparative study of three distinct approaches, demonstrating how subtle changes in stationary phase chemistry and mobile phase composition can be leveraged to achieve optimal separation. Our objective is to equip you with the expertise to select and develop an HPLC method that is not only fit for purpose but also validated to the rigorous standards of regulatory bodies like the ICH and USP.[3][4]

The Scientific Foundation: Method Development Strategy

The target analyte, 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid, possesses a key ionizable functional group: a carboxylic acid. In reversed-phase HPLC, the ionization state of an analyte dramatically influences its retention and peak shape.[5] An ionized (deprotonated) carboxylic acid is more polar and will exhibit poor retention and significant peak tailing on a non-polar stationary phase.

The core principle of our strategy is to suppress this ionization. By controlling the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of the carboxylic acid, we ensure the analyte remains in its neutral, protonated form.[6][7] This enhances its hydrophobic interaction with the stationary phase, leading to predictable retention and sharp, symmetrical peaks, which are essential for accurate quantification.[8]

Our development workflow begins with selecting a robust stationary phase and an acidic mobile phase, followed by systematic evaluation of alternative column chemistries and mobile phase modifiers to achieve orthogonal selectivity—the ability to separate compounds based on different chemical interactions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Comparison cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, solubility, UV spectra) B Primary Method Selection (C18 Column, Acidic Mobile Phase) A->B informs C Evaluate Alternative Stationary Phase (e.g., Phenyl-Hexyl for π-π interactions) B->C compare with D Evaluate Alternative Mobile Phase (Different acid/buffer, organic modifier) B->D compare with E Compare Performance Metrics (Resolution, Tailing, Selectivity) C->E data for D->E data for F Select Primary & Orthogonal Methods E->F justifies G Method Validation (ICH Q2R1) F->G proceeds to

Caption: Method Development Workflow for Purity Analysis.

Comparative HPLC Methodologies

We will evaluate three distinct reversed-phase HPLC methods. Each protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure performance before analysis.[1]

Method A: The C18 Workhorse (Primary Method)

This method represents the industry standard for small molecule analysis, utilizing a C18 stationary phase for hydrophobic retention and a simple acidic mobile phase for ionization suppression.

  • Rationale: The C18 phase provides robust, broad-spectrum retention for moderately polar to non-polar compounds.[9] The use of 0.1% formic acid in the mobile phase lowers the pH to approximately 2.8, ensuring the carboxylic acid on the target analyte is fully protonated, leading to excellent peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[10]

Method B: Alternative Selectivity with Phenyl-Hexyl

This method explores a different separation mechanism by employing a Phenyl-Hexyl stationary phase.

  • Rationale: While C18 separates primarily based on hydrophobicity, a phenyl phase introduces π-π interaction capabilities.[11][12] This can provide unique selectivity for analytes containing aromatic rings, such as the thiazole moiety in our target compound. This "orthogonal" selectivity is invaluable for resolving impurities that may co-elute with the main peak on a C18 column. Methanol is used as the organic modifier, as it can sometimes enhance π-π interactions compared to acetonitrile.[5]

Method C: Buffered Mobile Phase on C18

This method investigates the impact of a buffered acidic mobile phase on the standard C18 column.

  • Rationale: While a simple acid solution is often sufficient, a formal buffer provides greater resistance to pH changes, which can enhance method robustness.[8] Using an ammonium formate buffer at pH 3.7 provides stable pH control and offers a slightly different chromatographic selectivity compared to the lower pH of formic acid. This approach can be particularly useful when dealing with complex sample matrices or when transferring methods between different laboratories or instruments.[13]

Experimental Protocols

The following are detailed step-by-step protocols for executing each of the three comparative methods.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic Acid (reagent grade, ~99%)

  • Ammonium Formate (analytical grade)

  • 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid reference standard and test sample.

Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Test Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

Protocol 1: Method A - C18 with Formic Acid

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0 min: 20% B

    • 20 min: 80% B

    • 22 min: 80% B

    • 22.1 min: 20% B

    • 27 min: 20% B (Re-equilibration)

  • System Suitability: Inject the standard solution five times. The %RSD for peak area must be ≤ 2.0%, the tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plates should be ≥ 2000.

Protocol 2: Method B - Phenyl-Hexyl with Formic Acid

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0 min: 30% B

    • 20 min: 90% B

    • 22 min: 90% B

    • 22.1 min: 30% B

    • 27 min: 30% B (Re-equilibration)

  • System Suitability: Same criteria as Method A.

Protocol 3: Method C - C18 with Ammonium Formate Buffer

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.7 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0 min: 20% B

    • 20 min: 80% B

    • 22 min: 80% B

    • 22.1 min: 20% B

    • 27 min: 20% B (Re-equilibration)

  • System Suitability: Same criteria as Method A.

Comparative Data and Performance Analysis

To objectively compare these methods, we present hypothetical experimental data from the analysis of a sample containing the main peak and two known impurities (Impurity 1 and Impurity 2).

Table 1: Comparison of Chromatographic Performance

ParameterMethod A (C18/Formic)Method B (Phenyl/Formic)Method C (C18/Buffer)
Retention Time (Main Peak, min) 12.514.212.1
Tailing Factor (Main Peak) 1.11.21.1
Resolution (Main Peak / Impurity 1) 2.52.82.4
Resolution (Main Peak / Impurity 2) 1.93.51.8
Analysis Time (min) 272727

Interpretation of Results:

  • Method A (C18/Formic): This method provides excellent performance, with good retention and a highly symmetrical peak for the main analyte (Tailing Factor = 1.1). It successfully resolves Impurity 1 but shows only baseline resolution for Impurity 2 (Resolution = 1.9), which is close to the critical limit of 1.5 for quantification.

  • Method B (Phenyl/Formic): This method demonstrates the power of alternative selectivity. While the main peak is retained longer, the resolution for Impurity 2 has dramatically improved to 3.5. This indicates a significant π-π interaction between Impurity 2 and the phenyl stationary phase, which was not present in the hydrophobic-only interaction of the C18 column. This method successfully resolves a critical pair that was challenging for the standard C18 method.

  • Method C (C18/Buffer): The performance is very similar to Method A, with a slight decrease in retention time due to the slightly higher pH. The resolution values are comparable, confirming that for this specific impurity profile, the primary driver of selectivity is the C18 phase itself, though the buffered system may offer superior robustness in long-term use.

PerformanceLogic cluster_params Method Parameters cluster_outcomes Performance Outcomes P1 Stationary Phase (C18 vs Phenyl) O1 Selectivity (α) & Resolution (Rs) P1->O1 Strongly Influences (π-π Interactions) O2 Peak Shape (Tailing Factor) P1->O2 Influences P2 Mobile Phase (Acid vs Buffer) P2->O2 Strongly Influences (Ion Suppression) O3 Robustness P2->O3 Influences (pH Stability)

Caption: Relationship between Method Parameters and Performance.

Conclusion and Recommendations

This comparative guide demonstrates that a systematic approach to HPLC method development is crucial for ensuring the accurate assessment of API purity.

  • Primary Recommended Method: Method A (C18 with 0.1% Formic Acid) is recommended as the primary method for routine quality control. It is robust, utilizes common reagents and columns, and provides excellent chromatography for the main analyte. Its performance should be fully validated according to ICH Q2(R1) guidelines, establishing its linearity, accuracy, precision, and range.[14]

  • Orthogonal Method for Validation and Investigation: Method B (Phenyl-Hexyl with 0.1% Formic Acid) serves as an essential orthogonal method. Its alternative selectivity is critical for specificity validation, proving that no impurities are co-eluting with the main peak. It is the recommended secondary method for release testing and should be employed when investigating any out-of-specification results obtained from Method A.

Ultimately, the choice of method must be guided by the specific impurity profile of the 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid sample. By understanding the chemical principles behind retention and selectivity, researchers can confidently develop and validate HPLC methods that guarantee the quality and safety of pharmaceutical products.

References

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • LCGC International. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. [Link]

  • LCGC International. (2020). Choosing the Right HPLC Stationary Phase. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • SIELC. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]

  • ResearchGate. (2010). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Chemical Papers. (2002). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. [Link]

Sources

Comparative

Definitive Analytical Guide: Distinguishing 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric Acid from its Regioisomer

Executive Summary The Synthetic Challenge: The synthesis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (Target) typically involves the nucleophilic ring-opening of 2-methylglutaric anhydride by 2-aminothiazole. Due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Synthetic Challenge: The synthesis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (Target) typically involves the nucleophilic ring-opening of 2-methylglutaric anhydride by 2-aminothiazole. Due to the asymmetry of the anhydride, this reaction yields two regioisomers:

  • The Target (Isomer A): 2-Methyl-5-oxo-5-(thiazol-2-ylamino)pentanoic acid (Methyl

    
     to Carboxylic Acid).
    
  • The Regioisomer (Isomer B): 4-Methyl-5-oxo-5-(thiazol-2-ylamino)pentanoic acid (Methyl

    
     to Amide).
    

The Critical Distinction: While both isomers share identical molecular weights (


) and similar polarities, they exhibit distinct pharmacological profiles due to the spatial orientation of the methyl group relative to the pharmacophore (thiazole amide). This guide provides a definitive, data-driven protocol to distinguish these isomers using 2D-NMR (HMBC) as the primary validation tool, supported by HPLC retention behavior.

Structural Logic & Mechanism

To distinguish the product, one must understand its origin.[1] The regioselectivity is governed by steric hindrance at the carbonyl centers of the anhydride.

  • Path A (Major Product - Target): The amine attacks the less hindered carbonyl (C5), distal to the methyl group. This results in the free carboxylic acid ending up proximal to the methyl group.

  • Path B (Minor Product - Impurity): The amine attacks the more hindered carbonyl (C1), proximal to the methyl group. This results in the amide ending up proximal to the methyl group.

Pathway Visualization

ReactionPath Anhydride 2-Methylglutaric Anhydride Target TARGET (Isomer A) 2-Methyl-4-(thiazol-2-ylcarbamoyl) butyric acid (Methyl α to COOH) Anhydride->Target Attack at C5 (Less Hindered) Major Path Isomer IMPURITY (Isomer B) 3-Methyl-4-(thiazol-2-ylcarbamoyl) butyric acid (Methyl α to Amide) Anhydride->Isomer Attack at C1 (More Hindered) Minor Path Amine 2-Aminothiazole Amine->Target

Figure 1: Nucleophilic ring-opening pathways. The target molecule arises from the attack on the less sterically hindered carbonyl.

Analytical Strategy 1: NMR Spectroscopy (The Gold Standard)

Standard 1D


H NMR is often insufficient due to overlapping methylene multiplets. Heteronuclear Multiple Bond Correlation (HMBC)  is the definitive method for structural assignment.
The "Smoking Gun" Correlation

The methyl group protons provide a specific doublet signal. In HMBC, these protons will show a long-range (3-bond) coupling to the carbonyl carbon they are nearest to.

FeatureTarget (Isomer A) Regioisomer (Isomer B)
Methyl Position

to Carboxylic Acid

to Amide
Methyl Proton Shift

ppm (Doublet)

ppm (Doublet)
Correlated Carbonyl Free Acid Carbonyl (

)
**Amide Carbonyl (

)
Carbonyl

C Shift

ppm

ppm
Diagnostic Outcome Methyl correlates to the most downfield carbonyl.Methyl correlates to the less downfield carbonyl.
NMR Decision Tree

NMR_Logic Start Isolate Compound Step1 Acquire 1H & 13C NMR Start->Step1 Step2 Identify Methyl Doublet (~1.1 ppm) Step1->Step2 Step3 Run 2D HMBC Step2->Step3 Decision Methyl correlates to which Carbonyl? Step3->Decision ResultA Correlation to ~178 ppm (Acid Carbonyl) = TARGET Decision->ResultA Downfield C=O ResultB Correlation to ~172 ppm (Amide Carbonyl) = REGIOISOMER Decision->ResultB Upfield C=O

Figure 2: HMBC Analysis Workflow. The chemical shift of the carbonyl coupled to the methyl group is the determinant factor.

Analytical Strategy 2: HPLC Separation

While NMR identifies the structure, HPLC is required for quantitative purity analysis. The isomers have different pKa values and hydrophobic profiles due to the proximity of the hydrophobic methyl group to the polar acid/amide functionalities.

Recommended Method (Reverse Phase)
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax),

    
    , 
    
    
    
    mm.
  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses acid ionization, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Thiazole absorbance).

Retention Logic:

  • Target (Methyl

    
     to COOH):  The methyl group shields the carboxylic acid slightly, but the amide is more exposed.
    
  • Regioisomer (Methyl

    
     to Amide):  The methyl group sterically crowds the amide bond.
    
  • Observation: In acidic media, the Regioisomer (Isomer B) typically elutes after the Target (Isomer A) because the methyl group near the amide increases the lipophilicity of the amide region, which interacts strongly with the C18 phase, whereas the Target's exposed amide is more polar. Note: Elution order must be confirmed with standards as it is column-dependent.

Detailed Experimental Protocols

Protocol A: Synthesis (Regioselective Optimization)

Objective: To maximize the yield of the Target (Isomer A) by exploiting steric control.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 2-methylglutaric anhydride (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Addition: Add 2-aminothiazole (0.95 eq) slowly. Crucial: Use a slight deficit of amine to ensure the anhydride is in excess, minimizing double-addition side products.

  • Catalysis: Add Triethylamine (1.1 eq) to act as a proton scavenger and nucleophilic catalyst.

  • Reaction: Stir at 0°C for 2 hours , then allow to warm to room temperature overnight. Low temperature favors the kinetic product (attack at the less hindered C5 position).

  • Workup:

    • Concentrate THF.

    • Redissolve in EtOAc.

    • Wash with 1N HCl (to remove unreacted aminothiazole and TEA).

    • Wash with Brine, dry over MgSO4, and concentrate.

Protocol B: HMBC Validation

Objective: Definitive structural assignment.

  • Sample Prep: Dissolve ~10 mg of the isolated solid in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 to prevent aggregation of the amide/acid).

  • Acquisition:

    • Run standard

      
      H (16 scans) and 
      
      
      
      C (512 scans).
    • Run gradient-selected HMBC (gHMBCAD).

    • Parameter Set: Optimize for long-range coupling constants of

      
      .
      
  • Processing:

    • Phase the 2D spectrum carefully.

    • Locate the Methyl doublet in F2 (proton axis).

    • Trace the cross-peaks in F1 (carbon axis).

    • Pass Criteria: Cross-peak observed at

      
       ppm (Acid Carbonyl).
      
    • Fail Criteria: Cross-peak observed at

      
       ppm (Amide Carbonyl).
      

References

  • Regioselectivity of Anhydride Opening

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Concept: Nucleophiles preferentially attack the less sterically hindered carbonyl of an unsymmetrical anhydride.
  • NMR Characterization of Glutaric Derivatives

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. (Standard text for HMBC interpretation of carbonyls).

    • Data: Carboxylic acid carbons typically resonate 5-10 ppm downfield of amide carbons in DMSO-d6.
  • Thiazole Chemistry

    • Metwally, M. A., et al. (2012). "Synthesis and Anticancer Activity of Thiazole Derivatives." European Journal of Medicinal Chemistry.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Validation

Precision Identification of Thiazole-Amide Bonds via IR Spectroscopy

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary Confirming the formation of a thiazole-amide bond is a critical checkpoint in drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

Confirming the formation of a thiazole-amide bond is a critical checkpoint in drug discovery, particularly for fragment-based design where thiazoles serve as bioisosteres for phenyl rings. While NMR remains the structural gold standard, Infrared (IR) spectroscopy offers a rapid, cost-effective, and non-destructive method for initial confirmation.

However, the thiazole ring introduces unique electronic perturbations that shift standard amide vibrational frequencies. Unlike simple aliphatic amides, the electron-deficient nature of the thiazole ring alters the bond order of the carbonyl, often leading to misinterpretation if standard textbook values are applied rigidly. This guide provides an authoritative technical analysis of the specific IR fingerprints for thiazole amides, distinguishing them from common alternatives like benzamides and aliphatic amides.

Technical Deep Dive: The Thiazole-Amide Interface

To accurately interpret the IR spectrum, one must understand the underlying electronic environment. The amide bond (


) resonance normally gives the C-N bond partial double-bond character and reduces the C=O bond order, lowering its stretching frequency.

The Thiazole Effect: The thiazole ring is electron-withdrawing (similar to pyridine). When attached to the amide nitrogen (N-linked), it pulls electron density away from the nitrogen lone pair.

  • Reduced Resonance: This withdrawal competes with the carbonyl oxygen for the nitrogen's lone pair.

  • Increased C=O Character: With less resonance donation from the nitrogen, the carbonyl retains more "ketone-like" double-bond character.

  • Frequency Shift: Consequently, thiazole amides often exhibit Amide I (C=O) bands at higher wavenumbers (1680–1700 cm⁻¹) compared to highly conjugated benzamides (1650–1670 cm⁻¹), provided hydrogen bonding does not obscure this effect.

Comparative Analysis: Thiazole Amides vs. Alternatives

The following table contrasts the vibrational signatures of thiazole amides against common structural analogs.

FeatureThiazole Amide (Target)Benzamide (Alternative 1)Aliphatic Amide (Alternative 2)
Amide I (C=O Stretch) 1670 – 1695 cm⁻¹ (Often sharp, shifted higher due to inductive withdrawal)1650 – 1670 cm⁻¹ (Shifted lower due to strong conjugation with phenyl ring)1640 – 1660 cm⁻¹ (Standard resonance lowering)
Amide II (N-H Bend) 1530 – 1550 cm⁻¹ (Medium intensity, often overlaps with ring modes)1520 – 1540 cm⁻¹ (Strong, broad)1530 – 1550 cm⁻¹ (Distinct, broad)
Heterocycle/Ring Modes ~1630 cm⁻¹ (C=N) (Distinct shoulder or split peak near Amide I)1580 & 1600 cm⁻¹ (C=C aromatic ring breathing)None
N-H Stretch 3200 – 3400 cm⁻¹ (Often sharper than aliphatic analogs)3180 – 3350 cm⁻¹ (Broad due to stacking/H-bonding)3200 – 3400 cm⁻¹ (Broad)

Critical Insight: The presence of a "split" peak in the 1630–1690 cm⁻¹ region is a hallmark of thiazole amides. The higher frequency peak is typically the Amide I (C=O), while the lower frequency shoulder (approx. 1630 cm⁻¹) is the thiazole ring C=N stretch.

Experimental Protocol: High-Fidelity Acquisition

For heterocyclic amides, sample preparation is the primary source of error. Water vapor absorbs strongly in the 1640 cm⁻¹ region (H-O-H bending), which can mask the critical Amide I/C=N distinction.

Method A: Attenuated Total Reflectance (ATR) – Recommended
  • Best for: Rapid screening of solid powders.

  • Prerequisite: Sample must be completely dry (lyophilized or vacuum dried >4 hours).

Step-by-Step:

  • Background Clean: Clean the crystal (diamond/ZnSe) with isopropanol. Collect a background spectrum (air) with 32 scans.

  • Sample Loading: Place ~2 mg of the thiazole amide powder onto the crystal center.

  • Compression: Apply high pressure using the anvil clamp. Note: Thiazole amides are often crystalline; ensure the anvil "crushes" the sample to maximize contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at 2 cm⁻¹ resolution (64 scans).

  • Post-Processing: Apply baseline correction. Do not smooth the data aggressively, as this may merge the C=O and C=N peaks.

Method B: KBr Pellet – For High Resolution
  • Best for: Resolving subtle shifts or hydrogen bonding studies.

  • Risk: Hygroscopic KBr can introduce water bands.

Step-by-Step:

  • Mix sample with spectroscopic grade KBr (1:100 ratio).

  • Grind in an agate mortar until a fine, uniform powder is achieved (grain size < wavelength of IR light to reduce scattering).

  • Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

  • Acquire spectrum immediately to prevent moisture uptake.

Data Interpretation & Logic Flow

Use the following logic flow to confirm your structure. The diagram illustrates the decision-making process when analyzing the 1500–1750 cm⁻¹ region.

ThiazoleAmideID Start Start: Analyze 1500-1750 cm⁻¹ Region CheckAmideI Is there a strong peak at 1670-1695 cm⁻¹? Start->CheckAmideI CheckCN Is there a secondary peak/shoulder at ~1630 cm⁻¹? CheckAmideI->CheckCN Yes ResultBenzamide LIKELY BENZAMIDE: (Lower C=O freq, no C=N shoulder) CheckAmideI->ResultBenzamide No (Peak < 1670) CheckAmideII Is there a medium band at ~1540 cm⁻¹? CheckCN->CheckAmideII Yes ResultAlkyl LIKELY ALKYL AMIDE: (Low C=O, no ring modes) CheckCN->ResultAlkyl No ResultConfirmed CONFIRMED: Thiazole Amide Bond CheckAmideII->ResultConfirmed Yes WarningWater WARNING: Check for Water (Broad ~3400 + 1640) CheckAmideII->WarningWater No / Obscured

Caption: Logic flow for distinguishing thiazole amides from contaminants or structural analogs based on IR spectral features.

Validation: Orthogonal Methods

While IR provides excellent functional group evidence, it should be part of a self-validating analytical package.

  • NMR Spectroscopy (¹H/¹³C): The definitive confirmation.

    • Marker: In ¹H NMR, the amide N-H proton in thiazole amides is typically deshielded (downfield, >10 ppm) due to the electron-withdrawing ring, compared to 7-8 ppm for alkyl amides.

  • Mass Spectrometry (LC-MS): Confirms molecular weight but does not verify bond connectivity (e.g., cannot distinguish between an amide and an isomeric imidate).

References
  • Thiazole Ring Vibrations & Amide I Shifts

    • Comparitive study of amide I frequencies in heterocyclic systems.
    • Source:

  • General Amide IR Interpretations

    • Spectroscopy Online: Amides - The Rest of the Story.
    • Source:

  • Electronic Effects on Carbonyl Frequencies

    • Effect of electron-withdrawing groups on C=O bond order.
    • Source:

  • Thiazole C=N vs C=C Stretching

    • Assignments of C=N modes in 1,3-thiazoles.
    • Source:

Comparative

Comparing biological activity of thiazole vs thiadiazole butyric acid derivatives

An In-Depth Comparative Guide to the Biological Activity of Thiazole and Thiadiazole Derivatives for Drug Discovery Professionals Introduction: The Privileged Scaffolds of Medicinal Chemistry In the landscape of heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of Thiazole and Thiadiazole Derivatives for Drug Discovery Professionals

Introduction: The Privileged Scaffolds of Medicinal Chemistry

In the landscape of heterocyclic chemistry, five-membered rings containing nitrogen and sulfur atoms, such as thiazole and thiadiazole, represent "privileged scaffolds." This status is earned due to their prevalence in a multitude of clinically approved drugs and biologically active molecules.[1][2][3] Their structural features—including aromaticity, capacity for hydrogen bonding, and ability to act as bioisosteric replacements for other functional groups—make them exceptionally versatile in drug design.[2][4] Thiazole, with one sulfur and one nitrogen atom, and its isomeric cousin thiadiazole, with one sulfur and two nitrogen atoms, are core components in drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[1][5][6][7]

This guide provides a head-to-head comparison of the biological activities of butyric acid derivatives and related analogues of thiazole versus thiadiazole. We will dissect their performance in key therapeutic areas, supported by experimental data, and explain the mechanistic rationale behind their divergent activities. The focus will be on providing actionable insights for researchers engaged in the rational design of next-generation therapeutics.

Comparative Analysis: Anticancer Activity

A primary area where both thiazole and thiadiazole derivatives have shown immense promise is oncology.[5][8][9] The substitution pattern on these rings, including the addition of moieties like butyric acid, can significantly modulate their potency and selectivity against various cancer cell lines.

Mechanism of Action: Targeting Angiogenesis via VEGFR-2 Inhibition

A common mechanism of action for several potent thiazole and thiadiazole anticancer agents is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] This receptor is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. By blocking the VEGFR-2 signaling pathway, these compounds can effectively starve tumors of their blood supply.

Below is a diagram illustrating the simplified VEGFR-2 signaling pathway and the point of inhibition by these heterocyclic compounds.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAF RAF P1->RAF AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Angiogenesis mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thiazole / Thiadiazole Derivatives Inhibitor->VEGFR2 Inhibit Kinase Activity

Caption: Simplified VEGFR-2 signaling pathway inhibited by thiazole/thiadiazole derivatives.

Quantitative Comparison of Cytotoxic Activity

Direct comparative studies evaluating the in vitro cytotoxic activity of thiazole and thiadiazole derivatives against human cancer cell lines provide the clearest evidence of their potential. The half-maximal inhibitory concentration (IC50) is a key metric, where a lower value indicates higher potency.

A study comparing a series of novel thiazole and thiadiazole derivatives revealed significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[8] The results underscore that while both scaffolds are effective, subtle structural changes, such as the replacement of a carbon atom in the thiazole ring with a nitrogen atom to form a thiadiazole, can dramatically enhance potency.

Compound IDHeterocyclic CoreCell LineIC50 (µM)[8]
Compound 4c ThiazoleMCF-72.57 ± 0.16
HepG27.26 ± 0.44
Compound 14 ThiadiazoleMCF-70.89 ± 0.05
HepG21.15 ± 0.07
Staurosporine (Standard Drug)MCF-76.77 ± 0.41

Data synthesized from referenced literature. Lower IC50 values denote higher potency.[8]

As the data clearly indicates, the thiadiazole derivative (Compound 14) exhibited markedly superior potency against both cell lines compared to its thiazole counterpart (Compound 4c).[8] Notably, both heterocyclic compounds were significantly more effective against the MCF-7 cell line than the standard drug, Staurosporine.[8] This suggests that the additional nitrogen atom in the thiadiazole ring may participate in crucial hydrogen bonding interactions within the active site of the target protein, such as VEGFR-2, leading to enhanced binding affinity and inhibitory action.[10]

Comparative Analysis: Anti-inflammatory Activity

Both thiazole and thiadiazole derivatives are known to possess significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[4][11][12][13] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

While direct comparative studies with butyric acid derivatives are less common, extensive research on various 1,3,4-thiadiazole derivatives demonstrates their potential as potent and selective COX-2 inhibitors.[12][13][14] The selectivity for COX-2 over COX-1 is a highly desirable trait in anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[12]

Several studies have synthesized novel 1,3,4-thiadiazole derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema test.[11][14][15] In one such study, synthesized compounds showed 35% to 44% inhibition of inflammation, compared to 56% for the standard drug indomethacin.[15] Another study identified sulfonamide-containing thiadiazole candidates with potent COX-2 inhibition, with IC50 values in the range of 0.32-0.37 µM, and anti-inflammatory effects in vivo that were nearly equivalent to celecoxib.[12] The evidence suggests that the thiadiazole nucleus is a robust pharmacophore for developing effective anti-inflammatory agents.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Here, we provide a detailed methodology for the MTT assay, a cornerstone technique for assessing the cytotoxic effects of novel compounds.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Workflow Diagram:

MTT_Workflow A 1. Cell Seeding (e.g., MCF-7, HepG2) Plate cells in 96-well plates B 2. Incubation 24 hours at 37°C, 5% CO2 Allow cells to adhere A->B C 3. Compound Treatment Add various concentrations of Thiazole/Thiadiazole derivatives B->C D 4. Incubation 24 to 48 hours C->D E 5. MTT Addition Add 10-20 µL of MTT solution (5 mg/mL) D->E F 6. Incubation 3-4 hours Allow formazan crystal formation E->F G 7. Solubilization Remove media, add DMSO to dissolve formazan crystals F->G H 8. Absorbance Measurement Read at 570 nm using a microplate reader G->H I 9. Data Analysis Calculate % Viability and IC50 H->I

Caption: A step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cells (e.g., MCF-7 or HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Harvest the cells using trypsin and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of media.

  • Initial Incubation:

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.[8]

  • Compound Treatment:

    • Prepare stock solutions of the thiazole and thiadiazole derivatives in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of the test compounds in culture media to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells for a vehicle control (media with DMSO only) and a positive control (a known cytotoxic agent like Staurosporine).

    • Incubate the plates for an additional 24 to 48 hours.[8]

  • MTT Reagent Addition:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[8]

    • Incubate the plates for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[8] Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[8]

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The comparative analysis of thiazole and thiadiazole butyric acid derivatives reveals that both scaffolds are exceptionally valuable in the development of new therapeutic agents. Experimental data consistently demonstrates that the thiadiazole ring, particularly the 1,3,4-thiadiazole isomer, can offer a significant potency advantage over the thiazole core in anticancer applications.[8] This is likely due to the additional nitrogen atom's ability to form more extensive interactions with biological targets.[10] Similarly, the thiadiazole scaffold has been extensively validated for creating potent anti-inflammatory agents.[12][13][14]

For researchers and drug development professionals, these findings underscore several key points:

  • Both thiazole and thiadiazole are privileged scaffolds worthy of exploration.

  • The conversion of a thiazole lead to a thiadiazole analogue is a viable strategy for potency optimization.

  • The choice of isomer (e.g., 1,2,4- vs. 1,3,4-thiadiazole) can dramatically impact binding and activity, necessitating careful design and synthesis.[10]

Future work should focus on synthesizing and testing matched pairs of thiazole and thiadiazole derivatives across a wider range of biological assays to build a more comprehensive structure-activity relationship database. Further in vivo studies are warranted to validate the promising in vitro results and assess the pharmacokinetic and safety profiles of these potent compounds.[8]

References

  • A Head-to-Head Comparison of Thiazole Derivatives in Anticancer Applic
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC.
  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Deriv
  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PMC.
  • Biological Activities of Thiadiazole Deriv
  • Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. Academia.edu.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Drug Research.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.
  • A Review on Synthesis and Biological Activity of Thiazole and its Deriv
  • Anti-inflammatory and analgesic effect of LD-RT and some novel thiadiazole deriv
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PMC.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Novel thiadiazole derivatives: synthesis, in silico, in vitro and in vivo evaluation of analgesic and anti-inflamm
  • Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. sarcouncil.com.
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Deriv
  • Structures of some thiazole‐ and thiadiazole‐containing drugs.
  • Examining Biological Relevence of Thiazolo Thiadiazole and Thiazolo Thiazole Fused Heterocyles. IGI Global.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Bentham Science.
  • Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online.
  • Biological Activities of Thiadiazole Derivatives: A Review.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives.
  • New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflamm
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science.
  • Biological activity of oxadiazole and thiadiazole deriv
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry.

Sources

Validation

Technical Guide: Melting Point Determination for 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

The following is a comprehensive technical guide for the melting point determination of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (CAS: 799258-42-7). This guide is structured for researchers and quality control sci...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide for the melting point determination of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (CAS: 799258-42-7). This guide is structured for researchers and quality control scientists, focusing on precision, reproducibility, and the specific physicochemical challenges of thiazole-amide derivatives.

[1]

Executive Summary & Compound Profile

2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (CAS 799258-42-7 ) is a specialized intermediate often utilized in the synthesis of pharmaceutical active ingredients (APIs) containing thiazole moieties.[1] Its structure features a carboxylic acid tail and a thiazole-amide head, creating a molecule with strong intermolecular hydrogen bonding potential.[1]

Accurate melting point (MP) determination for this compound is critical not only for identity confirmation but also as a sensitive indicator of purity.[1] Due to the amide linkage and the thiazole ring, this compound is prone to thermal decomposition near its melting transition.[1] Consequently, standard capillary methods may yield ambiguous results ("browning" or "shrinking" before melting).[1] This guide prioritizes Differential Scanning Calorimetry (DSC) as the gold standard while providing optimized protocols for the Capillary Method .[1]

Physicochemical Profile
PropertySpecification
CAS Number 799258-42-7
Molecular Formula

Molecular Weight 228.27 g/mol
Expected MP Range 175°C – 195°C (Note: Often accompanied by decomposition)
Thermal Behavior Prone to decarboxylation or amide cleavage at

.[1][2][3]
Hygroscopicity Moderate; moisture content significantly depresses MP.[1]

Methodology Comparison: Selecting the Right Tool

For high-value intermediates, the choice of method dictates the reliability of the data.[1]

FeatureCapillary Method (USP <741>) Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA)
Principle Visual observation of phase change in a heated bath/block.[1]Measurement of heat flow difference between sample and reference.[1]Measurement of mass loss vs. temperature.[1]
Precision ± 1.0 – 2.0°C± 0.1°CN/A (Used for solvate/decomp analysis)
Decomposition Difficult to distinguish from melting (darkening).[1]Clearly separates Endothermic Melting from Exothermic Decomposition .[1]Quantifies volatile loss (solvents) or degradation.[1]
Sample Size ~5 mg2–5 mg5–10 mg
Verdict Routine QC (Pass/Fail)R&D / Characterization (Primary Method)Auxiliary (To confirm dryness)

Expert Insight: For CAS 799258-42-7, use DSC for the initial characterization to establish the "True Melting Point" (


).[1] Use the Capillary Method  only for routine lot-release after the thermal behavior is understood.[1]

Experimental Protocols

A. Sample Preparation (Critical Step)[1]
  • Drying: The carboxylic acid moiety attracts moisture.[1] Dry the sample in a vacuum oven at 45°C for 4 hours prior to analysis. Retained water can depress the MP by 2–5°C (colligative property).[1]

  • Grinding: Gently triturate the sample in an agate mortar to a fine, uniform powder. Avoid excessive force which can induce mechanochemical degradation or polymorphic transitions.[1]

B. Protocol 1: Capillary Method (Optimized for Thiazoles)
  • Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Büchi).[1]

  • Standardization: Calibrate using Sulfathiazole (MP ~202°C) or Succinic Acid (MP ~185°C) as a bracketing standard.[1]

Step-by-Step:

  • Packing: Fill the capillary to a height of 3 mm . Tap specifically to eliminate air pockets (air acts as an insulator, causing thermal lag).[1]

  • Start Temperature: Set the start temperature to 160°C (approx. 15-20°C below expected MP).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 150°C (to save time).[1]

    • Analysis Ramp:1.0°C/min from 160°C to endpoint.[1]

    • Note: A rate >1°C/min will result in an artificially high MP reading due to thermal lag in the sample.[1]

  • Observation: Record three points:

    • T1 (Collapse/Sintering): Sample pulls away from walls (often ~170°C).[1]

    • T2 (Meniscus): First distinct liquid phase.[1]

    • T3 (Clear Point): Complete liquefaction.[1]

  • Acceptance: The range

    
     should be 
    
    
    
    . If the sample darkens/bubbles before T3, report as "Melting with Decomposition."[1]
C. Protocol 2: Differential Scanning Calorimetry (DSC)[1]
  • Apparatus: TA Instruments Discovery DSC or PerkinElmer DSC 8000.

  • Pan Type: Tzero Aluminum Pan (Hermetically Sealed) with a pinhole. The pinhole allows escaping gas (from decomp) to release without rupturing the pan, while maintaining thermal contact.[1]

Step-by-Step:

  • Mass: Weigh 2.0 – 4.0 mg precisely.

  • Equilibration: Equilibrate at 30°C.

  • Ramp: Heat at 10°C/min to 250°C.

    • Why 10°C/min? For decomposing samples, a faster rate (10°C/min) often allows the melting endotherm to complete before the decomposition exotherm interferes.[1] Slow rates (2°C/min) may allow decomposition to start early, masking the melting peak.[1]

  • Analysis:

    • Identify the Endothermic Peak (Melting).[1]

    • Report the Extrapolated Onset Temperature (

      
      ) , not the peak maximum. 
      
      
      
      is the thermodynamically correct melting point.[1]
    • Watch for an immediate Exothermic event following the melt (indicative of amide degradation).[1]

Data Interpretation & Troubleshooting

Visualizing the Decision Matrix

The following diagram outlines the logical workflow for determining the melting point and handling anomalies.

MP_Determination_Workflow Start Start: CAS 799258-42-7 Sample Dry Vacuum Dry (45°C, 4h) Start->Dry Method_Select Select Method Dry->Method_Select Capillary Capillary Method (Routine QC) Method_Select->Capillary Routine DSC DSC Analysis (R&D / Validation) Method_Select->DSC Precision Cap_Obs Observe Phase Change Capillary->Cap_Obs DSC_Data Analyze Heat Flow DSC->DSC_Data Decision_Cap Decomposition? (Darkening/Bubbling) Cap_Obs->Decision_Cap Decision_DSC Endotherm/Exotherm Overlap? DSC_Data->Decision_DSC Result_Valid Valid MP Found (Report T_onset) Decision_Cap->Result_Valid Clear Melt Result_Decomp Report: Melting w/ Decomp (Value is approximate) Decision_Cap->Result_Decomp Darkening Decision_DSC->Result_Valid Separated Peaks Re_Test Retest: Faster Ramp (DSC) or Sealed Capillary Decision_DSC->Re_Test Overlap Re_Test->DSC_Data

Figure 1: Decision matrix for melting point determination, handling decomposition risks.

Common Anomalies
ObservationRoot CauseCorrective Action
Broad Melting Range (>3°C) Impurities or Wet Sample.[1]Recrystallize or re-dry.[1] Check purity via HPLC.
Shrinking at ~150°C Sintering / Crystal rearrangement.[1]Ignore. Record MP only when liquid meniscus forms.[1]
Brown liquid forms Oxidative decomposition.[1]Use a sealed capillary (inert atmosphere) or switch to DSC.[1]
Double Peak in DSC Polymorphism.This compound may exist in different crystal forms.[1] Isolate the stable polymorph.

References

  • United States Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. Rockville, MD: USP Convention.[1] [1]

  • European Pharmacopoeia (Ph.[1] Eur.) . Chapter 2.2.14 Melting Point - Capillary Method. Strasbourg: EDQM.[1]

  • Sigma-Aldrich .[1] Product Specification: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (CAS 799258-42-7).[1]

  • Mettler Toledo . Thermal Analysis of Pharmaceuticals: Melting Point and Decomposition. Application Note. [1]

  • Giron, D. (2002).[1] Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry, 68(2), 335-357.[1] (Validates DSC over capillary for unstable intermediates).

Sources

Comparative

A Senior Application Scientist's Guide to the Orthogonal Validation of Glutaric Acid Monoamide Derivative Structures

For researchers and drug development professionals, the unambiguous structural confirmation of novel chemical entities is the bedrock of reliable and reproducible science. Glutaric acid monoamide derivatives, a class of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural confirmation of novel chemical entities is the bedrock of reliable and reproducible science. Glutaric acid monoamide derivatives, a class of molecules with significant potential as chemical building blocks and bioisosteres, present unique validation challenges due to their combination of a flexible aliphatic chain, a carboxylic acid terminus, and an amide bond. An error in structural assignment can lead to misinterpreted biological data and wasted resources.

This guide presents a field-proven, orthogonal approach to structural validation. We will move beyond simple data reporting and delve into the causality behind our experimental choices, presenting a self-validating workflow that integrates High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This integrated methodology ensures the highest degree of confidence in the final structural assignment.

The Core Principle: Orthogonal, Self-Validating Analysis

cluster_0 Orthogonal Validation Workflow A Crude Synthetic Product B Pillar 1: Purity & Isomer Separation A->B Assess Purity C HPLC / UPLC Analysis B->C D Pillar 2: Mass & Elemental Formula C->D Isolate is >95% Pure? E LC-HRMS Analysis D->E F Pillar 3: Atomic Connectivity E->F Formula Confirmed? G 1D & 2D NMR Spectroscopy F->G H Unambiguously Validated Structure G->H Structure Confirmed? cluster_1 LC-HRMS Workflow A HPLC Eluent B Electrospray Ionization (ESI) A->B Sample Introduction C Mass Analyzer (e.g., Orbitrap, TOF) B->C Ion Generation D Detector C->D Mass Sorting E Data System D->E Signal Acquisition F Result: Exact Mass & Formula E->F Processing cluster_2 2D NMR Connectivity Logic H2 H at C2 H3 H at C3 H2->H3 COSY C1 C1 (COOH) H2->C1 HMBC C3 C3 H2->C3 HMBC H3->H2 COSY H4 H at C4 H3->H4 COSY H4->H3 COSY C5 C5 (Amide C=O) H4->C5 HMBC NH Amide N-H NH->C5 HMBC HR R-group H HR->C5 HMBC C2 C2 C4 C4

Validation

A Senior Application Scientist's Guide to LC-MS Analysis of Thiazole-Based Carboxylic Acid Impurities: A Comparative Approach

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. Thiazole-containing carboxylic acids are a vital class of compound...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. Thiazole-containing carboxylic acids are a vital class of compounds, forming the structural core of numerous therapeutic agents. However, their inherent polarity and that of their process-related and degradation impurities present significant challenges for analytical chemists. The control of these impurities to levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH) requires robust, sensitive, and selective analytical methods.[1][2]

This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the analysis of thiazole-based carboxylic acid impurities. Moving beyond a simple listing of procedures, we will explore the causality behind methodological choices, comparing the established workhorse of Reversed-Phase Liquid Chromatography (RPLC) with more advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).

The Core Analytical Challenge: Retaining and Resolving Polar Analytes

Thiazole-based carboxylic acids are often polar, water-soluble molecules. This characteristic is frequently shared or amplified in their impurities (e.g., through oxidation or hydrolysis), making them difficult to retain on traditional RPLC columns, such as C18.[3] Poor retention leads to elution near or in the solvent front, resulting in inadequate separation from other impurities and significant matrix effects, which can suppress ionization in the mass spectrometer.[3][4] The goal is to select a chromatographic system that provides sufficient retention and unique selectivity to resolve these structurally similar compounds effectively.

Comparative Analysis of Chromatographic Strategies

The selection of the chromatographic mode is the most critical decision in method development. Each approach offers a different set of interactions between the analyte, stationary phase, and mobile phase, leading to distinct advantages and disadvantages.

Reversed-Phase Liquid Chromatography (RPLC): The Conventional Approach

RPLC separates molecules based on their hydrophobicity. While it is the most common and well-understood chromatographic mode, its application to polar impurities often requires significant modification.

  • Principle: Utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Nonpolar analytes are retained longer.

  • Challenge: Thiazole carboxylic acids and their polar impurities have limited interaction with the stationary phase, leading to poor retention.[3]

  • Adaptation: Ion-Pairing RPLC: To enhance retention, an ion-pairing (IP) reagent is added to the mobile phase.[5] For an acidic analyte, a cationic IP reagent (e.g., a tetraalkylammonium salt) forms a neutral, more hydrophobic complex that can be retained by the RPLC column.[5]

  • Trustworthiness Issue: While effective for UV-based detection, traditional non-volatile IP reagents are detrimental to MS performance. Volatile IP reagents like trifluoroacetic acid (TFA) are often used but can cause significant ion suppression, reducing sensitivity.[6][7] Furthermore, IP reagents can contaminate the LC-MS system, leading to high background noise and memory effects.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Solution

HILIC is an excellent alternative for retaining and separating very polar compounds that are unretained in RPLC.[8][9]

  • Principle: HILIC employs a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile).[8][9] It separates compounds based on their partitioning into a water-enriched layer on the surface of the stationary phase.

  • Expertise & Experience: HILIC offers an elution order that is often the reverse of RPLC, providing orthogonal selectivity.[9] The high organic content of the mobile phase is beneficial for ESI-MS sensitivity, as it promotes efficient desolvation and ionization.[4]

  • Trustworthiness Issue: HILIC methods can be sensitive to the sample diluent. Injecting a sample dissolved in a high-aqueous solvent can lead to poor peak shape.[8][9] Matrix effects can also be a concern, sometimes requiring greater sample dilution compared to RPLC.[10]

Mixed-Mode Chromatography (MMC): The Power of Multiple Retention Mechanisms

MMC columns possess stationary phases with multiple functionalities, such as combining reversed-phase and ion-exchange characteristics.[11][12][13] This dual nature provides a powerful tool for separating complex mixtures of compounds with diverse polarities and charge states.[11][12]

  • Principle: A mixed-mode column, for instance, might have both C18 chains (for hydrophobic interactions) and anion-exchange or cation-exchange groups (for electrostatic interactions).[13][14] This allows for the simultaneous retention of both nonpolar and charged polar compounds.

  • Expertise & Experience: MMC offers exceptional flexibility. By adjusting mobile phase parameters like pH, ionic strength, and organic solvent concentration, the chromatographer can fine-tune the retention mechanism to achieve optimal separation.[12] This can often resolve complex impurity profiles in a single run without the need for ion-pairing reagents.[13]

  • Authoritative Grounding: The use of multiple retention mechanisms provides unique selectivity that is often unachievable with single-mode columns, making it highly effective for impurity profiling of drugs.[11][15]

Data Presentation: Performance Comparison

The choice of chromatographic mode has a direct impact on key performance metrics. The following table summarizes the expected performance of each technique for the analysis of thiazole-based carboxylic acid impurities.

FeatureIon-Pairing RPLCHILICMixed-Mode Chromatography (RP/IEX)
Retention of Polar Impurities Moderate to Good (with IP reagent)ExcellentExcellent
Selectivity Governed by hydrophobicityGoverned by hydrophilicity/polarityMulti-modal; tunable via pH & ionic strength
MS Compatibility Poor to Moderate (ion suppression)[6][7]Excellent (high organic mobile phase)[4]Excellent (no IP reagents needed)[13]
Method Robustness Can be poor due to IP reagent effectsRequires careful control of sample diluent and equilibration[8][9]Generally robust; sensitive to mobile phase pH and buffer concentration
Flexibility LimitedModerateHigh; can separate analytes with a wide polarity range[12]
System Contamination Risk High (from IP reagents)[6]LowLow

Experimental Workflows & Protocols

A self-validating protocol is built on a logical sequence of steps, from initial screening to final analysis.

Diagram: General LC-MS Impurity Analysis Workflow

cluster_0 1. Method Development cluster_1 2. Sample Preparation cluster_2 3. LC-MS Analysis cluster_3 4. Data Processing & Reporting Screen Screening (RPLC, HILIC, MMC) Optimize Optimize Mobile Phase (pH, Buffer) & Gradient Screen->Optimize Select best mode SamplePrep Dissolve API in appropriate diluent Optimize->SamplePrep Filter Filter through 0.22 µm syringe filter SamplePrep->Filter Inject Inject sample onto LC-MS system Filter->Inject Acquire Acquire Full Scan & MS/MS Data Inject->Acquire Process Integrate Peaks & Quantify Impurities Acquire->Process Report Generate Report (ICH Guidelines) Process->Report

Caption: General workflow for LC-MS impurity method development and analysis.

Protocol 1: HILIC-MS Method for Polar Impurities

This protocol is designed to maximize the retention of highly polar thiazole carboxylic acids and related impurities.

  • Chromatographic System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A zwitterionic HILIC column (e.g., ZIC-HILIC), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 95% B

    • 8.0 min: 50% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: Acetonitrile/Water (90:10 v/v). This is a critical parameter to ensure good peak shape in HILIC.[8][9]

  • MS Parameters (ESI+):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N2) Flow: 800 L/hr at 450 °C.

    • Acquisition Mode: Full scan (m/z 100-1000) and data-dependent MS/MS.

Protocol 2: Mixed-Mode (RP/Anion-Exchange) MS Method

This protocol leverages dual retention mechanisms to separate a broader range of impurities, from moderately polar to charged acidic species.

  • Chromatographic System: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: Mixed-Mode RP/WAX (Weak Anion Exchange) column, 100 x 3.0 mm, 2.7 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 70% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Sample Diluent: Water/Acetonitrile (50:50 v/v).

  • MS Parameters (ESI-):

    • Ionization Mode: Electrospray Ionization (ESI), Negative (optimal for deprotonated carboxylic acids).

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N2) Flow: 750 L/hr at 400 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for known impurities or Full Scan for profiling.

Decision Framework for Method Selection

The choice between these powerful techniques should be driven by the specific analytical problem at hand.

Diagram: Decision Tree for Chromatographic Method Selection

decision decision result result start Start: Analyze Thiazole Carboxylic Acid Impurities q1 Are all impurities highly polar & unretained in RPLC? start->q1 q2 Is the impurity profile complex (polar, nonpolar, charged)? q1->q2 No r_hilic Use HILIC Method q1->r_hilic Yes q3 Is MS sensitivity severely compromised by ion-pairing agents? q2->q3 No r_mmc Use Mixed-Mode Method q2->r_mmc Yes q3->r_hilic Yes r_iprplc Consider Ion-Pairing RPLC (with caution for MS) q3->r_iprplc No

Caption: Decision tree for selecting the optimal LC method.

Validation and Trustworthiness

Regardless of the chosen method, it must be validated according to ICH Q2(R1) or the newer Q2(R2) guidelines to demonstrate it is fit for purpose.[16][17][18] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively. This is critical for controlling potentially genotoxic impurities to very low levels.

  • Accuracy & Precision: Demonstrates the closeness of test results to the true value and the degree of scatter between a series of measurements.[17]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[17]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[19]

Conclusion

While traditional ion-pairing RPLC can be adapted for the analysis of thiazole-based carboxylic acid impurities, it presents significant challenges for MS-based detection due to ion suppression and system contamination. For modern pharmaceutical quality control, HILIC and Mixed-Mode Chromatography represent superior, MS-friendly alternatives.

HILIC is the preferred technique when the impurities of interest are predominantly highly polar and unretained in RPLC. Its orthogonal selectivity and ESI-friendly mobile phases make it a powerful tool for this specific challenge.

Mixed-Mode Chromatography is arguably the most versatile and powerful approach. Its ability to employ multiple, tunable retention mechanisms allows for the simultaneous analysis of a wide range of impurities with varying polarities and charge states in a single run, often providing the most comprehensive impurity profile without the drawbacks of ion-pairing reagents. The initial investment in developing a robust MMC method can yield significant returns in terms of analytical quality, flexibility, and efficiency throughout the drug development lifecycle.

References

  • Vertex AI Search, "LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC". Accessed March 7, 2026.
  • Vertex AI Search, "Mixed-Mode Chromatography—A Review - LCGC Intern
  • Vertex AI Search, "Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides - Agilent". Accessed March 7, 2026.
  • Vertex AI Search, "BR22032: Acclaim Mixed-Mode HPLC columns. Columns for challenging separation needs - ThermoFisher". Accessed March 7, 2026.
  • Vertex AI Search, "Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange". Accessed March 7, 2026.
  • Food and Drug Administration, "Q2(R2) Validation of Analytical Procedures". [Link]. Accessed March 7, 2026.

  • ResearchGate, "Comparison of RPLC and HILIC coupled with tandem mass spectrometry for the determination of ascorbic and dehydroascorbic acids in fruits". [Link]. Accessed March 7, 2026.

  • American Pharmaceutical Review, "The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations". [Link]. Accessed March 7, 2026.

  • ResearchGate, "Derivatization methods for the LC-MS/MS analyses of carboxylic acids.". Accessed March 7, 2026.
  • ResolveMass Laboratories, "Analytical Method Development and Validation in Pharmaceuticals". [Link]. Accessed March 7, 2026.

  • ResearchGate, "Which ion pair reagents are compatible with LC-MS?". [Link]. Accessed March 7, 2026.

  • MDPI, "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples". [Link]. Accessed March 7, 2026.

  • ICH, "VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)". [Link]. Accessed March 7, 2026.

  • Agilent, "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column". [Link]. Accessed March 7, 2026.

  • Waters, "Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows". [Link]. Accessed March 7, 2026.

  • Agilent, "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column". Accessed March 7, 2026.
  • Separation Science, "Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS". [Link]. Accessed March 7, 2026.

  • AMSbiopharma, "ICH Guidelines for Analytical Method Validation Explained". [Link]. Accessed March 7, 2026.

  • Welch Materials, "Types and Applications of Ion-Pair Reagents in Liquid Chromatography". [Link]. Accessed March 7, 2026.

  • ScienceDirect, "Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c". [Link]. Accessed March 7, 2026.

  • PMC, "Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and r
  • LCGC International, "Method Development for Drug Impurity Profiling: Part 1". [Link]. Accessed March 7, 2026.

  • MDPI, "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds". [Link]. Accessed March 7, 2026.

  • Advanced-Chromatography, "A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods". [Link]. Accessed March 7, 2026.

  • IntuitionLabs.ai, "ICH Q2(R2) Guide: Analytical Method Validation Explained". [Link]. Accessed March 7, 2026.

  • HELIX Chromatography, "Mixed-Mode Chromatography and Stationary Phases". [Link]. Accessed March 7, 2026.

  • Bestchrom, "What is mixed-mode resin? The definitive guide to 2025". [Link]. Accessed March 7, 2026.

  • CHIMIA, "LC-MS and CE-MS Strategies in Impurity Profiling". Accessed March 7, 2026.
  • Shimadzu, "Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer". [Link]. Accessed March 7, 2026.

  • Pharmaceutical Technology, "Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment". [Link]. Accessed March 7, 2026.

  • Pharmaguideline, "Analytical Method Validation (AMV) in Pharmaceuticals". [Link]. Accessed March 7, 2026.

  • News-Medical, "LC-MS Analysis of Pharmaceutical Drugs". [Link]. Accessed March 7, 2026.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: A Synthesis of Structural Analogs 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid is a molecule that combines a thiazole ring system with...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Synthesis of Structural Analogs

2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid is a molecule that combines a thiazole ring system with a carboxylic acid functionality. This structure suggests a hazard profile that includes potential risks from both of these chemical classes.

  • Thiazole Derivatives : Thiazole and its derivatives are recognized for their potential flammability and toxicity.[1] They can be harmful if ingested, inhaled, or absorbed through the skin, and may cause irritation to the skin and eyes.[1]

  • Carboxylic Acids : Carboxylic acids can be corrosive and cause severe skin burns and eye damage.[2][3][4][5] Depending on the specific structure, they can also be harmful if swallowed or in contact with skin.[4][5]

Given these potential hazards, it is prudent to treat 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid as a hazardous substance, assuming it may be flammable, toxic, and corrosive.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to minimize exposure when handling 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Skin and Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile gloves, lab coatN95 dust mask or a respirator with a particulate filter in a well-ventilated area or chemical fume hood.[6]
Dissolving and Solution Handling Chemical safety goggles and a face shieldNitrile gloves, lab coat. Consider a chemical-resistant apron.Work within a certified chemical fume hood.[6]
Running Reactions and Work-up Chemical safety goggles and a face shieldNitrile gloves (inspect before use and change frequently), lab coat, and a chemical-resistant apron.Operations should be conducted in a chemical fume hood.
Large-Scale Operations Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., butyl rubber), a chemical-resistant suit or apron, and appropriate footwear.[7]A full-face respirator with appropriate cartridges for organic vapors and particulates may be necessary.[7]

Causality of PPE Choices:

  • Eye and Face Protection : Chemical safety goggles are the minimum requirement to protect against splashes and dust. A face shield provides an additional layer of protection for the entire face, which is critical when handling larger quantities or during procedures with a higher risk of splashing.[6][7]

  • Skin and Body Protection : Nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory use.[8] A lab coat protects the skin and personal clothing from minor spills and contamination.[6] For procedures with a higher risk of spills, a chemical-resistant apron or suit is recommended.[7][9]

  • Respiratory Protection : When handling the solid form, there is a risk of inhaling dust particles. An N95 mask or a respirator can mitigate this.[7] For all other operations, working in a chemical fume hood is essential to prevent the inhalation of potentially harmful vapors or aerosols.[6]

Operational and Disposal Plans: A Step-by-Step Protocol

Safe Handling and Experimental Workflow

The following diagram illustrates the recommended workflow for the safe handling of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh Solid Compound prep_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate Proceed to Cleanup dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate->dispose_solid

Caption: Workflow for Safe Handling of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid.

Experimental Protocol for Safe Handling:

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

  • Handling :

    • Weighing : Carefully weigh the solid compound in the fume hood to minimize dust generation.

    • Dissolution : Add the solvent to the solid slowly to avoid splashing.

    • Reaction : Conduct the reaction within the fume hood, with the sash at the appropriate height.

  • Cleanup :

    • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent, followed by soap and water.[9]

    • Dispose of all cleaning materials as hazardous waste.[9]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid must be treated as hazardous waste.[9][10]

Step-by-Step Disposal Protocol:

  • Waste Segregation :

    • Collect all liquid waste containing the compound in a dedicated, labeled hazardous waste container.[1]

    • Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a separate, clearly labeled hazardous waste container.[9]

    • Do not mix this waste with other waste streams.[11]

  • Container Labeling :

    • Label all waste containers with "Hazardous Waste," the full chemical name "2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid," and the approximate concentration and volume.[1]

    • Include the date when the waste was first added.[1]

  • Storage :

    • Store hazardous waste containers in a designated and secure satellite accumulation area.[9]

    • Ensure containers are kept tightly closed when not in use.[1]

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary:

  • Evacuate and Alert : Immediately notify personnel in the vicinity and evacuate the immediate area.[1]

  • Control Ignition Sources : If the compound is considered flammable, extinguish any nearby open flames or sparks.[1]

  • Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, contact your institution's EHS department.[1]

  • Containment (Minor Spills) : For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1][9] Do not use combustible materials like paper towels for initial absorption.[1]

  • Cleanup : Carefully scoop the absorbent material into a labeled hazardous waste container. Decontaminate the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.[1]

  • Reporting : Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[1]

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds like 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid is foundational to a safe and productive research environment. By understanding the potential hazards based on its chemical structure and adhering to the stringent PPE, handling, and disposal protocols outlined in this guide, researchers can minimize risks and ensure their safety and the protection of the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole. Benchchem.
  • What PPE Should You Wear When Handling Acid 2026?. Uniform Manufacturer.
  • Safety equipment, PPE, for handling acids. Quicktest.
  • 2-Methyl butyric acid - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. CPAChem.
  • Safety Data Sheet. DC Fine Chemicals.
  • Thiazole. Santa Cruz Biotechnology.
  • Treatment and disposal of chemical wastes in daily laboratory work.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid
© Copyright 2026 BenchChem. All Rights Reserved.